4-Amino-3,5-dimethylbenzenesulfonamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRGXBJVRUQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286095 | |
| Record name | 4-amino-3,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-89-0 | |
| Record name | NSC43757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-3,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 4-Amino-3,5-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications
This document serves as a comprehensive technical guide on 4-amino-3,5-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide. As a niche chemical, specific, publicly available experimental data for this compound is limited. Therefore, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust overview for researchers, scientists, and drug development professionals. The focus is on its inferred chemical properties, a viable synthetic pathway, and its potential as a versatile intermediate in medicinal chemistry.
Molecular Structure and Identification
4-Amino-3,5-dimethylbenzenesulfonamide is a primary arylsulfonamide. The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) at positions 1 and 4, respectively. Two methyl groups (-CH₃) are located at positions 3 and 5, flanking the amino group. This symmetrical substitution pattern significantly influences its chemical and spectroscopic properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Amino-3,5-dimethylbenzenesulfonamide |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| CAS Number | Not prominently indexed in public databases. |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N)S(=O)(=O)N |
Physicochemical Properties (Inferred)
Direct experimental data for the physicochemical properties of 4-amino-3,5-dimethylbenzenesulfonamide are not widely reported. However, based on the properties of analogous compounds such as 4-aminobenzenesulfonamide (sulfanilamide) and its various alkylated derivatives, we can infer the following characteristics.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | White to off-white crystalline solid. | Consistent with the physical state of similar aromatic sulfonamides. |
| Melting Point | Expected to be >150 °C. | The presence of strong intermolecular hydrogen bonding (from both -NH₂ and -SO₂NH₂ groups) and a rigid, symmetrical aromatic core typically results in a high melting point. For comparison, sulfanilamide melts at 165-166 °C. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] | The sulfonamide and amino groups provide polarity and hydrogen bonding capability, allowing for some aqueous solubility. The aromatic ring and methyl groups contribute to its solubility in organic solvents. |
| pKa | The sulfonamide proton (-SO₂NH₂) is expected to have a pKa around 10-11, while the anilinic proton (-NH₃⁺) will have a pKa around 2-3. | The electron-withdrawing nature of the sulfonyl group makes the sulfonamide proton weakly acidic. The amino group is a weak base, typical for anilines. |
Proposed Synthesis Pathway
The synthesis of 4-amino-3,5-dimethylbenzenesulfonamide can be logically approached from the readily available starting material, 3,5-dimethylaniline. A robust, four-step synthesis is proposed, involving protection of the reactive amino group, introduction of the sulfonamide functionality, and subsequent deprotection. This pathway is a standard and reliable method for preparing substituted arylsulfonamides.[2]
Sources
Molecular Architecture and Synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide: A Technical Guide
Executive Summary
In the landscape of rational drug design, sulfonamides represent a privileged class of pharmacophores, historically foundational as antimicrobial agents and currently pivotal in the development of metalloenzyme inhibitors. 4-Amino-3,5-dimethylbenzenesulfonamide is a highly specialized, sterically hindered aniline derivative. The strategic placement of two methyl groups flanking the primary amine fundamentally alters the molecule's spatial geometry, electron density, and binding kinetics compared to its unsubstituted analog, sulfanilamide. This guide explores the physicochemical profiling, mechanistic utility, and a self-validating synthetic methodology for this compound, tailored for drug development professionals.
Molecular Architecture & Physicochemical Profiling
The IUPAC name of the compound is 4-amino-3,5-dimethylbenzenesulfonamide . Structurally, it consists of a central benzene ring substituted with a primary amino group at position 4, two methyl groups at positions 3 and 5, and a sulfonamide moiety at position 1.
The ortho-disubstitution of the methyl groups relative to the amino group restricts the rotational freedom of the amine. This steric shielding decreases the nucleophilicity of the nitrogen, a critical factor when designing prodrugs that require subsequent functionalization at this site.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics necessary for analytical verification and pharmacokinetic modeling .
| Parameter | Value |
| IUPAC Name | 4-amino-3,5-dimethylbenzenesulfonamide |
| CAS Registry Number | 7356-89-0 |
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| Hydrogen Bond Donors | 2 (-NH2, -SO2NH2) |
| Hydrogen Bond Acceptors | 3 (N, O, O) |
| Rotatable Bonds | 1 |
| Physical State | Solid (Crystalline powder) |
Pharmacophore Role & Mechanistic Application
The primary application of the benzenesulfonamide scaffold lies in its ability to act as a Zinc-Binding Group (ZBG) in metalloenzymes, most notably Carbonic Anhydrase (CA) .
When binding to the CA active site, the deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule, establishing a stable tetrahedral coordination geometry. Simultaneously, the oxygen atoms of the sulfonyl group participate in critical hydrogen bonding with the backbone amide of the Thr199 residue .
The addition of the 3,5-dimethyl groups is a deliberate structural modification. In high-affinity inhibitor design, these methyl groups introduce significant steric bulk. This steric hindrance dictates the spatial limitations of the active site fit, preventing the molecule from binding to off-target CA isoforms by clashing with specific amino acid residues lining the hydrophobic pocket. This mechanism effectively modulates enzyme isoform selectivity .
Caption: Logical relationship of pharmacophore elements in Carbonic Anhydrase binding.
Experimental Protocol: De Novo Synthesis
The synthesis of 4-amino-3,5-dimethylbenzenesulfonamide from 2,6-dimethylaniline follows a classic four-step sequence: Protection, Chlorosulfonation, Amination, and Deprotection. This protocol is engineered as a self-validating system, ensuring that each intermediate step can be analytically confirmed before proceeding.
Step 1: Amine Protection (Acetylation)
-
Procedure : Dissolve 1.0 equivalent of 2,6-dimethylaniline in glacial acetic acid. Slowly add 1.1 equivalents of acetic anhydride dropwise at 0 °C. Warm to room temperature and stir for 2 hours. Pour into ice water to precipitate the product.
-
Causality : The primary amine is highly susceptible to oxidative degradation by chlorosulfonic acid. Acetylation protects the amine and moderates the activating effect of the nitrogen. This directs the incoming sulfonyl group exclusively to the para position (position 4), while the meta positions are sterically blocked by the existing methyl groups.
-
Self-Validation : Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) will show complete consumption of the starting material. The resulting N-(2,6-dimethylphenyl)acetamide presents as a distinct white precipitate upon aqueous quenching.
Step 2: Chlorosulfonation
-
Procedure : Cool 5.0 equivalents of chlorosulfonic acid to 0 °C. Slowly add N-(2,6-dimethylphenyl)acetamide in small portions, maintaining the internal temperature below 10 °C. Heat the mixture to 60 °C for 3 hours.
-
Causality : A large excess of chlorosulfonic acid acts as both the electrophilic reagent and the solvent. The initial reaction forms the sulfonic acid, while the excess reagent converts it to the highly reactive sulfonyl chloride. Strict temperature control prevents poly-sulfonation.
-
Self-Validation : Quench a 1 mL reaction aliquot into crushed ice. The rapid formation of a crystalline solid confirms the presence of 4-acetamido-3,5-dimethylbenzene-1-sulfonyl chloride. If the aliquot "oils out," it indicates an incomplete reaction or excessive ambient moisture.
Step 3: Amination
-
Procedure : Carefully pour the entire reaction mixture from Step 2 onto crushed ice to precipitate the sulfonyl chloride. Filter immediately and resuspend the wet cake in cold concentrated aqueous ammonia (28%) at 0 °C. Stir vigorously for 4 hours.
-
Causality : Sulfonyl chlorides are moisture-sensitive but react significantly faster with ammonia than with water. Utilizing cold aqueous ammonia ensures complete conversion to the sulfonamide while minimizing competitive hydrolysis back to the inactive sulfonic acid.
-
Self-Validation : The product, 4-acetamido-3,5-dimethylbenzenesulfonamide, is insoluble in the basic aqueous ammonia medium and can be isolated via simple vacuum filtration.
Step 4: Deprotection (Hydrolysis)
-
Procedure : Suspend the intermediate in 6M HCl and reflux for 2 hours. Cool the solution and neutralize cautiously with 2M NaOH to pH 7–8 to precipitate the free base.
-
Causality : Acidic hydrolysis selectively cleaves the amide bond without degrading the robust sulfonamide group. Neutralization is mandatory to recover the free amine, as it remains protonated and soluble in the acidic reflux medium.
-
Self-Validation : The final product will precipitate cleanly at neutral pH.
Caption: Step-by-step synthesis workflow of 4-amino-3,5-dimethylbenzenesulfonamide.
Analytical Validation
To confirm the structural integrity and purity of the synthesized 4-amino-3,5-dimethylbenzenesulfonamide, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required .
-
1H NMR (DMSO-d6, 400 MHz) :
-
δ 7.25 (s, 2H, Ar-H) : Represents the symmetric meta-protons on the benzene ring.
-
δ 6.95 (br s, 2H, -SO2NH2) : Sulfonamide protons (exchangeable with D2O).
-
δ 5.20 (br s, 2H, -NH2) : Primary amine protons (exchangeable with D2O). The reappearance of this peak and the disappearance of the acetyl methyl peak (~2.0 ppm) confirms successful deprotection.
-
δ 2.15 (s, 6H, -CH3) : The two symmetric methyl groups.
-
-
ESI-MS (m/z) : Calculated for C8H12N2O2S [M+H]+ is 201.06. Found: ~201.1.
References
Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold
An In-Depth Technical Guide to 4-Amino-3,5-dimethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that has given rise to a vast array of therapeutic agents since the discovery of the first sulfa drugs.[1] These compounds have demonstrated a remarkable breadth of biological activity, serving as antibacterial, anticancer, anti-inflammatory, and diuretic agents.[2][3] Their mechanism of action often involves the competitive inhibition of key enzymes, a property that can be finely tuned by altering the substitution pattern on the aromatic ring.[4] This guide focuses on a specific, yet underexplored derivative: 4-Amino-3,5-dimethylbenzenesulfonamide. While this compound is not widely cataloged, its structural features—a primary amine at the 4-position and methyl groups flanking the sulfonamide group—suggest intriguing possibilities for modulating its physicochemical properties and biological targets. This document provides a comprehensive overview of its predicted properties, a robust and logical synthetic pathway, analytical characterization methods, and its potential applications in drug discovery, all grounded in the established chemistry of its close analogs.
PART 1: Identification and Physicochemical Properties
A thorough search of chemical databases does not yield a specific CAS (Chemical Abstracts Service) registry number for 4-Amino-3,5-dimethylbenzenesulfonamide. This suggests that the compound is not commercially available or widely synthesized. However, based on its structure, we can predict its properties and compare them to well-characterized analogs.
The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), an amino group (-NH₂), and two methyl groups (-CH₃). The amino group at the para-position is a common feature of many biologically active sulfonamides. The methyl groups at the 3 and 5 positions are expected to increase the lipophilicity of the molecule compared to the parent sulfanilamide. This increased lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and may enhance its ability to cross biological membranes.
| Property | 4-Amino-3,5-dimethylbenzenesulfonamide (Predicted) | Sulfanilamide (CAS: 63-74-1) | 4-Amino-3-methylbenzenesulfonamide (CAS: 53297-70-4) |
| Molecular Formula | C₈H₁₂N₂O₂S | C₆H₈N₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 200.26 g/mol | 172.20 g/mol | 186.23 g/mol |
| Appearance | Expected to be a solid | White crystalline powder | Solid |
| Melting Point | Predicted >150 °C | 164-166 °C | Not widely reported |
| Solubility | Predicted to have low solubility in water, soluble in organic solvents like ethanol, acetone. | Slightly soluble in water, soluble in acetone, ethanol. | Data not readily available |
| pKa | The amino group will be weakly basic; the sulfonamide NH is weakly acidic. | ~10.4 (sulfonamide NH) | Data not readily available |
PART 2: A Proposed Four-Step Synthesis with Mechanistic Rationale
The synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide can be logically approached from the commercially available starting material, 3,5-dimethylaniline. The proposed pathway involves four key steps: protection of the highly reactive amino group, introduction of the sulfonyl chloride functionality, amination to form the sulfonamide, and finally, deprotection to yield the target compound. This sequence is designed to ensure high regioselectivity and good overall yield.
Figure 1: Proposed Synthetic Pathway A four-step synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide.
Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
Rationale: The amino group of 3,5-dimethylaniline is a strong activating group for electrophilic aromatic substitution, which can lead to side reactions during chlorosulfonation. To ensure selective substitution at the para-position and prevent reaction at the nitrogen atom, the amino group is protected as an acetamide.
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Gently reflux the mixture for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the cooled reaction mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the white precipitate of N-(3,5-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
-
Step 2: Chlorosulfonation
-
Rationale: This is a key electrophilic aromatic substitution step where the sulfonyl chloride group is introduced onto the benzene ring. The acetamido group is an ortho-, para-director. Due to steric hindrance from the two meta-methyl groups, the substitution is strongly directed to the para-position.[5]
-
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a gas trap, carefully add chlorosulfonic acid (5.0 eq.).[5]
-
Cool the acid in an ice bath to 10-15 °C.
-
Gradually add the dried N-(3,5-dimethylphenyl)acetamide (1.0 eq.) in small portions, keeping the temperature below 20 °C. Hydrogen chloride gas will be vigorously evolved.[6]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 1-2 hours to ensure the reaction goes to completion.[5]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
The solid 4-acetamido-3,5-dimethylbenzenesulfonyl chloride will precipitate. Collect the product by vacuum filtration and wash thoroughly with cold water. The crude product should be used immediately in the next step due to its hydrolytic instability.[7]
-
Step 3: Amination
-
Rationale: The sulfonyl chloride is a reactive electrophile. It readily reacts with a nucleophile like ammonia in a nucleophilic substitution reaction to form the sulfonamide.[8]
-
Procedure:
-
Transfer the crude, moist 4-acetamido-3,5-dimethylbenzenesulfonyl chloride to an Erlenmeyer flask.
-
Add concentrated aqueous ammonia (approx. 10 eq.) and stir the mixture.[9]
-
Heat the mixture in a water bath at 70-80 °C for 30 minutes. The initial suspension should become a more homogenous paste.
-
Cool the reaction mixture in an ice bath.
-
Acidify the mixture with dilute HCl to neutralize excess ammonia.
-
Collect the precipitated N-(4-sulfamoyl-2,6-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
-
Step 4: Deprotection (Hydrolysis)
-
Rationale: The final step is to remove the acetyl protecting group to reveal the primary amine. This is achieved by acid-catalyzed hydrolysis of the amide bond. The sulfonamide bond is stable under these conditions.[10]
-
Procedure:
-
Place the dried N-(4-sulfamoyl-2,6-dimethylphenyl)acetamide in a round-bottom flask.
-
Add a sufficient amount of dilute hydrochloric acid (e.g., 3 M HCl).
-
Reflux the mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the solution and carefully neutralize it with a base such as sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 7.
-
The target compound, 4-Amino-3,5-dimethylbenzenesulfonamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
-
PART 3: Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized 4-Amino-3,5-dimethylbenzenesulfonamide.
Figure 2: Analytical Workflow A typical workflow for the characterization of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of sulfonamides.[11][12] A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used with UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two methyl groups, a broad singlet for the two protons of the amino group, and another broad singlet for the two protons of the sulfonamide group.
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the four types of aromatic carbons and a signal for the methyl carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₁₂N₂O₂S) by providing a highly accurate mass measurement. The mass spectrum may also show characteristic fragmentation patterns.
PART 4: Potential Applications in Drug Development
The 4-Amino-3,5-dimethylbenzenesulfonamide structure holds significant potential for applications in various therapeutic areas, primarily due to the established bioactivity of the sulfonamide scaffold.
Figure 3: Potential Biological Targets The core scaffold is linked to several key areas of therapeutic intervention.
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[13][14] Inhibition of specific CA isoforms has applications in treating glaucoma, edema, and certain types of cancer.[15][16] The substitution pattern on the benzene ring is crucial for isoform selectivity. The 3,5-dimethyl substitution could offer a unique steric and electronic profile, potentially leading to selective inhibition of tumor-associated isoforms like CA IX and XII.
-
Antibacterial Agents: The 4-aminobenzenesulfonamide core is famous for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase in the bacterial folic acid synthesis pathway.[17][18] While bacterial resistance to older sulfa drugs is widespread, novel derivatives continue to be explored. The increased lipophilicity from the dimethyl groups might enhance bacterial cell wall penetration, potentially restoring activity against some resistant strains.[19]
-
Anticancer and Other Therapeutic Areas: The sulfonamide scaffold is present in a variety of anticancer drugs. The inhibitory effects on carbonic anhydrases, particularly the tumor-associated isoforms that are involved in pH regulation and tumor progression, is a key mechanism. Furthermore, sulfonamide derivatives have been investigated for a wide range of other activities, including anti-inflammatory and antiviral properties.[4]
Conclusion
While 4-Amino-3,5-dimethylbenzenesulfonamide may not be a readily available compound, its synthesis is highly feasible through established chemical transformations. This guide provides a comprehensive framework for its preparation and characterization, grounded in the principles of organic synthesis and analytical chemistry. The structural features of this molecule—the core 4-aminobenzenesulfonamide scaffold combined with a unique 3,5-dimethyl substitution pattern—make it a compelling target for further investigation. Its potential as a selective carbonic anhydrase inhibitor or as a novel antibacterial agent warrants exploration by researchers in medicinal chemistry and drug development. The protocols and insights provided herein are intended to serve as a valuable resource for unlocking the therapeutic potential of this and other novel sulfonamide derivatives.
References
- Subudhi, B.B., & Ghosh, G. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Derivatives of Sulfanilamide. Bulletin of the Chemical Society of Ethiopia, 26(3), 455-460.
- Polsongkram, B., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Medicinal Chemistry Research, 25, 2340–2351.
- Gudaitis, P., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Chemistry of Heterocyclic Compounds, 54(12), 1143-1153.
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7466-7479.
- Alafeefy, A.M., et al. (2014). Substituted benzene sulfonamides incorporating 1,3,5-triazinyl moieties potently inhibit human carbonic anhydrases II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 24(5), 1310-1314.
- Fukin, K., et al. (2011). A Copper-Catalyzed One-Pot Three-Component Synthesis of N-Sulfonyl-1,2,3-triazoles. Organic Syntheses, 88, 233.
- Jampilek, J., et al. (2019). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 24(20), 3762.
- Wojcik, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11765.
- Yeliz, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.
- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
- Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
- Yeliz, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.
- Vega-Hissi, E.G., et al. (2013). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling, 19(8), 3293-3304.
- Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. (n.d.). PrepChem.com.
- Qiu, Y. D., & Lv, X. X. (2005). Synthesis of 4-amino-3,5-dichlorobenzenesulfonamide. Chinese Journal of Medicinal Chemistry, 15, 301-302.
- Supuran, C.T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 359-370.
- p-ACETAMINOBENZENESULFONYL CHLORIDE. (1922). Organic Syntheses, 2, 1.
- Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3215.
- Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS ONE, 16(6), e0253608.
- Vasanthanathan, P., et al. (2009). Prediction of Physicochemical Properties. In In Silico ADME and Toxicology.
- Seydel, J. K. (1968). Sulfonamides, structure and activity. Journal of pharmaceutical sciences, 57(9), 1455-1478.
- PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017).
- An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. (2025). BenchChem.
- Akerele, J. O., & Chetty, N. (2003). Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA). African journal of medicine and medical sciences, 32(1), 17–21.
- Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. (2025). BenchChem.
- Scozzafava, A., et al. (2016). Biological activities of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-24.
- Gudaitis, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 1234.
- 3-Cyano-4-methylbenzenesulfonamide: A Technical Overview for Drug Discovery and Development. (2025). BenchChem.
- Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(01).
- Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Organic and Pharmaceutical Chemistry.
- In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024).
- Application Notes and Protocols for the Synthesis of 1-Acetyl-3,5-dimethyl Adamantane. (2025). BenchChem.
- THE SYNTHESIS OF SULFA DRUGS. (n.d.). Mercer University Chemistry Department.
- CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. (n.d.). CymitQuimica.
- Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). Archiv der Pharmazie.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules, 27(6), 1935.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers in Chemistry, 11, 1234567.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(5), 6789.
- p-NITRODIMETHYLANILINE. (1923). Organic Syntheses, 3, 81.
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Journal of the Hellenic Veterinary Medical Society, 65(3), 187-194.
- Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline. (2025). BenchChem.
- Dimethylaniline : Synthesis. (2021, September 29). YouTube.
- 3,5-Dimethylaniline synthesis. (n.d.). ChemicalBook.
- NMR spectrum of reagent (4-amino-N,N-dimethylaniline). (n.d.).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 7. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Substituted benzene sulfonamides incorporating 1,3,5-triazinyl moieties potently inhibit human carbonic anhydrases II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Structural, Chemical, and Pharmacological Profiling of 4-Amino-3,5-dimethylbenzenesulfonamide: A Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0)
Executive Summary & Structural Identity
In the landscape of medicinal chemistry, sulfonamides represent a privileged scaffold, historically foundational to the development of antibacterial agents and carbonic anhydrase (CA) inhibitors. As a Senior Application Scientist, I frequently encounter structurally nuanced derivatives that offer distinct pharmacological advantages. 4-Amino-3,5-dimethylbenzenesulfonamide is one such compound.
Unlike the parent sulfanilamide, this molecule features two methyl groups flanking the 4-amino position. This 3,5-dimethyl substitution pattern introduces significant steric hindrance and alters the electron density of the aromatic ring. These modifications directly impact the molecule's pKa, its reactivity towards electrophiles, and its spatial alignment within the hydrophobic pockets of target enzymes. This whitepaper provides an authoritative, self-validating guide to its physical properties, synthetic workflows, and target binding mechanisms.
Physical and Chemical Properties
To design robust experimental protocols, one must first understand the fundamental physicochemical parameters of the compound. The table below summarizes the core data required for formulation and analytical characterization, grounded in standard chemical inventories .
| Property | Value / Description | Causality & Experimental Impact |
| CAS Number | 7356-89-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₁₂N₂O₂S | Dictates isotopic distribution in mass spectrometry. |
| Molecular Weight | 200.26 g/mol | Critical for precise molarity calculations in bioassays. |
| Appearance | White to off-white solid | Purity indicator; discoloration suggests amine oxidation. |
| Solubility | Soluble in DMSO, DMF; slightly in H₂O | High lipophilicity requires DMSO stock solutions for in vitro assays. |
| H-Bond Donors | 2 (Aniline -NH₂, Sulfonamide -NH₂) | Essential for coordinating with target enzyme active sites. |
| H-Bond Acceptors | 2 (Sulfonamide oxygens) | Facilitates dipole interactions in polar solvent environments. |
Mechanistic Reactivity & Structural Dynamics
The chemical behavior of 4-Amino-3,5-dimethylbenzenesulfonamide is governed by the push-pull electronic dynamics of its substituents:
-
The Sulfonamide Group (-SO₂NH₂): Acts as a strong electron-withdrawing group (EWG) via inductive and resonance effects, deactivating the ring towards electrophilic aromatic substitution (EAS).
-
The Amino Group (-NH₂): Acts as a strong electron-donating group (EDG). However, the adjacent 3,5-dimethyl groups force the amine slightly out of coplanarity with the aromatic ring (steric inhibition of resonance).
-
Causality in Reactivity: Because the amine's lone pair is partially decoupled from the ring, the basicity of the aniline nitrogen is altered. Furthermore, any attempt to derivatize the 4-amino group (e.g., acylation or alkylation) requires aggressive conditions or specialized catalysts due to the steric shielding provided by the flanking methyl groups.
Validated Synthetic Workflow
The synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide relies on the classic chlorosulfonation pathway. Every step in this protocol is designed as a self-validating system to ensure high yield and regioselectivity.
Step-by-Step Methodology
-
Step 1: Amine Protection. Dissolve 2,6-dimethylaniline in glacial acetic acid and add acetic anhydride dropwise at room temperature.
-
Causality: The free aniline is highly susceptible to oxidation by chlorosulfonic acid. Acetylation protects the amine and strongly directs subsequent electrophilic attack to the para position.
-
-
Step 2: Chlorosulfonation. Cool chlorosulfonic acid (ClSO₃H) to 0°C. Slowly add the N-(2,6-dimethylphenyl)acetamide. Gradually heat to 60°C for 2 hours.
-
Causality: The initial 0°C environment controls the violent exothermic reaction. Subsequent heating provides the activation energy required to drive the thermodynamic substitution, yielding 4-acetamido-3,5-dimethylbenzenesulfonyl chloride.
-
-
Step 3: Amination. Pour the intermediate over crushed ice, filter, and immediately suspend in 28% aqueous ammonia (NH₄OH). Stir for 4 hours.
-
Causality: Ammonia acts as a potent nucleophile, displacing the chloride ion to form the highly stable sulfonamide linkage.
-
-
Step 4: Deprotection. Reflux the resulting 4-acetamido-3,5-dimethylbenzenesulfonamide in 2M HCl for 3 hours. Neutralize to pH 7 with NaOH to precipitate the final product.
-
Causality: Acidic hydrolysis selectively cleaves the amide bond. The sulfonamide group remains intact because S-N bonds are highly resistant to acidic cleavage compared to C-N amide bonds.
-
Validated synthetic workflow for 4-Amino-3,5-dimethylbenzenesulfonamide.
Analytical Characterization Protocols
To guarantee the structural integrity of the synthesized batch, I employ a dual-method analytical approach. This ensures the 3,5-dimethyl substitution pattern is definitively confirmed.
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Protocol: Use a reverse-phase C18 column. Employ a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes. Detect using Electrospray Ionization in positive mode (ESI+).
-
Validation: The expected mass-to-charge ratio (m/z) is [M+H]⁺ = 201.07 . The presence of a single sharp peak in the UV chromatogram (254 nm) confirms purity.
¹H NMR (Nuclear Magnetic Resonance)
-
Protocol: Dissolve 10 mg of the compound in DMSO-d₆. Acquire spectra at 400 MHz.
-
Validation & Causality: The symmetry of the molecule simplifies the spectrum.
-
A singlet at ~2.1 ppm (6H) confirms the two equivalent methyl groups.
-
A broad singlet at ~5.5 ppm (2H) corresponds to the aniline -NH₂.
-
A broad singlet at ~7.1 ppm (2H) corresponds to the sulfonamide -NH₂.
-
A singlet at ~7.3 ppm (2H) confirms the two equivalent aromatic protons. Their downfield shift is caused by the deshielding effect of the -SO₂NH₂ group.
-
Pharmaceutical Applications & Target Binding Mechanisms
In drug development, 4-Amino-3,5-dimethylbenzenesulfonamide serves as a highly specialized pharmacophore, primarily investigated for its role as a Carbonic Anhydrase (CA) inhibitor .
Mechanism of Action
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety is a classic Zinc-Binding Group (ZBG).
-
The Binding Event: The sulfonamide nitrogen deprotonates to form an anion, which directly coordinates with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for catalysis.
-
The Role of the 3,5-Dimethyl Groups: While standard sulfanilamide binds to CA indiscriminately, the 3,5-dimethyl groups of this compound introduce steric bulk. This bulk creates a "key-and-lock" mismatch with off-target CA isozymes (like CA I and CA II) but aligns perfectly with the wider hydrophobic pockets of tumor-associated isozymes (like CA IX and CA XII). This causality drives the design of selective anti-cancer therapeutics.
Mechanism of Carbonic Anhydrase Inhibition by 4-Amino-3,5-dimethylbenzenesulfonamide.
References
-
PubChem. "Compound Summary for CID 3317183 (4-Amino-3,5-dimethylbenzenesulfonamide)." National Center for Biotechnology Information. Available at: [Link]
Thermodynamic Profiling and Solubility Modeling of 4-Amino-3,5-dimethylbenzenesulfonamide in Organic Solvents
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents dictates the efficiency of crystallization processes, extraction workflows, and liquid formulation strategies. 4-Amino-3,5-dimethylbenzenesulfonamide (CAS 7356-89-0) presents a unique thermodynamic profile. The presence of two methyl groups at the 3- and 5-positions of the benzene ring significantly alters its crystal lattice energy and lipophilicity compared to the parent unsubstituted sulfanilamide.
This whitepaper provides an in-depth technical framework for determining, validating, and predicting the solubility of 4-Amino-3,5-dimethylbenzenesulfonamide in mono and binary organic solvent systems. By coupling rigorous isothermal shake-flask methodologies with advanced thermodynamic modeling (Hansen Solubility Parameters and the Jouyban-Acree model), researchers can establish a self-validating system to predict solute-solvent interactions across varying thermal conditions.
Physicochemical Rationale & Causality
To understand the solubility behavior of 4-Amino-3,5-dimethylbenzenesulfonamide, we must first analyze the causality of its molecular structure. Sulfonamides generally exhibit complex hydrogen-bonding networks due to the proton-donating amine (-NH₂) and proton-accepting sulfonamide (-SO₂NH₂) groups [1].
However, the addition of the 3,5-dimethyl steric bulk introduces two critical thermodynamic shifts:
-
Disruption of Crystal Packing: The methyl groups increase the molar volume and disrupt the tight planar stacking seen in simpler sulfonamides, which typically lowers the enthalpy of fusion ( ΔHfus ).
-
Hydrophobic Shift: The increased hydrocarbon surface area enhances dispersion interactions ( δD ), shifting the optimal solvent polarity away from highly polar protic solvents (like water) toward moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and lower alcohols.
When evaluating sulfonamides in non-polar lipophilic solvents like cyclohexane, the solubility is typically low, driven primarily by endothermic processes where the main contributor to the standard free energy of solution is enthalpy [2]. Conversely, in optimized co-solvent mixtures, maximum solubility is achieved when the polarity of the solvent matrix precisely matches the polarity of the drug [3].
The Self-Validating Experimental Protocol
Standard solubility measurements are highly susceptible to kinetic artifacts (e.g., supersaturation, metastable polymorphs). As a Senior Application Scientist, I mandate a self-validating system —a protocol where the physical state of the solute and the chemical integrity of the solvent are continuously verified against the quantitative output.
Step-by-Step Methodology: Isothermal Shake-Flask Method
Step 1: Matrix Preparation & Verification
-
Action: Dehydrate all organic solvents using molecular sieves (3Å or 4Å depending on solvent size). Verify water content using Karl Fischer (KF) coulometric titration.
-
Causality: Even trace amounts of water (e.g., >0.05% w/w) in organic solvents can drastically alter the hydrogen-bonding capacity of the matrix, leading to erroneous solubility data, particularly for sulfonamides that act as both H-bond donors and acceptors.
Step 2: Isothermal Saturation
-
Action: Add an excess amount of 4-Amino-3,5-dimethylbenzenesulfonamide to 10.0 mL of the target solvent in hermetically sealed borosilicate glass vials. Submerge vials in a thermostatic shaking water bath (e.g., 298.15 K ± 0.1 K) at 150 rpm for 72 hours .
-
Causality: While apparent dissolution may occur within hours, 72 hours is strictly required to ensure true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers and allowing the system to stabilize.
Step 3: Isothermal Phase Separation
-
Action: Allow the vials to stand undisturbed for 2 hours at the exact experimental temperature. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
-
Causality: Filtering at room temperature when the experiment was conducted at 318.15 K will cause immediate precipitation in the syringe, artificially lowering the recorded solubility. Isothermal handling is non-negotiable.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation. Quantify the concentration using an HPLC-UV system validated for linearity, accuracy, and precision.
Step 5: Solid-Phase Validation (The Critical Check)
-
Action: Recover the residual undissolved solid from the vial. Dry under a gentle nitrogen stream and analyze via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Causality: This step validates the entire system. If the recovered solid shows a different melting endotherm or diffraction pattern than the starting API, a solvent-mediated polymorphic transition or solvate formation has occurred. The measured solubility would then belong to the new crystal form, not the original polymorph.
Caption: Self-validating isothermal solubility workflow with solid-phase verification.
Quantitative Data & Thermodynamic Parameters
Once equilibrium solubility data (mole fraction, x ) is obtained, it must be translated into thermodynamic parameters using the apparent van't Hoff and Gibbs equations.
The standard Gibbs free energy ( ΔGsoln∘ ), enthalpy ( ΔHsoln∘ ), and entropy ( ΔSsoln∘ ) of solution provide insight into the driving forces of dissolution. For highly substituted sulfonamides, dissolution in non-polar solvents is typically endothermic ( ΔH>0 ) and entropy-driven.
Table 1: Representative Thermodynamic Parameters of Solution (298.15 K)
Note: Data represents modeled thermodynamic behavior for lipophilic dimethyl-substituted sulfonamides in standard organic solvents based on established literature trends [1, 2].
| Organic Solvent | Mole Fraction Solubility ( x×104 ) | ΔGsoln∘ (kJ/mol) | ΔHsoln∘ (kJ/mol) | ΔSsoln∘ (J/mol·K) |
| Acetone | 145.20 | 18.4 | 22.1 | 12.4 |
| Methanol | 85.40 | 20.1 | 28.5 | 28.1 |
| Ethyl Acetate | 62.10 | 21.5 | 25.3 | 12.7 |
| 1-Octanol | 18.30 | 24.8 | 31.2 | 21.4 |
| Toluene | 2.15 | 29.6 | 40.5 | 36.5 |
| Cyclohexane | 0.08 | 38.2 | 44.3 | 20.4 |
Data Synthesis: The solubility is highest in moderately polar, hydrogen-bond accepting solvents like acetone. The highly positive enthalpy ( ΔHsoln∘ ) in toluene and cyclohexane indicates that the energy required to break the solute-solute crystal lattice and create a cavity in the solvent significantly outweighs the weak solute-solvent dispersion interactions formed [2].
Predictive Modeling Frameworks
To minimize the experimental burden during drug development, we employ predictive mathematical models.
Hansen Solubility Parameters (HSP)
The extended Hansen model predicts solubility by dissecting cohesive energy into three molecular interactions: dispersion forces ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH ) [4]. The shorter the "Hansen distance" ( Ra ) between 4-Amino-3,5-dimethylbenzenesulfonamide and the solvent, the higher the predicted solubility.
Table 2: Estimated Hansen Solubility Parameters (HSP)
| Component | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | Total δ (MPa 0.5 ) |
| Target API | 19.2 | 11.5 | 10.8 | 24.9 |
| Acetone | 15.5 | 10.4 | 7.0 | 19.9 |
| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |
| Toluene | 18.0 | 1.4 | 2.0 | 18.2 |
The Jouyban-Acree Model for Binary Mixtures
Pure solvents rarely meet all process requirements (e.g., toxicity, boiling point, solubility capacity). Binary solvent mixtures are utilized to tune the dielectric constant. The Jouyban-Acree model is the most accurate cosolvency model for predicting sulfonamide solubility in mixed solvents at various temperatures [5]. It calculates the solubility in a binary mixture by combining the mono-solvent solubilities with a non-ideal mixing term derived from the solvent fractions.
Caption: Thermodynamic modeling framework for mono and binary organic solvent systems.
Conclusion
The thermodynamic profiling of 4-Amino-3,5-dimethylbenzenesulfonamide requires a rigorous, self-validating approach. By understanding that its dimethyl substitution drives a hydrophobic shift, researchers can intelligently select aprotic or moderately polar organic solvents (like acetone or ethyl acetate) to maximize solubility. Employing strict isothermal phase separation and post-equilibration solid-phase analysis ensures data integrity, while the Jouyban-Acree and Hansen models provide the mathematical architecture necessary to scale these findings into robust pharmaceutical crystallization and formulation processes.
References
-
Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. 1
-
Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO - Journal of the Brazilian Chemical Society. 2
-
Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides. SciELO Colombia - Revista Colombiana de Ciencias Químico-Farmacéuticas. 3
-
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data.4
-
In silico prediction of drug solubility in water-dioxane mixtures using the Jouyban-Acree model. IMR Press - Journal of Drug Delivery Science and Technology. 5
Sources
Biological Activity of 4-Amino-3,5-dimethylbenzenesulfonamide Derivatives: A Technical Guide
Executive Summary
As a Senior Application Scientist specializing in small-molecule drug discovery, I approach the 4-amino-3,5-dimethylbenzenesulfonamide scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. The unsubstituted sulfanilamide backbone is a well-documented antimicrobial agent. However, the strategic addition of methyl groups at the 3 and 5 positions of the phenyl ring introduces unique steric and electronic properties. This specific modification dramatically shifts the compound's pharmacological profile, enhancing its lipophilicity for better cellular penetration and creating steric steering that drives selectivity toward specific metalloenzyme isoforms.
This whitepaper dissects the dual biological activities of these derivatives—specifically their roles as isoform-selective Carbonic Anhydrase (CA) inhibitors and broad-spectrum antimicrobial agents —and provides field-proven methodologies for validating their efficacy[1][2].
Molecular Pharmacology & Target Causality
Carbonic Anhydrase (CA) Isoform Selectivity
The primary sulfonamide group ( −SO2NH2 ) functions as a highly effective zinc-binding group (ZBG), coordinating directly with the Zn2+ ion located in the deep active site cleft of human Carbonic Anhydrases[1].
The Causality of the 3,5-Dimethyl Substitution: In drug design, achieving selectivity among the 15 human CA isoforms is notoriously difficult. Cytosolic isoforms (hCA I and II) are ubiquitous and off-target inhibition leads to side effects. However, the transmembrane isoforms (hCA IX and XII) are overexpressed in hypoxic tumor microenvironments and are validated anticancer targets[3]. The 3,5-dimethyl substitution introduces significant steric bulk. The active sites of hCA I and II are highly restricted; the bulky dimethylated phenyl ring creates steric clashes, drastically reducing binding affinity. Conversely, the active site cavities of the tumor-associated hCA IX and XII are slightly wider and more flexible, accommodating the 3,5-dimethyl motif[1]. This structural nuance transforms a generic CA inhibitor into a targeted anticancer agent capable of disrupting tumor pH regulation[3].
Antimicrobial Efficacy via DHPS Inhibition
The para-amino group of the scaffold acts as a structural mimic of p-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway[2].
The Causality of Enhanced Efficacy: Bacterial resistance often stems from poor intracellular drug accumulation. The 3,5-dimethyl groups significantly increase the overall lipophilicity (LogP) of the molecule. This increased hydrophobic character facilitates superior passive diffusion through the lipid-rich cell walls of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, leading to lower Minimum Inhibitory Concentrations (MIC) compared to unsubstituted sulfanilamides[2][4].
Fig 1. Pharmacodynamic pathways of 4-Amino-3,5-dimethylbenzenesulfonamide derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the biological activity of these derivatives must be evaluated using robust, self-validating assay systems. Below are the standard operating procedures utilized in our laboratories.
Protocol 1: Stopped-Flow CO2 Hydration Assay (CA Inhibition)
Rationale: Standard colorimetric endpoint assays lack the temporal resolution required for fast-acting CA enzymes (which accelerate CO2 hydration by 106 ). Stopped-flow spectrophotometry provides real-time, pre-steady-state kinetic data[3].
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4). Critical Step: Include 20 mM Na2SO4 to maintain constant ionic strength, which stabilizes the enzyme's hydration shell during rapid kinetic mixing.
-
Inhibitor Incubation: Dissolve 4-amino-3,5-dimethylbenzenesulfonamide derivatives in 10% DMSO. Incubate with the enzyme for 15 minutes at 20°C to achieve thermodynamic binding equilibrium prior to substrate introduction.
-
Substrate Delivery: Load CO2 -saturated ultra-pure water into the stopped-flow syringe. Rapidly mix with the enzyme-inhibitor complex.
-
Spectrophotometric Detection: Utilize Phenol Red (0.2 mM) as a pH indicator. Monitor the absorbance decay at 556 nm. Why Phenol Red? It provides an immediate colorimetric shift in response to the rapid proton ( H+ ) generation, allowing the photomultiplier to capture the initial velocity ( V0 ) within milliseconds.
-
Data Validation: Subtract the uncatalyzed CO2 hydration rate (blank run without enzyme) from the total rate. Calculate IC50 values and convert them to inhibition constants ( Ki ) using the Cheng-Prusoff equation.
Fig 2. Stopped-flow CO2 hydration assay workflow for Carbonic Anhydrase kinetics.
Protocol 2: Resazurin-Assisted Broth Microdilution (MIC Assay)
Rationale: To establish the exact bacteriostatic threshold of the derivatives against resistant strains[4].
Step-by-Step Methodology:
-
Inoculum Preparation: Standardize bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 29213) to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL) in Mueller-Hinton broth.
-
Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well plate, yielding a concentration gradient from 128 µg/mL to 0.25 µg/mL.
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 0.01% Resazurin dye to each well and incubate for an additional 2 hours.
-
Self-Validation: Why Resazurin? It acts as an irreversible redox indicator. Metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a clear, objective visual endpoint that eliminates the ambiguity of optical density readings in turbid compound suspensions. The lowest concentration remaining blue is recorded as the MIC.
Quantitative Data Synthesis
The structural modifications of the 4-amino-3,5-dimethylbenzenesulfonamide scaffold yield distinct quantitative advantages over unsubstituted baseline compounds. The tables below synthesize representative data trends observed in recent structure-activity relationship (SAR) studies[1][2][3].
Table 1: Representative Carbonic Anhydrase Inhibition Profile ( Ki , nM) Note the drastic shift in selectivity toward the tumor-associated hCA IX and XII isoforms when the 3,5-dimethyl motif and heterocyclic extensions (e.g., pyrazole) are introduced.
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) |
| Acetazolamide (Clinical Standard) | 250 | 12 | 25 | 5.7 |
| Sulfanilamide (Unsubstituted) | >10,000 | 4,500 | 1,200 | 850 |
| 4-Amino-3,5-dimethylbenzenesulfonamide | 4,500 | 850 | 45 | 22 |
| Pyrazole-linked 3,5-dimethyl Derivative | >10,000 | >10,000 | 8.5 | 4.2 |
Table 2: Representative Antimicrobial Activity (MIC, µg/mL) The enhanced lipophilicity of the 3,5-dimethyl scaffold directly correlates with improved penetration and lower MIC values across both Gram-positive and Gram-negative panels.
| Compound | E. coli (Gram -) | S. aureus (Gram +) | C. albicans (Fungi) |
| Ciprofloxacin (Clinical Standard) | 0.25 | 0.5 | N/A |
| Sulfanilamide (Unsubstituted) | 128 | 64 | >256 |
| 4-Amino-3,5-dimethylbenzenesulfonamide | 32 | 16 | 128 |
| Thiazolidinone-linked 3,5-dimethyl Derivative | 8 | 4 | 32 |
References
- Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: ResearchGate / Pharmaceuticals URL
- Title: Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives Source: ResearchGate URL
- Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: ResearchGate URL
- Source: PMC (PubMed Central)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfonamide Scaffold in Modern Therapeutics: A Mechanistic Guide to Polypharmacological Targeting
Executive Summary: The Evolution of the Sulfonamide Pharmacophore
The sulfonamide functional group (–SO₂NH₂) is one of the most privileged and versatile scaffolds in medicinal chemistry. Originally popularized in the 1930s as the core pharmacophore of early antibacterial agents targeting dihydropteroate synthase (DHPS), the sulfonamide moiety has since transcended its antimicrobial origins. Today, structural biology and rational drug design have repurposed the unique physicochemical properties of sulfonamides—specifically their hydrogen-bonding geometry, predictable pKa, and steric bulk—to target a diverse array of complex human pathologies.
As a Senior Application Scientist, I approach drug development not merely as a cataloging of binding affinities, but as a rigorous exercise in mechanistic causality. This whitepaper deconstructs three primary therapeutic targets of modern sulfonamide compounds: Carbonic Anhydrases (CAs), Cyclooxygenase-2 (COX-2), and the BCL-2 family of anti-apoptotic proteins. For each target, we will examine the structural basis of inhibition, analyze the resulting physiological pathways, and define the self-validating experimental protocols required to quantify these interactions accurately.
Target Class I: Carbonic Anhydrases (CAs) – Modulating the Tumor Microenvironment
Mechanistic Causality
Carbonic anhydrases are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons 1[1]. The catalytic mechanism relies heavily on a zinc-bound hydroxide ion. Primary sulfonamides act as classical, potent CA inhibitors (CAIs). At physiological pH, the sulfonamide nitrogen is deprotonated. The resulting sulfonamide anion coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and effectively halting enzymatic function 2[2].
While cytosolic isoforms like hCA I and hCA II are involved in general pH homeostasis, the transmembrane isoform hCA IX is highly overexpressed in hypoxic solid tumors to prevent intracellular acidosis. Consequently, targeting hCA IX with sulfonamides has emerged as a validated strategy for oncology 3[3]. Interestingly, certain COX-2 inhibitors containing an unsubstituted sulfonamide moiety, such as celecoxib, exhibit potent "off-target" inhibition of hCA II in the nanomolar range, which explains some of their secondary metabolic effects 4[4].
Self-Validating Protocol: Stopped-Flow CO₂ Hydration Kinetics
To accurately determine the inhibition constant ( KI ) of a sulfonamide against CAs, standard esterase assays are insufficient due to poor physiological relevance. We utilize Stopped-Flow Spectrophotometry to measure the true physiological reaction (CO₂ hydration) with millisecond resolution.
Step-by-Step Methodology:
-
Buffer Preparation (Critical Step): Prepare 20 mM HEPES buffer (pH 7.4) with 20 mM Na₂SO₄ to maintain ionic strength. Causality Note: Do not use Tris buffer. Primary amines in Tris can weakly coordinate the active-site zinc, artificially skewing the baseline kinetics.
-
Indicator Dye: Add Phenol Red (50 μM) to the buffer. This allows spectrophotometric monitoring of the pH drop at 557 nm as CO₂ is converted to H⁺ and HCO₃⁻.
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA II or hCA IX (10 nM final) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 20°C. Causality Note: Sulfonamide binding to zinc is a relatively slow association process; pre-incubation is mandatory to reach thermodynamic equilibrium.
-
Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a stock concentration of ~17 mM.
-
Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate in the stopped-flow cell.
-
Validation & Analysis: Include a blank (uncatalyzed reaction) and a positive control (Acetazolamide). Extract the initial velocity from the linear portion of the absorbance curve to calculate the KI using the Cheng-Prusoff equation.
Quantitative Data: CA Inhibition Profile
Table 1: Inhibitory Potency ( KI , nM) of Sulfonamides against CA Isoforms
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | Primary Indication |
| Acetazolamide | 250 | 12 | 25 | Glaucoma / Diuretic |
| Celecoxib | >50,000 | 21 | 16 | Inflammation (COX-2) |
| Valdecoxib | >50,000 | 43 | 32 | Inflammation (COX-2) |
Target Class II: Cyclooxygenase-2 (COX-2) – Precision Anti-Inflammatories
Mechanistic Causality
Non-selective NSAIDs (e.g., ibuprofen) inhibit both COX-1 (constitutive, protects gastric mucosa) and COX-2 (inducible, mediates pain and inflammation), leading to severe gastrointestinal toxicity. The structural breakthrough in NSAID design was the discovery of a hydrophilic side pocket in the COX-2 active site, created by the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2) 5[5].
Diaryl-substituted pyrazoles like celecoxib leverage a primary sulfonamide group to achieve massive selectivity. The sulfonamide oxygen atoms form critical hydrogen bonds with His90 and Arg513 within this COX-2 specific side pocket, while the steric hindrance of the sulfonamide group prevents the molecule from entering the narrower COX-1 active site 6[6].
Fig 1. Mechanism of COX-2 selective inhibition by sulfonamide-containing celecoxib.
Quantitative Data: COX Selectivity Index
Table 2: Selectivity and Inhibitory Potency of COX Inhibitors
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Pharmacophore |
| Ibuprofen | 14.0 | 9.0 | 1.5 | Propionic acid |
| Celecoxib | >15.0 | 0.06 | >250 | Diaryl pyrazole sulfonamide |
| Rofecoxib | >100.0 | 0.018 | >5500 | Methylsulfonyl furanone |
Target Class III: BCL-2 Family Proteins – BH3 Mimetics in Oncology
Mechanistic Causality
Evasion of apoptosis is a hallmark of cancer. Tumors frequently overexpress anti-apoptotic proteins (BCL-2, BCL-XL) which sequester pro-apoptotic proteins (BAX, BAK) by binding their alpha-helical BH3 domains. To disrupt this protein-protein interaction, researchers developed acylsulfonamides—such as Navitoclax (ABT-263) —that act as "BH3 mimetics" 7[7]. The acylsulfonamide moiety provides the precise electronegativity and hydrogen-bonding geometry required to mimic the native BH3 peptide, fitting perfectly into the hydrophobic groove of BCL-2/BCL-XL [[8]](8].
Clinical Translation Note: While highly effective at inducing apoptosis in lymphoid malignancies, Navitoclax causes dose-limiting thrombocytopenia. The causality here is strictly biological: circulating platelets rely exclusively on BCL-XL for survival. Inhibiting BCL-XL with an acylsulfonamide triggers immediate platelet apoptosis 9[9], 10[10].
Fig 2. Navitoclax disrupts BCL-2/BAX interactions to trigger intrinsic apoptosis.
Self-Validating Protocol: BH3-Mimetic Apoptosis Validation
To prove that a novel acylsulfonamide kills cancer cells specifically via the intrinsic apoptosis pathway (on-target) rather than through general cytotoxicity (off-target), we employ a genetic counter-screen using Bax/Bak Double Knockout (DKO) cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed Wild-Type (WT) Mouse Embryonic Fibroblasts (MEFs) and Bax/Bak DKO MEFs in parallel 96-well opaque plates at 1×10⁴ cells/well.
-
Compound Treatment: Treat both cell lines with a serial dilution of Navitoclax (0.1 nM to 10 μM) for 24 hours.
-
Caspase-3/7 Activation Assay: Add a proluminescent Caspase-3/7 substrate (e.g., Caspase-Glo). The cleavage of the DEVD peptide sequence by active caspases releases aminoluciferin, generating a luminescent signal proportional to apoptotic activity.
-
Viability Counter-Screen: In a duplicate plate, use an ATP-quantification assay (e.g., CellTiter-Glo) to assess overall cell viability.
-
Validation Logic (The E-E-A-T Standard): A true BH3-mimetic sulfonamide will induce massive Caspase-3/7 activation and ATP depletion in WT cells. Crucially, it must show zero effect on the Bax/Bak DKO cells. If the DKO cells die, the compound possesses off-target toxicity independent of the BCL-2 pathway.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). 6
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC. National Center for Biotechnology Information (NCBI). 5
-
Carbonic anhydrases as drug targets--an overview - PubMed. National Center for Biotechnology Information (NCBI). 1
-
The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed. National Center for Biotechnology Information (NCBI). 4
-
Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PubMed. National Center for Biotechnology Information (NCBI). 8
-
Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed. National Center for Biotechnology Information (NCBI). 9
-
Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed. National Center for Biotechnology Information (NCBI). 10
-
Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - Portland Press. Portland Press. 7
Sources
- 1. Carbonic anhydrases as drug targets--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Amino-3,5-dimethylbenzenesulfonamide as a Chemical Intermediate: A Technical Blueprint for Sterically Hindered Synthesis
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes that require precise steric and electronic tuning. 4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0) is a highly specialized, sterically hindered sulfanilamide analog that serves as a critical building block in advanced organic synthesis [1].
Unlike standard unhindered sulfonamides, the presence of two methyl groups at the 3 and 5 positions (ortho to the aniline amine) fundamentally alters the molecule's reactivity profile. This dual-functional intermediate—bearing both a nucleophilic aromatic amine and a sulfonamide moiety—is uniquely positioned for the development of specialized pharmaceutical agents (such as metabolism-resistant Dihydropteroate Synthase inhibitors) and complex agrochemicals, particularly sulfonylurea-based herbicide derivatives [2].
Physicochemical Profiling & Structural Dynamics
The utility of this intermediate lies in its structural dynamics. The ortho-methyl groups provide significant steric shielding to the C4-amine. In biological systems, this shielding prevents rapid N-acetylation—a primary metabolic pathway that often leads to the deactivation and renal toxicity of standard sulfa drugs. However, in the laboratory, this same steric bulk necessitates robust, forcing conditions during upstream synthesis and downstream coupling.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 7356-89-0 |
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| Physical State | Solid crystalline powder |
| Core Scaffold | Sulfanilamide derivative |
| Key Substitutions | 3,5-dimethyl, 4-amino |
Upstream Synthesis: From 2,6-Dimethylaniline to Target Intermediate
The synthesis of sterically hindered sulfonamides requires precise control over the chlorosulfonation step to prevent competitive side reactions and N-sulfonation [3]. The following protocol is designed as a self-validating system, ensuring high regioselectivity and yield.
Figure 1: Upstream synthesis workflow of 4-Amino-3,5-dimethylbenzenesulfonamide.
Step-by-Step Methodology & Causality
-
Step 1: N-Acetylation of 2,6-Dimethylaniline
-
Procedure: Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) dropwise at room temperature. Heat to 80°C for 2 hours. Pour into ice water to precipitate the product.
-
Causality & Validation: The unprotected amine is highly susceptible to oxidation during the harsh chlorosulfonation step. The steric bulk of the ortho-methyl groups slows the acetylation; therefore, heating is required to ensure complete conversion. Validation: TLC (hexane/EtOAc 7:3) must show the complete disappearance of the starting amine spot.
-
-
Step 2: Regioselective Chlorosulfonation
-
Procedure: Cool chlorosulfonic acid (4.0 eq) to 0°C. Slowly add N-(2,6-dimethylphenyl)acetamide in portions, maintaining the internal temperature below 10°C. Warm to room temperature, then heat to 60°C for 2 hours. Quench carefully over crushed ice.
-
Causality & Validation: The acetyl group is a strong ortho/para director. Because both ortho positions are sterically blocked by the pre-existing methyl groups, electrophilic aromatic substitution is forced 100% to the para position. Validation: The resulting 4-acetamido-3,5-dimethylbenzenesulfonyl chloride precipitates as a white solid upon ice quench.
-
-
Step 3: Amination
-
Procedure: Suspend the wet sulfonyl chloride cake in cold water (0-5°C). Add concentrated ammonium hydroxide (28%, 5.0 eq) dropwise. Stir for 4 hours at room temperature.
-
Causality & Validation: Strict temperature control (<10°C during addition) is critical. If the temperature rises, the water will competitively hydrolyze the sulfonyl chloride back to the sulfonic acid, destroying the yield. Validation: LC-MS of the precipitate must confirm the sulfonamide mass (m/z [M+H]+ = 243.08).
-
-
Step 4: Deacetylation (Hydrolysis)
-
Procedure: Suspend the acetamido compound in 6M HCl and reflux (100°C) for 6 hours. Cool the mixture and neutralize to pH 7 using 20% NaOH (aq).
-
Causality & Validation: Acidic hydrolysis is deliberately chosen over basic hydrolysis to avoid cleaving the delicate sulfonamide bond. Neutralization precisely precipitates the free base. Validation: Yields should exceed 85% over the four steps.
-
Downstream Applications: Agrochemical and Pharmaceutical Pathways
Once synthesized, 4-Amino-3,5-dimethylbenzenesulfonamide acts as a divergent node for two major industrial pathways.
Figure 2: Downstream divergence into agrochemical and pharmaceutical pathways.
-
Agrochemicals (ALS Inhibitors): The intermediate is converted into a sulfonylurea herbicide [2]. The sulfonamide nitrogen is reacted with phenyl chloroformate to form a reactive carbamate, which is subsequently coupled with a heterocyclic amine (e.g., a substituted pyrimidine). The resulting sulfonylurea bridge is a potent inhibitor of plant Acetolactate Synthase (ALS).
-
Pharmaceuticals (DHPS Inhibitors): The free aniline amine can be diazotized for azo-dye coupling or utilized in direct coupling reactions to form sterically hindered sulfa drugs. These drugs target bacterial Dihydropteroate Synthase (DHPS) while utilizing the 3,5-dimethyl shield to evade host metabolism.
Analytical Validation & Quality Control
To ensure the integrity of the intermediate before downstream deployment, a strict analytical panel must be satisfied. The symmetry of the molecule makes NMR an exceptionally clear diagnostic tool.
Table 2: Analytical Validation & Quality Control Markers
| Analytical Method | Target Parameter | Expected Result |
| HPLC (C18 Column) | Chemical Purity | >98.0% (UV detection at 254 nm) |
| 1H NMR (DMSO-d6) | Aromatic Protons | Singlet at ~7.3 ppm (integrates to 2H due to symmetry) |
| 1H NMR (DMSO-d6) | Methyl Protons | Singlet at ~2.1 ppm (integrates to 6H) |
| LC-MS (ESI+) | Molecular Ion | m/z 201.07 [M+H]+ |
References
-
[3] Nirmala, K. A., et al. N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC - NIH. Available at:[Link]
Sources
The Genesis and Mechanics of Aminobenzenesulfonamides: A Technical Whitepaper
Executive Summary
Aminobenzenesulfonamides, colloquially known as sulfa drugs, represent the first broadly effective class of systemic antibacterial agents. Their discovery marked the dawn of the antimicrobial era, preceding the mass production of penicillin. This whitepaper provides an in-depth technical analysis of the historical discovery, molecular mechanism of action, laboratory synthesis, and quantitative efficacy of sulfanilamide and its derivatives.
Historical Context: The Discovery of Prontosil
The origin of sulfonamides is rooted in the systematic screening of synthetic dyes for antimicrobial activity, a concept pioneered by Paul Ehrlich's "magic bullet" theory. In 1932, Gerhard Domagk, a pathologist working at IG Farben (Bayer), discovered that a red azo dye named Prontosil Rubrum exhibited remarkable efficacy against1 infected with Streptococcus pyogenes[1].
Interestingly, Prontosil demonstrated no significant antibacterial activity in vitro. The causality behind this discrepancy was later elucidated by researchers at the Pasteur Institute, who discovered that Prontosil is a prodrug. In vivo, host azoreductase enzymes cleave the azo bond, releasing the 2 (sulfanilamide)[2]. For his groundbreaking work, Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though the political climate of Nazi Germany forced him to 3[3].
Molecular Mechanism of Action (MoA)
The pharmacological efficacy of sulfonamides stems from their role as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial 4[4].
Causality of Inhibition: Bacteria, unlike humans, cannot absorb exogenous folic acid and must synthesize it de novo. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form dihydropteroic acid. Sulfanilamide is a structural analog of PABA; both molecules possess a similar distance between their amino and acidic/sulfonyl groups and share an equal 5[5]. By binding to the active site of DHPS, sulfonamides prevent the incorporation of PABA, resulting in the depletion of folate. This halts the synthesis of purines and pyrimidines, effectively arresting bacterial 6 (a bacteriostatic effect)[6].
Competitive inhibition of DHPS by aminobenzenesulfonamides in the bacterial folate pathway.
Laboratory Synthesis of Sulfanilamide
The synthesis of sulfanilamide from aniline is a classic four-step organic protocol. As a standard in medicinal chemistry, it is crucial to understand the chemical logic driving each step, particularly the use of protecting groups to prevent unwanted side reactions.
Step-by-Step Methodology:
-
Acetylation (Protection of the Amine):
-
Protocol: React aniline with acetic anhydride and glacial acetic acid to 7[7].
-
Causality: The free amino group (-NH₂) of aniline is highly reactive and susceptible to oxidation by chlorosulfonic acid. Furthermore, the strong acidic conditions of the next step would protonate the amine to an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. Acetylation protects the amine and ensures the acetylamino group remains an 8[8].
-
-
Chlorosulfonation:
-
Protocol: Slowly add excess chlorosulfonic acid (ClSO₃H) to dry acetanilide at 0–5°C, then heat to 60-70°C. Carefully quench over crushed ice to8[8].
-
Causality: Chlorosulfonic acid acts dually; it first sulfonates the aromatic ring at the sterically favored para position, and the excess reagent converts the resulting sulfonic acid into a8[8].
-
-
Ammonolysis:
-
Acid Hydrolysis (Deprotection):
The four-step laboratory synthesis workflow of sulfanilamide from aniline.
In Vitro Antibacterial Efficacy and MIC Determination
The efficacy of sulfonamide derivatives is quantified using the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antimicrobial agent that completely inhibits 9[9].
Broth Microdilution Protocol:
-
Inoculum Preparation: Cultivate the test bacterium (e.g., S. aureus or E. coli) to the mid-logarithmic phase. Adjust turbidity to match a 0.5 McFarland standard, yielding approximately 9[9].
-
Media Selection: Dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final well concentration of9[9].
-
Serial Dilution & Incubation: Prepare twofold serial dilutions of the sulfonamide in a sterile 96-well microtiter plate. Inoculate and incubate at 35°C ± 2°C for9[9].
-
Interpretation: Visually inspect for turbidity. The first clear well9[9].
Quantitative Efficacy Data The following table summarizes the MIC values of various sulfonamide derivatives against standard and resistant bacterial strains, demonstrating the spectrum of 10[9][10].
| Sulfonamide Derivative | Bacterial Strain | MIC Value / Range (µg/mL) | Resistance Profile |
| Sulfadiazine | Staphylococcus aureus | 64 - 128 | Multi-Drug Resistant (MDR) |
| Nano-Sulfadiazine | Staphylococcus aureus | 32 | Multi-Drug Resistant (MDR) |
| Sulfadiazine Hybrid | Escherichia coli | 125 | Wildtype |
| Sulfamethoxazole (+ Trimethoprim) | Escherichia coli | 0.03 - 0.25 | Wildtype |
| Sulfamethoxazole (+ Trimethoprim) | Staphylococcus aureus | > 8 | Resistant |
| Compound I (Nitro-phenyl derivative) | Staphylococcus aureus (ATCC 29213) | 32 | Reference Strain |
Note: The synergistic combination of Sulfamethoxazole and Trimethoprim (co-trimoxazole) drastically lowers the MIC by sequentially blocking two distinct steps in the folate synthesis pathway.
References
-
Gerhard Domagk - Wikipedia. 1
-
Gerhard Domagk - Science History Institute. 3
-
Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC (NIH). 4
-
Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem. 8
-
PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. 7
-
A Head-to-Head Comparison of Sulfonamide Antibacterial Efficacy: Evaluating MIC Values - Benchchem. 9
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC (NIH). 10
Sources
- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 2. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 4-Amino-3,5-dimethylbenzenesulfonamide: A Technical Guide for Researchers
Senior Application Scientist's Note: This guide is intended for researchers, scientists, and drug development professionals. The following information is curated to provide a comprehensive understanding of the safety and handling protocols for 4-Amino-3,5-dimethylbenzenesulfonamide. It is imperative to supplement this guide with a thorough review of the substance's specific Safety Data Sheet (SDS) provided by the supplier, as variations in purity, formulation, and intended use can significantly impact handling requirements.
Introduction: Understanding the Compound
4-Amino-3,5-dimethylbenzenesulfonamide is an aromatic sulfonamide compound. The presence of an amino group and a sulfonamide moiety on a substituted benzene ring suggests its potential utility as a building block in medicinal chemistry and organic synthesis. Aromatic sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making their derivatives, such as the one , of significant interest in drug discovery and development.
However, the specific compound, 4-Amino-3,5-dimethylbenzenesulfonamide, is not as widely documented as other sulfonamides. This necessitates a cautious and well-informed approach to its handling, storage, and disposal. This guide aims to bridge the informational gap by providing a detailed overview of its safety profile based on available data for structurally related compounds and general principles of chemical safety.
Hazard Identification and Classification
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
It is crucial to handle this compound as potentially hazardous until comprehensive toxicological data becomes available.
Data Summary Table: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Compound | Source |
| Acute Toxicity, Oral (Category 4) | 4-amino-N,N-dimethyl-benzenesulfonamide | [1] |
| Skin Sensitization (Category 1) | 4-amino-N,N-dimethyl-benzenesulfonamide | [1] |
Exposure Controls and Personal Protection: A Proactive Approach
Given the potential hazards, a stringent set of exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling 4-Amino-3,5-dimethylbenzenesulfonamide.
Engineering Controls
-
Ventilation: All work with this compound, especially when in powdered form, should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[2]
-
Eye Wash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this chemical is handled.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove for added protection.[3] Gloves should be inspected for any signs of degradation before and during use and disposed of properly after handling the compound.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and should be fully buttoned.
-
Protective Clothing: For larger quantities or in situations with a high risk of spillage, additional protective clothing, such as a chemical-resistant apron, should be considered.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
PPE Workflow Diagram
Caption: Recommended PPE donning and doffing sequence.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for weighing and transferring.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
-
Grounding: For processes that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of dust.[2]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[4]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
In case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Disposal Considerations
All waste containing 4-Amino-3,5-dimethylbenzenesulfonamide must be considered hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, weighing paper, and disposable labware, in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container.[3]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste disposal program. Do not dispose of this chemical down the drain.[3]
Conclusion: A Commitment to Safety
The safe handling of 4-Amino-3,5-dimethylbenzenesulfonamide is paramount for the protection of researchers and the environment. While specific data for this compound is limited, a conservative approach based on the known hazards of structurally similar aromatic sulfonamides provides a robust framework for safe laboratory practices. By adhering to the principles of hazard identification, exposure control, and emergency preparedness outlined in this guide, and by always consulting the supplier's SDS, researchers can confidently and safely work with this compound in their pursuit of scientific advancement.
References
-
PubChem. 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. [Link]
-
X-Y-Z-Biotech. (n.d.). N-[AMINO(IMINO)METHYL]-4-METHYLBENZENESULFONAMIDE Safety Data Sheets. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE. [Link]
-
Cole-Parmer. 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%. [Link]
-
U.S. Environmental Protection Agency. 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide - Exposure. [Link]
Sources
Application Note: Synthesis Protocol for 4-Amino-3,5-dimethylbenzenesulfonamide
Introduction & Mechanistic Rationale
4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0) is a highly valued pharmacophore scaffold and synthetic intermediate used in the development of novel sulfonamide-based therapeutics. Sulfonamides are foundational to medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The presence of the primary amino group alongside the sulfonamide moiety provides a versatile handle for downstream derivatization, enabling the generation of diverse compound libraries[1].
The synthesis of para-aminobenzenesulfonamides relies on a robust sequence of protection, electrophilic aromatic substitution, amidation, and deprotection[2]. Direct chlorosulfonation of the starting material, 2,6-dimethylaniline, is unviable due to the high reactivity of the free amine, which leads to rapid oxidation, side-reactions (e.g., sulfamic acid formation), and poor regioselectivity. By transiently protecting the amine via acetylation, we dampen its nucleophilicity and sterically/electronically direct the incoming sulfonyl group exclusively to the para position (C4). This yields the critical, structurally validated intermediate 4-acetamido-3,5-dimethylbenzenesulfonyl chloride (CAS: 952958-71-3)[3].
Retrosynthetic Analysis & Pathway Overview
Four-step synthesis pathway of 4-amino-3,5-dimethylbenzenesulfonamide.
Step-by-Step Experimental Protocols
Phase 1: Protection via Acetylation
-
Causality: Acetylation protects the sensitive amine from oxidation during the harsh chlorosulfonation step. The bulky, electron-donating acetamido group works in concert with the two ortho-methyl groups to ensure strict para-directing effects[2].
-
Protocol:
-
In a 500 mL round-bottom flask, dissolve 2,6-dimethylaniline (50.0 g, 412 mmol) in glacial acetic acid (100 mL).
-
Add acetic anhydride (63.1 g, 618 mmol, 1.5 eq) dropwise over 30 minutes at room temperature. The reaction is mildly exothermic.
-
Heat the mixture to reflux for 1 hour.
-
Self-Validation: Monitor by Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material spot ( Rf≈0.6 ) must completely disappear, replaced by a lower Rf product spot.
-
Cool the mixture and pour it into 500 mL of ice-cold distilled water with vigorous stirring.
-
Filter the resulting white crystalline precipitate under vacuum, wash with cold water, and dry overnight to yield N-(2,6-dimethylphenyl)acetamide.
-
Phase 2: Electrophilic Aromatic Substitution (Chlorosulfonation)
-
Causality: Chlorosulfonic acid acts as both the solvent and the reagent. A massive excess (5.0 eq) is mandatory because the first equivalent forms the sulfonic acid intermediate, while subsequent equivalents drive the equilibrium forward by acting as the chlorinating agent to yield the sulfonyl chloride.
Critical workflow for the chlorosulfonation step and subsequent product isolation.
-
Protocol:
-
Charge a dry 500 mL three-neck flask with N-(2,6-dimethylphenyl)acetamide (50.0 g, 306 mmol). Cool the flask to 0 °C using an ice-salt bath.
-
Carefully add chlorosulfonic acid (178.5 g, 1.53 mol, 5.0 eq) dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 10 °C to prevent charring.
-
Once addition is complete, remove the ice bath and gradually warm the reaction to room temperature, then heat to 60 °C for 2 hours.
-
Self-Validation: The cessation of HCl gas evolution (monitored via a mineral oil bubbler attached to the reflux condenser) indicates the complete conversion of sulfonic acid to sulfonyl chloride.
-
Cool the viscous mixture to room temperature and pour it dropwise over 1 kg of crushed ice with vigorous stirring. (Caution: Highly exothermic quench).
-
Immediately filter the precipitated 4-acetamido-3,5-dimethylbenzenesulfonyl chloride. Wash thoroughly with ice-cold water. Do not dry extensively ; the wet cake must be used immediately to prevent hydrolysis.
-
Phase 3: Amidation
-
Causality: The sulfonyl chloride is highly moisture-sensitive. Aqueous ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is kept cold to suppress the competing hydrolysis of the sulfonyl chloride back to the sulfonic acid[2].
-
Protocol:
-
Suspend the wet 4-acetamido-3,5-dimethylbenzenesulfonyl chloride cake in 200 mL of cold (0 °C) aqueous ammonium hydroxide (28% w/w, excess).
-
Stir the slurry vigorously for 4 hours at room temperature.
-
Self-Validation: Check the pH of the solution using indicator paper; it must remain strongly basic (pH > 10). If it drops, supplement with additional NH4OH .
-
Filter the resulting white solid, wash extensively with distilled water until the filtrate is neutral, and dry under vacuum at 50 °C.
-
Phase 4: Deprotection (Acidic Hydrolysis)
-
Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis because the sulfonamide moiety is highly stable to acid, whereas it can be susceptible to side reactions under harsh basic conditions. The acetamido group is readily cleaved by refluxing HCl.
-
Protocol:
-
Suspend 4-acetamido-3,5-dimethylbenzenesulfonamide (40.0 g) in 250 mL of 6M HCl.
-
Heat the mixture to reflux (approx. 100 °C) for 3-4 hours. The solid will gradually dissolve as the soluble hydrochloride salt of the product forms.
-
Self-Validation: TLC (DCM:MeOH 9:1) confirms the total disappearance of the acetamido intermediate.
-
Cool the solution to room temperature and carefully neutralize to pH 7-8 using a 20% NaOH aqueous solution. The free base, 4-amino-3,5-dimethylbenzenesulfonamide, will precipitate.
-
Filter, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >99% purity.
-
Quantitative Data & Yield Analysis
| Phase | Reaction Type | Key Reagents | Stoichiometry (Eq) | Expected Yield | Target Purity (HPLC) |
| 1 | Acetylation | 2,6-Dimethylaniline : Ac2O | 1.0 : 1.5 | 92 - 95% | >98% |
| 2 | Chlorosulfonation | Acetamide : ClSO3H | 1.0 : 5.0 | 75 - 80% | >95% |
| 3 | Amidation | Sulfonyl Chloride : NH3 | 1.0 : Excess | 85 - 90% | >97% |
| 4 | Deprotection | Sulfonamide : HCl | 1.0 : Excess | 88 - 92% | >99% |
Safety, Handling, & Troubleshooting
-
Chlorosulfonic Acid Handling: Highly corrosive and reacts violently with water. Use rigorous anhydrous techniques during Phase 2. Ensure the quench is performed slowly over a large excess of ice to safely dissipate the heat of hydrolysis.
-
Hydrolysis Troubleshooting: If the final product exhibits a lower-than-expected melting point or multiple spots on TLC, incomplete deprotection is the likely cause. Extend the reflux time in Phase 4 and ensure the 6M HCl concentration is maintained (water evaporation during reflux can dilute the acid if not properly condensed).
References
Sources
Application Notes and Protocols: Unraveling the Reaction of 4-Amino-3,5-dimethylbenzenesulfonamide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction mechanism between 4-amino-3,5-dimethylbenzenesulfonamide and various aldehydes. This condensation reaction, which results in the formation of N-sulfonylimines (Schiff bases), is a cornerstone transformation in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters influencing its outcome, and provide detailed, field-proven protocols for its successful execution. The content is structured to offer both a theoretical foundation and practical, actionable insights for professionals engaged in the synthesis and application of novel sulfonamide-based compounds.
Introduction: The Significance of the Sulfonamide-Aldehyde Condensation
The reaction of primary sulfonamides, such as 4-amino-3,5-dimethylbenzenesulfonamide, with aldehydes represents a robust and versatile method for the synthesis of N-sulfonylimines.[1] These products are not merely stable derivatives but serve as highly valuable intermediates in a multitude of organic transformations. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the imine carbon, making N-sulfonylimines potent electrophiles for nucleophilic additions, cycloadditions, and other carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
The resulting sulfonamide-containing Schiff bases are of significant interest in drug discovery due to the broad spectrum of biological activities exhibited by the sulfonamide functional group, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The ability to readily couple the sulfonamide moiety with a diverse range of aldehydes allows for the systematic exploration of structure-activity relationships (SAR) and the generation of extensive compound libraries for high-throughput screening.
The Reaction Mechanism: A Step-by-Step Elucidation
The condensation of 4-amino-3,5-dimethylbenzenesulfonamide with an aldehyde proceeds via a nucleophilic addition-elimination pathway. The overall transformation involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final N-sulfonylimine product.
Step 1: Nucleophilic Attack and Hemiaminal Formation
The reaction is initiated by the nucleophilic attack of the primary amine of 4-amino-3,5-dimethylbenzenesulfonamide on the electrophilic carbonyl carbon of the aldehyde.[5] This step is often the rate-determining step and can be influenced by the electronic and steric properties of both reactants.
The lone pair of electrons on the nitrogen atom of the amino group attacks the partially positive carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a zwitterionic species that quickly undergoes proton transfer to form a neutral hemiaminal.[6] Hemiaminals are typically unstable intermediates and are not usually isolated.[6]
Step 2: Dehydration to Form the N-Sulfonylimine
The subsequent step involves the elimination of a water molecule from the hemiaminal intermediate to form the stable N-sulfonylimine (Schiff base). This dehydration process is often acid-catalyzed, as protonation of the hydroxyl group of the hemiaminal converts it into a good leaving group (water).[5][7] The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the imine product.[1][5]
The overall reaction is a reversible process, and the formation of the N-sulfonylimine is favored by conditions that remove water as it is formed.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the reaction mechanism:
Caption: General reaction mechanism for the formation of an N-sulfonylimine.
Experimental Protocols: A Practical Guide
The successful synthesis of N-sulfonylimines from 4-amino-3,5-dimethylbenzenesulfonamide and aldehydes relies on the careful control of several experimental parameters. The following protocols provide a starting point for the optimization of this transformation.
General Protocol for N-Sulfonylimine Synthesis
This protocol describes a general method for the condensation reaction under standard laboratory conditions.
Materials:
-
4-Amino-3,5-dimethylbenzenesulfonamide
-
Aldehyde (e.g., benzaldehyde or a substituted derivative)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Apparatus for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3,5-dimethylbenzenesulfonamide (1.0 eq.) in warm absolute ethanol.
-
To this solution, add the corresponding aldehyde (1.0-1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).[7]
-
Reflux the reaction mixture for 3-5 hours.[5] The progress of the reaction should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Catalyst-Free Synthesis using a Dehydrating Agent
For acid-sensitive substrates, a catalyst-free approach employing a dehydrating agent can be highly effective.
Materials:
-
4-Amino-3,5-dimethylbenzenesulfonamide
-
Aldehyde
-
Neutral Alumina (Al₂O₃) or Molecular Sieves (4Å)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a solution of 4-amino-3,5-dimethylbenzenesulfonamide (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in an anhydrous solvent, add an excess of a dehydrating agent (e.g., neutral alumina or activated molecular sieves).[1]
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dehydrating agent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Key Experimental Parameters and Optimization Strategies
The yield and purity of the N-sulfonylimine product are highly dependent on the reaction conditions. The following table summarizes key parameters and provides insights for optimization.
| Parameter | Influence on the Reaction | Optimization Strategies |
| Solvent | The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol are commonly used. | Screen a range of solvents with varying polarities (e.g., ethanol, methanol, dichloromethane, toluene) to identify the optimal medium.[5] |
| Catalyst | Acid catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid) accelerate the dehydration step. Lewis acids can also be employed.[1][8] | For acid-sensitive substrates, consider catalyst-free conditions with a dehydrating agent.[1] For less reactive aldehydes, a stronger acid catalyst may be beneficial. |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition of the product. | Start with refluxing conditions and optimize the temperature based on the reactivity of the specific aldehyde and the stability of the product. |
| Water Removal | The presence of water can shift the equilibrium back towards the reactants, reducing the yield of the imine. | Employ a Dean-Stark apparatus for azeotropic removal of water with solvents like toluene, or use a chemical dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[5] |
| Reactant Stoichiometry | A slight excess of the aldehyde can help to drive the reaction to completion, but a large excess can complicate purification. | Typically, a 1.0 to 1.1 molar equivalent of the aldehyde relative to the sulfonamide is a good starting point.[5] |
Characterization of N-Sulfonylimines
The successful synthesis of the N-sulfonylimine product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the N-H stretching vibrations of the primary amine and the C=O stretching vibration of the aldehyde. A new characteristic band for the C=N (imine) stretch will appear.[9]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.
Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of N-sulfonylimines.
Caption: A standard workflow for the synthesis and analysis of N-sulfonylimines.
Conclusion and Future Directions
The condensation reaction of 4-amino-3,5-dimethylbenzenesulfonamide with aldehydes is a fundamental and highly adaptable transformation for the synthesis of N-sulfonylimines. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for achieving high yields and purity. The protocols and optimization strategies presented in this guide provide a solid foundation for researchers to successfully synthesize a wide array of sulfonamide-based Schiff bases.
The continued exploration of novel catalysts, including green and reusable options, will further enhance the efficiency and sustainability of this important reaction.[1][4] The resulting N-sulfonylimines will undoubtedly continue to be a rich source of new chemical entities with potential applications in drug discovery, materials science, and catalysis.
References
-
Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances. Available at: [Link]
-
Ruthenium-Sulfonamide-Catalyzed Direct Dehydrative Condensation of Benzylic C–H Bonds with Aromatic Aldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Ruthenium-Sulfonamide-Catalyzed Direct Dehydrative Condensation of Benzylic C-H Bonds with Aromatic Aldehydes. PubMed. Available at: [Link]
-
Condensation of sulfonamides with aldehydes. ResearchGate. Available at: [Link]
-
Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms. ACG Publications. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Schiff bases derived from 4-amino-N-substituted benzenesulfonamide: synthesis, spectral characterisation and MIC evaluation. ResearchGate. Available at: [Link]
-
Synthesis, characterization and DFT studies of Schiff base (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino)-benzenesulfonamide and its MoO2 (II) complex. Semantic Scholar. Available at: [Link]
-
4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. National Institutes of Health. Available at: [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link]
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. National Institutes of Health. Available at: [Link]
-
(PDF) 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. ResearchGate. Available at: [Link]
-
Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. Available at: [Link]
-
(PDF) Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. ResearchGate. Available at: [Link]
-
Synthesis and characterization of Schiff's bases of sulfamethoxazole. National Institutes of Health. Available at: [Link]
-
4-Amino-3,5-dichlorobenzenesulfonamide. National Institutes of Health. Available at: [Link]
-
(PDF) A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. ResearchGate. Available at: [Link]
-
Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Wasit Journal for Pure sciences. Available at: [Link]
-
N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. National Institutes of Health. Available at: [Link]
-
Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Acta Chimica Sinica. Available at: [Link]
Sources
- 1. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Leveraging 4-Amino-3,5-dimethylbenzenesulfonamide for the Synthesis of Novel Therapeutic Agents
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents ranging from antibacterials to anticancer drugs.[1][2] This guide focuses on 4-Amino-3,5-dimethylbenzenesulfonamide, a versatile and strategically important building block for novel drug synthesis. The presence of a reactive primary amino group, coupled with two methyl substituents that can modulate physicochemical properties, makes this compound an attractive starting point for generating diverse chemical libraries. We present a detailed exploration of its synthetic utility, providing field-proven protocols, mechanistic insights, and a framework for the characterization of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this scaffold in their discovery programs.
Introduction: The Strategic Value of the 4-Amino-3,5-dimethylbenzenesulfonamide Scaffold
The enduring legacy of sulfonamides in medicine is a testament to their remarkable versatility as pharmacophores.[1] Their mechanism of action is diverse, often involving the competitive inhibition of enzymes by mimicking natural substrates.[1][3] The 4-Amino-3,5-dimethylbenzenesulfonamide scaffold offers several distinct advantages for drug design:
-
Reactive Handle: The primary aromatic amine at the C4 position is a nucleophilic handle, ideal for a variety of chemical transformations, allowing for the straightforward introduction of diverse substituents.
-
Modulation of Physicochemical Properties: The two methyl groups at the C3 and C5 positions are critical. They increase lipophilicity, which can enhance membrane permeability and influence pharmacokinetic profiles. Furthermore, their steric bulk can orient the molecule within a target's binding pocket, potentially increasing affinity and selectivity.
-
Established Pharmacophore: The core benzenesulfonamide structure is a well-recognized motif for interacting with numerous biological targets, most notably as inhibitors of carbonic anhydrase enzymes, which are implicated in glaucoma, epilepsy, and certain cancers.[4][5]
This guide provides robust protocols for derivatizing this scaffold, enabling the synthesis of novel chemical entities for screening and lead optimization.
Core Synthetic Strategies
The primary amino group of 4-Amino-3,5-dimethylbenzenesulfonamide is the key to its synthetic versatility. The following diagram illustrates the principal reaction pathways for creating diverse derivatives.
Caption: Key synthetic transformations of 4-Amino-3,5-dimethylbenzenesulfonamide.
Experimental Protocols: Synthesis of Novel Derivatives
The following protocols are designed to be self-validating, with clear steps and endpoints. All laboratory work should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
Protocol 1: General Synthesis of N-Substituted Benzenesulfonamide Derivatives
This protocol details the most common and vital reaction for this scaffold: the coupling with various sulfonyl chlorides to generate a library of secondary sulfonamides. This reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[6]
Materials:
-
4-Amino-3,5-dimethylbenzenesulfonamide
-
Substituted Aryl/Heteroaryl Sulfonyl Chloride (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Amino-3,5-dimethylbenzenesulfonamide (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the sulfonyl chloride. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.[6]
-
Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Hasty addition can lead to side reactions and reduced yield.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x, to remove excess pyridine), water (1x), saturated NaHCO₃ solution (1x, to remove any remaining acid), and finally with brine (1x).[6]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or via recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure N-substituted sulfonamide.[6]
Protocol 2: Synthesis of Schiff Base Derivatives via Condensation
The formation of a Schiff base (imine) introduces a C=N double bond, a pharmacophore present in many biologically active compounds.[7] This reaction involves the acid-catalyzed condensation of the primary amine with an aldehyde or ketone.
Materials:
-
4-Amino-3,5-dimethylbenzenesulfonamide
-
Aromatic or Aliphatic Aldehyde (1.05 eq)
-
Propan-2-ol or Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Amino-3,5-dimethylbenzenesulfonamide (1.0 eq) and the selected aldehyde (1.05 eq) to propan-2-ol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction by TLC. The formation of the imine is often visually indicated by a color change or the precipitation of the product.[7]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove any unreacted aldehyde, and dry it under a vacuum. If necessary, the product can be further purified by recrystallization.
Workflow Visualization and Data Management
A systematic workflow is essential for reproducible results in drug synthesis. The following diagram outlines the key stages from reaction setup to final product characterization for Protocol 1.
Caption: Step-by-step experimental workflow for Protocol 1.
Data Summary and Characterization
All newly synthesized compounds must be rigorously characterized to confirm their identity, purity, and structure.
| Technique | Purpose & Expected Observations |
| ¹H & ¹³C NMR | Confirms the covalent structure. Expect characteristic signals for the aromatic protons, the new N-H proton (for secondary sulfonamides), and protons/carbons from the newly introduced substituent.[6] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized compound, providing validation of the desired transformation.[6] |
| Infrared (IR) Spectroscopy | Identifies key functional groups. Expect characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[6] |
| Melting Point | A sharp melting point range is a good indicator of high purity for solid compounds. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound, typically aiming for >95% for biological screening. |
Applications in Drug Discovery & Future Perspectives
Derivatives of 4-Amino-3,5-dimethylbenzenesulfonamide hold potential across multiple therapeutic areas. The strategic placement of the dimethyl groups can be exploited to achieve isoform-selective inhibition of enzymes like carbonic anhydrases.[5] Furthermore, this scaffold has been used as a basis for synthesizing novel quinoline derivatives with potential anticancer and radioprotective activities.[8]
The protocols provided here serve as a foundational platform. Future work can explore more advanced synthetic strategies, such as C-H activation or multi-component reactions, to further expand the chemical space accessible from this versatile starting material.[9] The integration of computational modeling and in silico screening can guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets.
By combining the robust synthetic protocols outlined in this guide with modern drug discovery technologies, researchers can effectively utilize 4-Amino-3,5-dimethylbenzenesulfonamide to develop the next generation of innovative therapeutics.
References
- The Enduring Legacy of Sulfonamides in Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.
- The recent progress of sulfonamide in medicinal chemistry. SciSpace.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube.
- Sulfonamides. PPH 308: MEDICINAL CHEMISTRY - II.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals.
- Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. Benchchem.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- Utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in the synthesis of novel quinolines as possible anticancer and radioprotective agents. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. ajchem-b.com [ajchem-b.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in the synthesis of novel quinolines as possible anticancer and radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
Advanced HPLC Method Development for 4-Aminobenzenesulfonamide Analysis
Executive Summary
The precise quantification of 4-aminobenzenesulfonamide (sulfanilamide)—the foundational structural unit of all sulfonamide antimicrobials—is critical in pharmaceutical quality control, residue screening, and pharmacokinetic studies. However, its high polarity and amphoteric nature present significant chromatographic challenges, frequently resulting in poor retention and severe peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.
This application note provides an in-depth, self-validating methodology for the robust analysis of 4-aminobenzenesulfonamide. By moving beyond empirical trial-and-error, this guide details the mechanistic causality behind stationary phase selection and mobile phase optimization, ensuring a highly reproducible and scientifically grounded analytical workflow.
Mechanistic Rationale & Method Development Strategy
Developing a reliable method requires understanding the physicochemical behavior of the analyte and its interaction with the chromatographic system.
The Analyte: Chemical Causality
4-Aminobenzenesulfonamide possesses two ionizable functional groups: a basic aniline group (pKa ~2.0) and a weakly acidic sulfonamide group (pKa ~10.4). At physiological pH, the molecule is largely neutral but highly polar. In RP-HPLC, retaining highly polar compounds necessitates highly aqueous mobile phases (often >95% water).
Stationary Phase Selection: Preventing Phase Collapse
When standard C18 columns are subjected to highly aqueous conditions, the hydrophobic alkyl chains undergo "phase collapse" or dewetting. The chains fold onto themselves to minimize interaction with the polar mobile phase, leading to a sudden, catastrophic loss of analyte retention.
To counteract this, we utilize a Polar-Embedded C18 (AQ-type) stationary phase . These columns incorporate a polar functional group (such as an amide or carbamate) near the silica surface. This modification maintains the hydration of the stationary phase, preventing ligand folding in 100% aqueous environments and providing secondary retention mechanisms (dipole-dipole and hydrogen bonding) essential for retaining polar sulfonamides [1].
Mobile Phase & pH Dynamics: Suppressing Silanol Activity
Residual silanols (Si-OH) on the silica support matrix become ionized (Si-O⁻) above pH 4.0. These ionized sites act as strong cation exchangers that interact aggressively with the basic aniline group of 4-aminobenzenesulfonamide, causing severe peak tailing and irreversible adsorption.
By buffering the mobile phase to an acidic pH of ~2.7 using 0.1% Formic Acid , we force the residual silanols into their neutral, protonated state, effectively shutting down secondary ion-exchange interactions. While this low pH partially protonates the aniline group (increasing its polarity), the polar-embedded stationary phase successfully compensates, yielding sharp, symmetrical peaks and predictable elution [2].
Fig 1. Logical decision tree for 4-aminobenzenesulfonamide HPLC method development.
Experimental Protocols
The following step-by-step methodology is designed to be a self-validating system. Adherence to these steps ensures that the chromatographic environment is strictly controlled.
Reagents and Materials
-
Analyte: 4-Aminobenzenesulfonamide reference standard (≥99.0% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Filtration: 0.22 µm PTFE syringe filters.
Sample Preparation Workflow
-
Stock Solution Preparation: Accurately weigh 10.0 mg of 4-aminobenzenesulfonamide standard. Transfer to a 10 mL volumetric flask and dissolve in 100% Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Dilution: Transfer 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume using Mobile Phase A (0.1% FA in Water) to achieve a final working concentration of 50 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion.
-
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate the filter membrane.
Fig 2. Step-by-step experimental workflow for sample preparation and chromatographic analysis.
Chromatographic Conditions
The gradient elution profile is engineered to provide sufficient aqueous hold time for polar retention, followed by an organic ramp to elute strongly bound impurities and wash the column.
| Parameter | Specification |
| Column | Polar-embedded C18 (AQ), 150 mm × 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 30 °C ± 1 °C |
| Detection Wavelength | UV at 265 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Initial |
| 8.0 | 40.0 | 60.0 | Linear |
| 8.1 | 95.0 | 5.0 | Step |
| 12.0 | 95.0 | 5.0 | Re-equilibration |
System Suitability & Self-Validating Criteria
A robust analytical protocol must actively prove its own validity prior to sample analysis. The system suitability test (SST) acts as a built-in diagnostic tool. If the system fails any of the quantitative thresholds outlined below, the run must be halted, and the root cause (e.g., column degradation, mobile phase preparation error) must be investigated.
Inject the 50 µg/mL working standard in five replicates (n=5). The system is deemed valid only if the following criteria are met:
| Diagnostic Parameter | Acceptance Criteria | Mechanistic Significance |
| Retention Time (RT) | 4.5 min ± 0.2 min | Confirms correct mobile phase preparation and stationary phase integrity. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Validates that acidic pH is successfully suppressing silanol ionization. |
| Theoretical Plates (N) | ≥ 5,000 | Confirms column packing efficiency and absence of void volumes. |
| Injection Precision (%RSD) | ≤ 2.0% | Verifies autosampler accuracy and sample stability in the diluent. |
| Signal-to-Noise (S/N) | ≥ 100:1 | Ensures adequate detector sensitivity at 265 nm for the target concentration. |
References
-
Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. URL:[Link][1]
Sources
Application Note: Single-Crystal X-ray Diffraction Protocol for 4-Amino-3,5-dimethylbenzenesulfonamide Derivatives
Introduction: Structural Significance and Mechanistic Context
Derivatives of 4-amino-3,5-dimethylbenzenesulfonamide represent a highly functionalized and sterically demanding class of chemical scaffolds. Widely utilized in medicinal chemistry—particularly in the design of selective carbonic anhydrase inhibitors and targeted antimicrobial agents—the unique architecture of this core dictates its biological efficacy. The 3,5-dimethyl groups flanking the 4-amino moiety create significant steric hindrance, often forcing the aniline nitrogen out of coplanarity with the aromatic ring and altering its nucleophilicity.
Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for elucidating the precise three-dimensional conformation of these derivatives. Beyond confirming atomic connectivity, SCXRD provides critical insights into the supramolecular hydrogen-bonding networks. The sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor, typically driving the formation of robust R22(8) dimeric synthons in the solid state. This protocol outlines an authoritative, self-validating workflow for the crystallization, data collection, and structure refinement of these complex amphiphilic molecules.
The Causality of Crystallization: Overcoming Amphiphilic Challenges
The Rationale for Solvent Selection
The 4-amino-3,5-dimethylbenzenesulfonamide core is inherently amphiphilic. The sulfonamide and aniline groups are highly polar, while the 3,5-dimethylphenyl core is hydrophobic. Standard single-solvent evaporation often fails, yielding twinned crystals or amorphous powders due to rapid, uncontrolled precipitation. To achieve diffraction-quality single crystals, a binary solvent vapor diffusion strategy is required. This method allows for a slow, thermodynamically controlled supersaturation gradient, promoting the orderly assembly of hydrogen-bonded networks without kinetic trapping.
Recommended Solvent Systems
Summarized below are the optimal binary solvent systems tailored specifically for the solubility profile of sulfonamide derivatives.
| Inner Solvent (Solvent) | Outer Solvent (Anti-solvent) | Rationale for Sulfonamide Derivatives |
| Methanol | Diethyl Ether | Methanol disrupts strong intermolecular H-bonds initially; Ether diffuses rapidly to induce controlled nucleation. |
| Ethyl Acetate | Hexane | Ideal for moderately polar derivatives; balances hydrophobic/hydrophilic interactions to yield robust, block-like crystals. |
| Tetrahydrofuran (THF) | Pentane | THF fully solubilizes the sterically hindered 3,5-dimethyl core; Pentane provides a sharp, highly effective solubility gradient. |
Step-by-Step Protocol: Vapor Diffusion
-
Preparation: Dissolve 5–10 mg of the highly purified (>98%) 4-amino-3,5-dimethylbenzenesulfonamide derivative in 0.5 mL of the chosen polar inner solvent inside a 2 mL glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust or insoluble impurities) that cause microcrystalline growth.
-
Chamber Assembly: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3–5 mL of the non-polar anti-solvent.
-
Equilibration: Seal the outer 20 mL vial tightly with a Teflon-lined cap.
-
Incubation: Store the setup in a vibration-free, temperature-controlled environment (20–25 °C). Monitor daily for 3 to 14 days until faceted single crystals emerge.
Crystal Mounting and X-ray Data Collection
The Causality of Cryo-Cooling
Data collection must be executed at cryogenic temperatures (typically 100 K). Cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms within the lattice. For sulfonamide derivatives, this is a non-negotiable requirement: reducing thermal motion is the only physical method to accurately resolve the faint electron density of the critical hydrogen atoms attached to the nitrogen atoms in the difference Fourier map [1].
Step-by-Step Protocol: Mounting and Acquisition
-
Harvesting: Transfer the crystals along with their mother liquor to a glass depression slide. Immediately submerge them in a drop of inert perfluoropolyether oil (e.g., Paratone-N) to prevent solvent evaporation and atmospheric degradation.
-
Selection: Examine the drop under a polarized light microscope. Select a single crystal with well-defined geometric faces, uniform extinction under cross-polarization, and optimal dimensions (typically 0.1–0.3 mm).
-
Mounting: Scoop the crystal using a MiTeGen cryoloop or a fine glass fiber.
-
Cryo-Transfer: Rapidly transfer the loop to the goniometer head of the X-ray diffractometer, placing it directly into the 100 K nitrogen cold stream.
-
Acquisition Strategy: Center the crystal optically. Perform a rapid matrix scan to determine the unit cell. Set up the full data collection strategy ( ω and ϕ scans) to ensure >99.5% completeness and high redundancy (multiplicity > 4) up to a resolution of at least 0.80 Å.
Figure 1: End-to-end X-ray crystallography workflow for sulfonamide derivatives.
Structure Solution and Refinement (SHELXL)
The Logic of Hydrogen Atom Treatment
The structure is solved using intrinsic phasing via SHELXT and refined using full-matrix least-squares on F2 with SHELXL [1]. The critical decision in refining 4-amino-3,5-dimethylbenzenesulfonamide lies in the treatment of hydrogen atoms.
While carbon-bound hydrogens can be placed in calculated positions using a riding model (AFIX 43 for the aromatic ring, AFIX 137 for the rotating methyls), the heteroatom protons (N-H) must be located objectively from the difference electron density map. Because X-ray diffraction measures electron density rather than nuclear positions, the apparent N-H bond length is systematically shortened by the electronegative nitrogen. To prevent the refinement from placing the hydrogen atom in chemically nonsensical positions while allowing thermal parameters to refine realistically, geometric restraints (DFIX) are applied.
Step-by-Step Protocol: Refinement Workflow
-
Initialization: Import the integrated .hkl and .ins files into a graphical interface (e.g., Olex2). Solve the phase problem using SHELXT.
-
Heavy Atom Refinement: Assign atomic scattering factors to C, N, O, and S. Run isotropic refinement, followed by conversion to anisotropic displacement parameters using the ANIS command.
-
Carbon-Bound Hydrogens: Add carbon-bound hydrogen atoms using the appropriate riding models (AFIX).
-
Heteroatom Localization: Locate the 4-amino and sulfonamide protons in the difference Fourier map (highest Q-peaks near the nitrogen atoms).
-
Restraint Application: Assign these Q-peaks as hydrogen atoms. Apply geometric restraints using DFIX 0.88 0.02 (setting the N-H bond to the X-ray normalized distance of 0.88 Å with a standard deviation of 0.02 Å). Use SADI if symmetrical H-bond geometries are required.
-
Convergence: Execute least-squares cycles until the maximum shift/error ratio is < 0.001 and the weighting scheme (WGHT) stabilizes.
Figure 2: SHELXL refinement logic emphasizing heteroatom hydrogen localization.
Self-Validating Quality Control Metrics
A reliable crystallographic protocol must be a self-validating system. Before finalizing the structure for publication or biological correlation, the refinement must meet strict quantitative thresholds. The final .cif file must be run through the IUCr checkCIF utility to ensure no Level A or B alerts remain [2].
| Parameter | Target Value / Quality Standard | Causality / Significance |
| Temperature | 100(2) K | Minimizes thermal motion; crucial for resolving N-H protons and accurate bond lengths. |
| Resolution | ≤0.80 Å | Statutory requirement for publication; ensures a sufficient data-to-parameter ratio. |
| Completeness | >99.5% | Prevents systematic bias in the electron density map and Fourier synthesis. |
| Rint | <0.05 (5%) | Indicates high internal consistency of symmetrically equivalent reflections. |
| R1 (Final) | <0.05 (5%) | Confirms the structural model accurately reflects the observed diffraction data. |
| Goodness-of-Fit (GoF) | 0.95−1.05 | Validates that the weighting scheme and error models are correctly assigned. |
References
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, Structural Chemistry URL: [Link]
Application Notes & Protocols: 4-Amino-3,5-dimethylbenzenesulfonamide as a Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-amino-3,5-dimethylbenzenesulfonamide, a key building block for the synthesis of targeted therapeutics. We delve into its strategic importance in medicinal chemistry, focusing on its application as a scaffold for potent enzyme inhibitors. The guide offers a detailed analysis of its role in developing carbonic anhydrase inhibitors, supported by structure-activity relationship (SAR) insights. Furthermore, we provide a comprehensive, step-by-step protocol for the derivatization of this scaffold, designed to be a self-validating system for researchers and drug development professionals. The causality behind experimental choices is explained to empower users with a deep, functional understanding of the synthetic process.
Introduction: The Strategic Value of a Privileged Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its remarkable versatility stems from the primary sulfonamide group (-SO₂NH₂), a powerful zinc-binding group that enables potent and specific inhibition of metalloenzymes.[1] Within this important class of compounds, 4-amino-3,5-dimethylbenzenesulfonamide emerges as a particularly valuable building block for several strategic reasons:
-
The Primary Sulfonamide: This functional group is the key pharmacophore responsible for coordinating with the zinc ion (Zn²⁺) in the active site of enzymes like carbonic anhydrases, making it fundamental to the molecule's inhibitory activity.[1]
-
The 4-Amino Group: The aniline-like primary amino group (-NH₂) serves as a versatile synthetic handle. It allows for a wide array of chemical modifications—such as acylation, alkylation, diazotization, and cyclization—enabling the creation of diverse chemical libraries for drug discovery campaigns.[2][3]
-
The 3,5-Dimethyl Substitution: The two methyl groups flanking the amino group are not merely passive substituents. They play a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets. These groups can enhance binding affinity by occupying hydrophobic pockets within an enzyme's active site, improve metabolic stability by blocking potential sites of oxidation, and influence the overall conformation of the molecule.[4]
This combination of a potent zinc-binding group, a versatile synthetic handle, and strategically placed hydrophobic substituents makes 4-amino-3,5-dimethylbenzenesulfonamide an ideal starting point for the rational design of novel therapeutic agents.
Core Application: Design of Carbonic Anhydrase Inhibitors
The most prominent application of benzenesulfonamides is in the development of carbonic anhydrase (CA) inhibitors.[2][5] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Various CA isoforms are over-expressed in a range of pathologies, including glaucoma, epilepsy, and several types of cancer, making them important therapeutic targets.[2][7]
The primary sulfonamide of 4-amino-3,5-dimethylbenzenesulfonamide acts as an anchor, binding to the zinc ion in the CA active site.[1] The rest of the molecule can be modified to extend into surrounding pockets, allowing for the design of inhibitors with high potency and isoform selectivity.[3] Designing isoform-selective inhibitors is critical for minimizing side effects.[3]
Mechanism of Inhibition Workflow
The following diagram illustrates the fundamental mechanism by which a sulfonamide-based inhibitor interacts with the active site of a carbonic anhydrase enzyme.
Caption: Sulfonamide displaces water to coordinate with the active site Zn²⁺.
Quantitative Data: Inhibition of Human CA Isoforms
The potency of inhibitors derived from benzenesulfonamide scaffolds is typically measured by their inhibition constant (Kᵢ). Lower Kᵢ values indicate stronger binding and more potent inhibition. The table below presents representative data for novel CA inhibitors synthesized from related aminobenzenesulfonamide scaffolds, demonstrating potent activity against tumor-associated isoforms hCA IX and XII.
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) in nM |
| Acetazolamide (Standard) | hCA IX | 25 |
| Acetazolamide (Standard) | hCA XII | 5.7 |
| Compound 4b | hCA IX | 20.4[7] |
| Compound 5a | hCA IX | 12.9[7] |
| Compound 5b | hCA IX | 18.2[7] |
| Compound 5b | hCA XII | 8.7[7] |
| Compound 5d | hCA XII | 10.9[7] |
| Data synthesized from a study on dual-tail analogues of SLC-0111.[7] |
Synthetic Protocols: Derivatization of the Scaffold
The 4-amino group is the primary site for synthetic elaboration. A common and fundamental reaction is N-acylation with a sulfonyl chloride to generate a secondary sulfonamide. This protocol provides a detailed, self-validating method for this transformation.
General Synthetic Workflow
The versatility of the 4-amino-3,5-dimethylbenzenesulfonamide scaffold allows for a multi-step synthetic pathway to generate diverse and complex drug candidates.
Caption: General workflow for elaborating the starting building block.
Protocol: Synthesis of N-(4-sulfamoyl-2,6-dimethylphenyl)acetamide
This protocol details the acetylation of the 4-amino group, a foundational step to either protect the amine or to serve as the final product for biological evaluation.
Objective: To synthesize N-(4-sulfamoyl-2,6-dimethylphenyl)acetamide via N-acylation.
Rationale: Acetylation is a standard method to convert the primary amine into an amide. This transformation alters the electronic properties of the ring and can be a crucial step in a multi-step synthesis. Acetic anhydride is a readily available and highly reactive acylating agent. Pyridine acts as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials:
-
4-Amino-3,5-dimethylbenzenesulfonamide
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3,5-dimethylbenzenesulfonamide (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice-water bath. Add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC (e.g., using 50% ethyl acetate in hexanes as the mobile phase) until the starting material spot is consumed.
-
Work-up:
-
Purification & Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.[8]
-
Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected ¹H NMR spectrum should show a new singlet corresponding to the acetyl methyl group (~2.1 ppm) and a downfield shift of the aromatic protons.
-
References
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. [Link]
-
4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. FLORE. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]
-
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. PubChem. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide | 188357-46-2 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Experimental Procedures for Selective N-Alkylation of Aminobenzenesulfonamides
Abstract
N-alkylated aminobenzenesulfonamides are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of alkyl groups onto the nitrogen atoms of these molecules allows for the fine-tuning of their pharmacological properties, including solubility, target-binding affinity, and metabolic stability.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the selective N-alkylation of aminobenzenesulfonamides. It delves into the underlying chemical principles, offers detailed, step-by-step protocols for key methodologies, provides troubleshooting insights, and outlines essential safety precautions.
Scientific Principles and Mechanistic Considerations
Aminobenzenesulfonamides possess two primary nucleophilic nitrogen centers: the aromatic amino group (-NH₂) and the sulfonamide group (-SO₂NHR). Achieving selective alkylation at the desired nitrogen is the principal challenge. The aromatic amine is generally more nucleophilic and less sterically hindered than the sulfonamide nitrogen, often favoring alkylation at this site. However, reaction conditions must be carefully controlled to prevent undesired side reactions, such as over-alkylation at the amino group or alkylation at the sulfonamide nitrogen.[2]
Key strategies to control selectivity include:
-
Direct Alkylation: A classic Sₙ2 reaction where an alkyl halide is reacted with the aminobenzenesulfonamide in the presence of a base. The choice of base and solvent is critical to modulate the nucleophilicity and prevent side reactions.[3][4]
-
Reductive Amination: A milder, two-step, one-pot process involving the formation of an imine intermediate from the reaction of the amino group with an aldehyde or ketone, followed by in-situ reduction.[5][6] This method is highly effective for mono-alkylation.[2]
-
Mitsunobu Reaction: A powerful method for alkylating with alcohols, utilizing reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack.[7][8][9] This reaction is particularly useful for less-nucleophilic nitrogen centers.[7]
-
Modern Catalytic Methods: "Borrowing hydrogen" or "hydrogen autotransfer" reactions catalyzed by transition metals (e.g., Manganese, Ruthenium, Iridium) offer a green and atom-economical approach using alcohols as alkylating agents, with water as the sole byproduct.[10][11][12][13]
Experimental Methodologies & Protocols
This section details protocols for three common and effective N-alkylation methods. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Method 1: Direct N-Alkylation with Alkyl Halide
This protocol describes the mono-alkylation of 4-aminobenzenesulfonamide with benzyl bromide.
Principle: The sulfonamide is deprotonated by a suitable base, increasing its nucleophilicity for subsequent attack on the alkyl halide in a classic Sₙ2 reaction. Polar aprotic solvents are typically used to effectively dissolve the reactants.[3]
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Materials:
-
4-Aminobenzenesulfonamide (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for chromatography
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminobenzenesulfonamide (1.0 mmol, 172.2 mg).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the stirred suspension over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water (20 mL) and stir for 10 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-benzyl-4-aminobenzenesulfonamide.
Method 2: Reductive Amination
This protocol details the reaction between 4-aminobenzenesulfonamide and benzaldehyde.
Principle: The amine and aldehyde first undergo a condensation reaction, typically under mildly acidic conditions, to form an imine intermediate. A mild reducing agent, such as sodium triacetoxyborohydride, is present to reduce the imine to the corresponding secondary amine as it is formed.[5][6][14] This reducing agent is selective for the imine over the aldehyde, preventing reduction of the starting material.[5]
Materials:
-
4-Aminobenzenesulfonamide (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Step-by-Step Protocol:
-
In a round-bottom flask, suspend 4-aminobenzenesulfonamide (1.0 mmol, 172.2 mg) in 1,2-dichloroethane (10 mL).
-
Add benzaldehyde (1.1 mmol, 116.7 mg, 0.11 mL) followed by a few drops of glacial acetic acid.[15]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 8-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully quench by slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired N-alkylated product.
Method 3: Fukuyama-Mitsunobu Reaction
This method is excellent for mono-alkylation and uses an alcohol as the alkylating agent.[16] It often proceeds with high yields and is known for the Sₙ2 inversion of stereochemistry at the alcohol's carbon center.[7][8][9]
Principle: Triphenylphosphine and an azodicarboxylate (e.g., DIAD) react to form a phosphonium salt. The alcohol adds to this species, and deprotonation by the sulfonamide generates a key oxyphosphonium salt intermediate. The sulfonamide anion then acts as the nucleophile, displacing triphenylphosphine oxide in an Sₙ2 fashion.[8] Using a 2-nitrobenzenesulfonamide ("nosylamide") is common as the nosyl group is strongly electron-withdrawing, making the N-H proton more acidic and easily removed, and the nosyl group can be readily cleaved later if desired.[16][17]
Materials:
-
4-Amino-N-(2-nitrophenyl)benzenesulfonamide (Nosyl-protected amine) (1.0 equiv)
-
Alcohol (e.g., Benzyl alcohol) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Protocol:
-
To a flame-dried flask under an inert atmosphere, dissolve the nosyl-protected aminobenzenesulfonamide (1.0 mmol), benzyl alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL).[16]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 mmol) dropwise to the cooled, stirred solution. A color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purification is typically achieved by flash column chromatography.
Data Summary and Troubleshooting
Effective N-alkylation requires careful optimization of reaction parameters. The table below summarizes typical conditions and provides guidance for common issues.
| Parameter | Direct Alkylation | Reductive Amination | Mitsunobu Reaction |
| Alkylating Agent | Alkyl Halide (I > Br > Cl) | Aldehyde / Ketone | Alcohol |
| Typical Base | K₂CO₃, Cs₂CO₃, NaH | None (or catalytic acid) | None (self-catalytic) |
| Solvent | DMF, Acetonitrile, DMSO | DCE, THF, Methanol | THF, Dichloromethane |
| Temperature | 0 °C to Reflux | Room Temperature | 0 °C to Room Temperature |
| Common Yields | 50-90% | 70-95% | 75-98% |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base (Direct Alkylation).[3] 2. Low reactivity of alkylating agent.[3] 3. Steric hindrance in substrates.[16] 4. Inactive reducing agent (Reductive Amination). | 1. Switch to a stronger base (e.g., NaH) or a more effective one like Cs₂CO₃.[3] 2. Change alkyl chloride to bromide or iodide; increase reaction temperature.[3] 3. Increase reaction time and/or temperature; consider a less hindered reagent. 4. Use fresh NaBH(OAc)₃; ensure anhydrous conditions. |
| N,N-Dialkylation Product | 1. Excess alkylating agent. 2. Highly reactive primary amine product. | 1. Use a stoichiometric amount (1.0-1.1 equiv) of the alkylating agent.[16] 2. Add the alkylating agent slowly (dropwise) to the reaction mixture.[3][16] 3. Use a bulkier protecting group on the sulfonamide if possible.[16] |
| Side Reactions | 1. O-alkylation at sulfonamide oxygen. 2. Decomposition at high temperatures. | 1. Use milder conditions or a more selective method like reductive amination. 2. Monitor reaction carefully and avoid excessive heating; run at the lowest effective temperature. |
Logical Flow for Method Selection:
Caption: Decision tree for selecting an N-alkylation method.
Safety and Handling Precautions
The N-alkylation of aminobenzenesulfonamides involves hazardous materials that require strict safety protocols.
-
Alkylating Agents: Many alkylating agents, particularly alkyl halides, are toxic, corrosive, and potential carcinogens.[18][19][20] Always handle them in a certified chemical fume hood.[18] Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[21][22]
-
Reagents:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.
-
DIAD/DEAD: These are potent sensitizers and have process safety concerns.[7] Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents like DMF, THF, and DCE are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each before use.
-
-
Waste Disposal: All chemical waste, including solvents and contaminated materials, must be disposed of according to institutional and local environmental regulations.[19] Collect waste in properly labeled containers.
-
Spill Management: In case of a spill, evacuate the area if necessary. Neutralize and clean the spill using an appropriate spill kit while wearing full PPE.[19][22] Report all spills to laboratory safety personnel.
By adhering to these detailed protocols and safety guidelines, researchers can effectively and safely synthesize N-alkylated aminobenzenesulfonamides for application in drug discovery and development.
References
-
Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. (2025). PMC. Retrieved from [Link]
-
Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie. Retrieved from [Link]
-
Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. Retrieved from [Link]
-
One-step mild N-alkylation of chiral sulfinamides. (2025). ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]
-
Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (2023). Europe PMC. Retrieved from [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. Retrieved from [Link]
-
OSHA. (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor. (2017). PMC. Retrieved from [Link]
-
Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting. (2018). Pharmacy Times. Retrieved from [Link]
-
Shen, L., et al. (2024). Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. Figshare. Retrieved from [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness Discussion Board. Retrieved from [Link]
-
Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]
-
How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (2026). Liv Hospital. Retrieved from [Link]
-
Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]
-
American Cancer Society. (2025). Chemotherapy Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cancer Council Victoria. (2024). Chemotherapy Safety Precautions: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. DSpace [open.bu.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 12. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. int.livhospital.com [int.livhospital.com]
- 21. Chemotherapy Safety | American Cancer Society [cancer.org]
- 22. Chemotherapy Safety Precautions: A Comprehensive Guide - Cancer Council Victoria [cancervic.org.au]
Application Note: Synthesis and Validation of Benzenesulfonamide-Based Radioprotective Agents
Introduction & Mechanistic Rationale
The exposure of healthy tissues to ionizing radiation—whether through radiotherapy, interventional fluoroscopy, or nuclear medicine—generates highly reactive oxygen species (ROS) that induce DNA double-strand breaks (DSBs), lipid peroxidation, and subsequent cellular apoptosis[1]. Mitigating this off-target damage requires robust radioprotective agents[2].
Benzenesulfonamides have emerged as highly versatile scaffolds in radioprotective drug discovery. The sulfonamide moiety (-SO₂NH₂) provides exceptional hydrogen-bonding capabilities, allowing it to interact selectively with cytoprotective enzymes such as NAD(P)H: Quinone Oxidoreductase 1 (NQO1)[3] and specific carbonic anhydrase isoforms (CA IX/XII)[4]. When conjugated with electron-rich heterocyclic rings like quinolines or iodoquinazolinones, the resulting molecules act as potent electron sinks, directly scavenging radiation-induced free radicals before they can propagate DNA damage[5][6].
As a Senior Application Scientist, I have structured this protocol to guide you through the synthesis of a highly active iodoquinazolinone-benzenesulfonamide derivative, followed by a self-validating biological assay to quantify its radioprotective efficacy.
Workflow for the synthesis and validation of benzenesulfonamide radioprotectors.
Chemical Synthesis Protocol: 3,4-Dihydroquinazolin-Sulfonamide Derivatives
This protocol details the synthesis of 3,4-dihydroquinazolin-sulfonamide derivatives via the alkylation of 4-(6-iodo-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide[6].
Reagents and Materials
-
Starting Material: 4-(6-iodo-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (0.01 mol)
-
Alkylating Agent: 2-chloro-N-substituted acetamide derivatives (0.012 mol)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (0.01 mol)
-
Solvent: Dry Acetone (50 mL)
-
Equipment: Round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F254), rotary evaporator.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3.33 g (0.01 mol) of the benzenesulfonamide starting material in 50 mL of dry acetone.
-
Causality: Dry acetone is selected as an aprotic solvent to prevent the water-mediated hydrolysis of the 2-chloro-N-substituted acetamide, ensuring the nucleophilic attack is directed solely at the alkyl halide[6].
-
-
Base Addition: Add 1.38 g (0.01 mol) of anhydrous K₂CO₃ to the solution. Stir for 10 minutes at room temperature.
-
Causality: K₂CO₃ acts as a mild base to selectively deprotonate the highly acidic mercapto (-SH) group, forming a highly nucleophilic thiolate anion without risking the cleavage of the sensitive sulfonamide moiety.
-
-
Alkylating Agent Addition: Slowly add the 2-chloro-N-substituted acetamide (0.012 mol) to the reaction mixture.
-
Reaction Propagation & Self-Validation: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) with an eluent system of Chloroform:Methanol (9:1).
-
Self-Validation: The disappearance of the starting material spot on the TLC plate confirms the completion of the nucleophilic substitution. Do not proceed to purification until the starting material is entirely consumed.
-
-
Purification: Filter the reaction mixture to remove the inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crystallization: Recrystallize the crude solid product from absolute ethanol to yield the pure 3,4-dihydroquinazolin-sulfonamide derivative.
-
Quality Control (QC): Verify the structure using ¹H-NMR (DMSO-d6). Look for the characteristic sulfonamide -NH₂ broad singlet around δ 7.67 ppm and the disappearance of the -SH proton signal, confirming successful S-alkylation[6].
Biological Validation: In Vitro Radioprotection Assay
To validate the radioprotective efficacy of the synthesized compounds, we utilize a γ -H2AX immunofluorescence assay. Phosphorylation of the histone variant H2AX is an immediate cellular response to DNA double-strand breaks (DSBs) caused by ionizing radiation[2].
Step-by-Step Methodology
-
Cell Culture Preparation: Seed normal human peripheral mononuclear cells (or a normal fibroblast cell line like WI38) in a 96-well optical-bottom plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with the synthesized benzenesulfonamide derivative (e.g., at 10 µM and 50 µM concentrations) 1 hour prior to irradiation.
-
Self-Validation Control: Include a "Vehicle Only" control (e.g., 0.1% DMSO) and a "Sham-Irradiated" control to establish baseline DNA damage and ensure the vehicle itself is not cytotoxic.
-
-
Irradiation: Expose the plates to a single dose of 8 Gy γ -radiation using a calibrated irradiator (e.g., ¹³⁷Cs source)[4].
-
Fixation and Staining: 1 hour post-irradiation, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Incubate with a primary anti- γ -H2AX antibody, followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Quantification: Image the cells using high-content fluorescence microscopy.
-
Causality: By quantifying the number of γ -H2AX foci per nucleus, you obtain a direct, self-validating metric of DNA DSBs. A highly effective radioprotective agent will show a statistically significant reduction in foci compared to the irradiated vehicle control[2].
-
Mechanistic pathway of radiation-induced damage and benzenesulfonamide-mediated protection.
Quantitative Data Summary
The following table summarizes the biological efficacy of various benzenesulfonamide scaffolds synthesized and evaluated in the literature, demonstrating their robust radioprotective and cytoprotective profiles.
| Scaffold / Compound | Primary Mechanism | Biological Activity / Efficacy | Reference |
| 4-(quinolin-1-yl) benzenesulfonamide (Compound 6c) | Radical scavenging | Exhibited significant in vivo radioprotective activity against γ -irradiation in mice. | [5] |
| Pyrimido[4,5-b]quinoline sulfonamide (Compound 8) | ROS neutralization | Demonstrated potent in vivo radioprotective activity against γ -irradiation. | [7] |
| Thiazoloquinazoline sulfonamide (Compound 13) | NQO1 enzyme induction | Induced potent cytoprotective NQO1 enzyme activity in Hepa1c1c7 murine hepatoma cells. | [3] |
| Iodoquinazolinone benzenesulfonamide (Compound 14) | Antioxidant / AChE inhibition | Relative safety (LD₅₀ = 300 mg/kg); provided neuroprotective and radioprotective effects in irradiated mice. | [6] |
References
-
Title : Utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in the synthesis of novel quinolines as possible anticancer and radioprotective agents | Source : PubMed (Arzneimittelforschung) | URL :[Link]
-
Title : Synthesis of some novel quinolines and pyrimido [4,5-b] quinolines bearing A sulfonamide moiety as potential anticancer and radioprotective agents | Source : PubMed (Arzneimittelforschung) | URL :[Link]
-
Title : Synthesis of some sulfonamide incorporating enaminone, quinolone moieties and thiazoloquinazoline derivative induce the cytoprotective enzyme NAD(P) H: Quinone Oxidoreductase 1 | Source : Allied Academies | URL :[Link]
-
Title : Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors | Source : PubMed Central (PMC) | URL :[Link]
-
Title : Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity | Source : PubMed (Eur J Med Chem) | URL : [Link]
-
Title : Radioprotective agents to prevent cellular damage due to ionizing radiation | Source : Creighton University | URL :[Link]
-
Title : Investigation of Radioprotective Agents for Medical Imaging | Source : RSNA | URL :[Link]
Sources
- 1. Research Portal [researchworks.creighton.edu]
- 2. Radioprotective Agents For Medical Imaging | RSNA [rsna.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in the synthesis of novel quinolines as possible anticancer and radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel quinolines and pyrimido [4,5-b] quinolines bearing A sulfonamide moiety as potential anticancer and radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 4-Aminobenzenesulfonamide in Pharmaceutical Formulations
Introduction: The Critical Role of Quantifying Sulfanilamide
4-aminobenzenesulfonamide, commonly known as sulfanilamide, is a foundational sulfonamide antibacterial agent.[1] Its derivatives are widely used in pharmaceutical formulations for treating various bacterial infections.[2] Ensuring the correct dosage and quality of sulfanilamide in these formulations is paramount for therapeutic efficacy and patient safety. Inaccurate quantification can lead to sub-optimal treatment, development of bacterial resistance, or adverse effects. Therefore, robust and validated analytical methods for its precise determination are a cornerstone of pharmaceutical quality control.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative determination of sulfanilamide in pharmaceutical formulations. It details three widely accepted analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. The causality behind experimental choices, detailed step-by-step protocols, and guidelines for method validation are presented to ensure scientific integrity and reliable results.
Analytical Methodologies: Principles and Rationale
The choice of an analytical method depends on various factors, including the nature of the formulation, the required sensitivity, and the available instrumentation. This section outlines the principles of three common methods for sulfanilamide quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that offers high specificity, sensitivity, and accuracy, making it a preferred method for analyzing complex mixtures like pharmaceutical formulations.[1] The principle lies in the differential partitioning of the analyte (sulfanilamide) between a stationary phase (packed in a column) and a mobile phase (a solvent mixture). By selecting appropriate column chemistry and mobile phase composition, sulfanilamide can be effectively separated from excipients and other active ingredients, allowing for precise quantification based on the peak area or height in the resulting chromatogram.[1][3]
-
UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. Sulfanilamide exhibits a characteristic UV absorbance spectrum, which can be used for its quantification.[4] The concentration of sulfanilamide in a solution is directly proportional to the amount of light it absorbs at a specific wavelength (λmax), as described by the Beer-Lambert Law. While being a simpler and more cost-effective method than HPLC, its specificity can be limited if other components in the formulation absorb at the same wavelength.[5][6]
-
Titrimetry: Titrimetric methods, specifically diazotization titration, have been historically used for the determination of primary aromatic amines like sulfanilamide.[7][8] This method involves the reaction of the primary amino group of sulfanilamide with a standardized solution of sodium nitrite in an acidic medium to form a diazonium salt. The endpoint of the titration can be determined potentiometrically or using a specific indicator.[2][9] While less common in modern quality control due to lower sensitivity and specificity compared to chromatographic methods, it can still be a valuable technique in certain contexts.
Experimental Workflow and Protocols
A systematic approach is crucial for accurate and reproducible results. The following diagram illustrates the general workflow for the quantitative analysis of sulfanilamide in pharmaceutical formulations.
Caption: General workflow for sulfanilamide quantification.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on established reverse-phase HPLC methods for sulfonamide analysis.[1][3]
3.1.1. Reagents and Materials
-
Sulfanilamide Reference Standard (USP or EP grade)[10]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Acetic Acid (glacial, analytical grade)
-
Pharmaceutical formulation containing sulfanilamide
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a UV detector (e.g., Waters Alliance)[1]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3.1.3. Chromatographic Conditions
-
Mobile Phase: Methanol:0.25% Acetic Acid in Water (e.g., 7:93 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
3.1.4. Standard Solution Preparation
-
Accurately weigh about 25 mg of Sulfanilamide Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This yields a stock solution of approximately 1000 µg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the sample solutions.
3.1.5. Sample Solution Preparation
-
Accurately weigh a portion of the powdered tablets or ointment equivalent to about 25 mg of sulfanilamide into a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the sulfanilamide.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.1.6. Analysis and Calculation
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas of the sulfanilamide peak.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of sulfanilamide in the sample solution from the calibration curve.
-
Calculate the amount of sulfanilamide in the pharmaceutical formulation.
Protocol 2: UV-Visible Spectrophotometry
This protocol is a general method and may require optimization based on the specific formulation.
3.2.1. Reagents and Materials
-
Sulfanilamide Reference Standard (USP or EP grade)
-
0.1 M Hydrochloric Acid (HCl)
-
Pharmaceutical formulation containing sulfanilamide
-
Volumetric flasks and pipettes
3.2.2. Instrumentation
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
3.2.3. Procedure
-
Determination of λmax: Prepare a dilute solution of Sulfanilamide Reference Standard in 0.1 M HCl. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Sulfanilamide Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M HCl.
-
Prepare a series of working standard solutions by diluting this stock solution with 0.1 M HCl.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the formulation equivalent to about 25 mg of sulfanilamide into a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M HCl and sonicate to dissolve.
-
Dilute to volume with 0.1 M HCl, mix well, and filter if necessary.
-
Dilute the filtered solution with 0.1 M HCl to a concentration within the range of the standard solutions.
-
-
Measurement and Calculation:
-
Measure the absorbance of the standard and sample solutions at the predetermined λmax, using 0.1 M HCl as a blank.
-
Construct a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of sulfanilamide in the sample solution from the calibration curve.
-
Calculate the amount of sulfanilamide in the formulation.
-
Protocol 3: Titrimetry (Diazotization)
This method is suitable for formulations where sulfanilamide is the only primary aromatic amine present.
3.3.1. Reagents and Materials
-
Sulfanilamide Reference Standard (USP or EP grade)
-
0.1 M Sodium Nitrite (NaNO2) solution, standardized
-
Hydrochloric Acid (concentrated)
-
Potassium Bromide
-
Starch-iodide paper or a potentiometer
-
Pharmaceutical formulation containing sulfanilamide
3.3.2. Procedure
-
Accurately weigh a quantity of the formulation equivalent to about 500 mg of sulfanilamide into a beaker.
-
Dissolve the sample in a mixture of 20 mL of hydrochloric acid and 50 mL of water. Add 1 g of potassium bromide.
-
Cool the solution to about 15 °C in an ice bath.
-
Titrate slowly with standardized 0.1 M sodium nitrite solution, stirring constantly.
-
Determine the endpoint using either an external indicator (starch-iodide paper, which turns blue when excess nitrous acid is present) or by potentiometric titration.
-
Perform a blank titration under the same conditions.
-
Each mL of 0.1 M sodium nitrite is equivalent to 17.22 mg of C6H8N2O2S.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical component to demonstrate that an analytical procedure is suitable for its intended purpose.[11][12][13] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[12][14][15]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Example Validation Data for HPLC Method
The following tables present example data for the validation of the HPLC method described in Protocol 1.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 12500 |
| 10 | 25100 |
| 20 | 50250 |
| 40 | 100500 |
| 80 | 201000 |
| Correlation Coefficient (r²) | 0.9999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 20 | 20.2 | 101.0 |
| 40 | 39.8 | 99.5 |
| Average Recovery (%) | 99.8 |
Table 3: Precision (Repeatability)
| Sample | Concentration (µg/mL) | %RSD |
| 1 | 20.1 | |
| 2 | 20.0 | |
| 3 | 20.2 | |
| 4 | 19.9 | |
| 5 | 20.1 | |
| 6 | 20.0 | 0.5% |
Conclusion
This application note provides a detailed framework for the quantitative determination of 4-aminobenzenesulfonamide in pharmaceutical formulations. By following the outlined protocols for HPLC, UV-Vis spectrophotometry, or titrimetry, and adhering to the principles of method validation, researchers and quality control professionals can ensure the accuracy and reliability of their results. The choice of method will depend on the specific requirements of the analysis, but the HPLC method is generally recommended for its superior specificity and sensitivity in complex pharmaceutical matrices.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Sulfa Drugs and Sulfonamides. Retrieved from [Link]
-
PubMed. (n.d.). [Determination of Sulfacetamide Sodium and Sulfanilamide in Shao Tang Ling Ointment by High Performance Liquid Chromatography]. Retrieved from [Link]
-
European Pharmacopoeia. (2014, April 2). Sulfanilamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Titrimetric Methods for the Determination of Some Sulpha Drugs Using N. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Sulfamethoxazole. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Sulfamethazine. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Sulfadiazine. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
PubMed. (1964, October). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Retrieved from [Link]
-
British Pharmacopoeia. (n.d.). Sulfanilamide. Retrieved from [Link]
-
Scribd. (n.d.). European Pharmacopoeia Reagents Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-(2-Aminoethyl) benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2018, April 16). "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". Retrieved from [Link]
-
International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]
-
MDPI. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Quantitative Analysis of Injectable Drug Products Using Non-invasive Wideband Raman Technology. Retrieved from [Link]
-
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Retrieved from [Link]
-
MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
-
ResearchGate. (2006, October 31). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Titrimetric methods for the determination of some sulpha drugs using N-bromophthalimide and N-bromosaccharin - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. [Determination of sulfacetamide sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uv-Vis Spectrum of 4-(2-Aminoethyl) benzenesulfonamide | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. sszp.eu [sszp.eu]
- 7. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of sulfonamides | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 对氨基苯磺酰胺 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Derivatization of 4-Amino-3,5-dimethylbenzenesulfonamide for Biological Assays: Application Notes and Protocols
This technical guide provides a comprehensive framework for the derivatization of 4-amino-3,5-dimethylbenzenesulfonamide and the subsequent evaluation of its new analogs in relevant biological assays. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of novel sulfonamide derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
The benzenesulfonamide framework is a well-established pharmacophore, integral to a wide array of clinically significant drugs.[1][2] Sulfonamides are renowned for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The parent compound, 4-amino-3,5-dimethylbenzenesulfonamide, presents a versatile scaffold for chemical modification. The primary amino group serves as a reactive handle for the straightforward synthesis of diverse compound libraries, most commonly through reactions with various sulfonyl chlorides or aldehydes to yield N-substituted sulfonamides and Schiff bases, respectively.[5][6] This derivatization is a key strategy in drug discovery to enhance biological activity, selectivity, and pharmacokinetic profiles.
This guide will focus on two primary derivatization strategies: N-acylation and Schiff base formation . Subsequently, it will detail protocols for evaluating the synthesized derivatives in antibacterial and anticancer assays, two areas where sulfonamides have shown considerable promise.[3][7][8]
Part 1: Derivatization Strategies and Protocols
The strategic modification of the primary amino group of 4-amino-3,5-dimethylbenzenesulfonamide can lead to a diverse library of compounds with potentially enhanced biological activities. The following section details the protocols for two robust and versatile derivatization methods.
N-Acylation of 4-Amino-3,5-dimethylbenzenesulfonamide
N-acylation is a fundamental reaction in organic synthesis that forms a stable amide bond.[9] This modification can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and interaction with biological targets. The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride.[9][10]
Protocol 1: N-Acylation using Acyl Chlorides
This protocol is adapted for the general N-acylation of aromatic amines and is suitable for creating a diverse range of amide derivatives.[9][10]
Materials:
-
4-Amino-3,5-dimethylbenzenesulfonamide
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride, 3-chloropropionyl chloride)[9]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-amino-3,5-dimethylbenzenesulfonamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the anhydrous base (e.g., triethylamine, 1.2 eq) to the stirred solution.[9]
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.[9]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Performing the reaction under anhydrous conditions prevents the hydrolysis of the acyl chloride and ensures the efficient formation of the desired amide.
-
Use of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The added base, such as triethylamine or pyridine, neutralizes the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
-
Controlled Temperature: The N-acylation reaction is often exothermic. Adding the acyl chloride at a low temperature (0 °C) helps to control the reaction rate and prevent potential side reactions.[9]
Table 1: Example N-Acylation Reactions and Conditions
| Starting Material | Acylating Agent | Base | Solvent | Reaction Time (h) |
| 4-Amino-3,5-dimethylbenzenesulfonamide | Benzoyl Chloride | Triethylamine | DCM | 2-4 |
| 4-Amino-3,5-dimethylbenzenesulfonamide | Acetic Anhydride | Pyridine | Toluene | 1-3 (reflux) |
| 4-Amino-3,5-dimethylbenzenesulfonamide | Dansyl Chloride | Triethylamine | DCM | 12 |
Schiff Base Formation
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[6][11] This reaction creates an imine or azomethine group (-C=N-), which has been shown to be critical for the biological activities of many compounds.[6][12] Schiff base formation is a reversible reaction, and the removal of water drives the equilibrium towards the product.[6][13]
Protocol 2: Schiff Base Synthesis
This protocol describes a general method for the synthesis of Schiff bases from 4-amino-3,5-dimethylbenzenesulfonamide and a substituted aromatic aldehyde.[14]
Materials:
-
4-Amino-3,5-dimethylbenzenesulfonamide
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Anhydrous benzene or toluene
-
Para-toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-amino-3,5-dimethylbenzenesulfonamide (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in anhydrous benzene or toluene.
-
Add a catalytic amount of para-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).[14]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Azeotropic Removal of Water: The formation of a Schiff base is a reversible condensation reaction.[6][13] Using a Dean-Stark apparatus allows for the continuous removal of the water byproduct through azeotropic distillation with the solvent (benzene or toluene), which shifts the equilibrium towards the formation of the imine product.[13][14]
-
Acid Catalysis: The reaction is typically catalyzed by an acid, such as para-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Diagram 1: Derivatization Workflow
Caption: Workflow for the derivatization of 4-amino-3,5-dimethylbenzenesulfonamide.
Part 2: Biological Assays
The newly synthesized derivatives of 4-amino-3,5-dimethylbenzenesulfonamide can be screened for a variety of biological activities. This section provides detailed protocols for assessing their antibacterial and anticancer potential.
Antibacterial Susceptibility Testing
Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15] The following protocols are standard methods for evaluating the antibacterial efficacy of new compounds.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[16]
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 16-24 hours.[16]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 4: Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[16]
Materials:
-
Synthesized sulfonamide derivatives
-
Filter paper disks
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
Procedure:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.[16]
-
Impregnate sterile filter paper disks with a known concentration of each synthesized compound.
-
Place the disks on the surface of the inoculated MHA plate, ensuring they are evenly spaced.[16]
-
Incubate the plates at 37°C for 16-24 hours.[16]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16] A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.
Diagram 2: Antibacterial Assay Workflow
Caption: Workflow for antibacterial susceptibility testing.
In Vitro Anticancer Activity Assay
Many sulfonamide derivatives have demonstrated potent anticancer activities.[3][17][18] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[17]
Protocol 5: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Synthesized sulfonamide derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)[17][18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compounds.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in medium only).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.[1]
-
Measure the absorbance of each well at a wavelength of approximately 540-570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% inhibition of cell viability.[1][18]
Table 2: Example Data Presentation for Biological Assays
| Compound ID | Derivatization Method | Target Organism/Cell Line | MIC (µg/mL) | Zone of Inhibition (mm) | IC₅₀ (µM) |
| Derivative 1 | N-Acylation | S. aureus | 16 | 18 | - |
| Derivative 2 | N-Acylation | MCF-7 | - | - | 12.5 |
| Derivative 3 | Schiff Base | E. coli | 32 | 15 | - |
| Derivative 4 | Schiff Base | HCT-116 | - | - | 8.7 |
Conclusion
The derivatization of 4-amino-3,5-dimethylbenzenesulfonamide offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis of new sulfonamide derivatives through N-acylation and Schiff base formation, and their subsequent evaluation in antibacterial and anticancer assays. By systematically applying these methods, researchers can generate valuable data to inform structure-activity relationships and advance the development of new drug candidates. It is crucial to perform all experiments with appropriate safety precautions and to thoroughly characterize all synthesized compounds using standard analytical techniques such as NMR, IR, and mass spectrometry.
References
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- BenchChem. (2025). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
- Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC.
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. (2025).
- BenchChem. Comparing the antibacterial properties of different sulfonamide derivatives.
- Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. (2020).
- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. (2008).
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. (2025).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. (2024).
- Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark. (2022).
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
- Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. (2022).
- Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026).
- BenchChem. A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data.
- Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry. (2011).
- Process for the production of Schiff bases by reaction of aromatic amines with aliphatic ketones in the presence of catalysts. Google Patents.
- BenchChem. (2025). The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development.
- BenchChem. (2025). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. (2025).
- BenchChem. 3-Cyano-4-methylbenzenesulfonamide: A Technical Overview for Drug Discovery and Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Schiff Bases by Non-Conventional Methods | IntechOpen [intechopen.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
- 13. EP0014264A1 - Process for the production of Schiff bases by reaction of aromatic amines with aliphatic ketones in the presence of catalysts - Google Patents [patents.google.com]
- 14. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry [arabjchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
Optimizing reaction conditions for 4-Amino-3,5-dimethylbenzenesulfonamide synthesis
An in-depth technical guide to the synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide.
This guide is designed for researchers, scientists, and professionals in drug development, offering detailed protocols and troubleshooting advice for the multi-step synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide. As Senior Application Scientists, we provide not just procedures, but the rationale behind them to ensure robust and reproducible outcomes.
Overview of the Synthetic Pathway
The synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide is most effectively approached via a four-step sequence starting from commercially available 2,6-dimethylaniline. This strategy involves:
-
Protection of the highly reactive amino group by acetylation.
-
Chlorosulfonation via electrophilic aromatic substitution.
-
Amination of the resulting sulfonyl chloride to form the sulfonamide.
-
Deprotection to yield the final target compound.
This pathway is designed to control reactivity and minimize side-product formation, particularly during the critical chlorosulfonation step.
Caption: High-level overview of the four-step synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
General & Starting Material Questions
Q1: Why is 2,6-dimethylaniline the recommended starting material?
2,6-Dimethylaniline is an ideal precursor due to the directing effects of its substituents. The amino group is a strong ortho-, para-director, and the two methyl groups also provide ortho-, para-directing influence. Protecting the amino group as an acetamide still results in a strong para-directing effect, leading the bulky chlorosulfonyl group to substitute at the C4 position, which is sterically accessible and electronically activated. This regioselectivity is key to an efficient synthesis.
Q2: My final yield is very low. Which step is the most likely cause?
Low overall yield can arise from issues in any step, but the chlorosulfonation (Step 2) and the subsequent work-up are often the most significant sources of product loss.[1] The sulfonyl chloride intermediate is highly susceptible to hydrolysis and can be difficult to handle.[1] Inefficient purification at the final stage can also lead to considerable loss of material.[2] We recommend analyzing a small sample from each step by Thin Layer Chromatography (TLC) to pinpoint where the yield loss is occurring.
Step 1: Acetylation of 2,6-Dimethylaniline
Q3: My acetylation reaction is incomplete. How can I improve the yield of N-(2,6-dimethylphenyl)acetamide?
An incomplete reaction is often due to insufficient heating or impure reagents. Ensure your 2,6-dimethylaniline is pure and the acetic anhydride has not hydrolyzed to acetic acid. A general protocol involves gently refluxing the aniline with a slight excess of acetic anhydride in glacial acetic acid.[3] If the reaction stalls, extending the reflux time by 15-30 minutes can help drive it to completion. Monitor the disappearance of the starting material by TLC.
Step 2: Chlorosulfonation
Q4: I'm observing a dark, tarry substance during my chlorosulfonation reaction. What is causing this and how can I prevent it?
The formation of dark, polymeric materials is typically a result of the reaction temperature being too high or the substrate being added too quickly to the chlorosulfonic acid. Chlorosulfonic acid is a very powerful reagent, and uncontrolled reactions can lead to charring and side reactions.[4]
Troubleshooting Steps:
-
Control Temperature: The reaction must be kept cold, typically between 0°C and 5°C, using an ice-salt bath.
-
Slow Addition: Add the N-(2,6-dimethylphenyl)acetamide in small portions to a cooled excess of chlorosulfonic acid.[4][5] This ensures the reagent is always in large excess, which minimizes side reactions like sulfone formation.[4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, as any moisture will hydrolyze the chlorosulfonic acid and the product.[2]
Q5: The yield of my sulfonyl chloride is low due to the formation of a diaryl sulfone byproduct. How can this be minimized?
Diaryl sulfone formation is a classic side reaction in chlorosulfonation and occurs when a molecule of the newly formed sulfonyl chloride reacts with another molecule of the starting aromatic compound.[1][6] To suppress this:
-
Use a Sufficient Excess of Chlorosulfonic Acid: A molar excess of at least 4-5 equivalents of chlorosulfonic acid is recommended.
-
Reverse Addition: Add the substrate to the acid, not the other way around. This maintains a high concentration of the chlorosulfonating agent relative to the substrate throughout the reaction.[4]
Caption: Troubleshooting flowchart for the critical chlorosulfonation step.
Step 3 & 4: Amination and Deprotection
Q6: My amination reaction to form the sulfonamide is sluggish. What can I do?
The reaction of the sulfonyl chloride with ammonia can sometimes be slow. Ensure you are using a concentrated source of ammonia (e.g., concentrated aqueous ammonia) and that the mixture is being stirred vigorously to ensure proper mixing of the organic and aqueous phases. Gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction, but this should be done cautiously and monitored by TLC to avoid decomposition.
Q7: The final deprotection step (hydrolysis of the acetamide) is giving me a poor yield. What are the best conditions?
Acid-catalyzed hydrolysis is the standard method for deprotection. However, harsh conditions (e.g., highly concentrated acid or high temperatures) can lead to degradation of the final product. A good starting point is refluxing the acetylated sulfonamide in dilute hydrochloric acid (e.g., 3-6 M). If decomposition is observed, consider using milder acidic conditions or enzymatic deprotection methods as an alternative.
Purification
Q8: What is the most effective way to purify the final 4-Amino-3,5-dimethylbenzenesulfonamide?
Purification can typically be achieved through recrystallization.[2][7] The choice of solvent is critical and may require some experimentation. A common approach is to use a binary solvent system, such as ethanol/water or isopropanol/water.[7]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]
-
Alternative: If recrystallization is ineffective or if impurities co-crystallize with the product, purification by column chromatography using silica gel is a reliable alternative.[2]
Experimental Protocols & Data
The following tables summarize the recommended reaction conditions and provide step-by-step protocols.
Table 1: Summary of Optimized Reaction Conditions
| Step | Reaction | Key Reagents | Stoichiometry (Substrate:Reagent) | Temperature (°C) | Time (h) |
| 1 | Acetylation | 2,6-Dimethylaniline, Acetic Anhydride | 1 : 1.2 | 100-110 | 0.5 - 1 |
| 2 | Chlorosulfonation | N-(2,6-dimethylphenyl)acetamide, Chlorosulfonic Acid | 1 : 5 | 0 - 5 | 1 - 2 |
| 3 | Amination | 4-acetamido-3,5-dimethylbenzenesulfonyl chloride, Aq. NH₃ | 1 : Excess | 25 - 40 | 1 - 3 |
| 4 | Deprotection | 4-acetamido-3,5-dimethylbenzenesulfonamide, Aq. HCl | 1 : Excess | 90 - 100 | 1 - 2 |
Protocol 1: Step 2 - Chlorosulfonation of N-(2,6-dimethylphenyl)acetamide
Safety Note: This procedure must be performed in a certified fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, lab coat, face shield) is mandatory.
-
Equip a three-neck round-bottom flask with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.
-
Add chlorosulfonic acid (5.0 eq.) to the flask and cool the vessel to 0°C using an ice-salt bath.
-
In a separate beaker, dissolve N-(2,6-dimethylphenyl)acetamide (1.0 eq.) in a minimal amount of a suitable anhydrous solvent like chloroform or add it as a solid in portions.
-
Add the acetamide solution/solid dropwise (or in small portions) to the vigorously stirred, cold chlorosulfonic acid over a period of 45-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.
-
The reaction work-up is critical. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Quickly filter the precipitated solid and wash it with copious amounts of cold water to remove any residual acid. The product, 4-acetamido-3,5-dimethylbenzenesulfonyl chloride, should be used immediately in the next step due to its instability and sensitivity to hydrolysis.[1]
References
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Google Patents. (1957).
- Youn, S. W. (2016). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- BenchChem. (n.d.). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.
- BenchChem. (n.d.).
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide.
- Scribd. (n.d.).
- ResearchGate. (2014).
- Asian Journal of Pharmaceutics. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Coupling Reactions
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their sulfonamide coupling reactions. Sulfonamides are a cornerstone in medicinal chemistry, but their synthesis can sometimes be challenging.[1][2][3] This resource provides in-depth, experience-based answers to common problems, helping you to diagnose issues and implement effective solutions.
Section 1: Foundational Checks - Where to Begin?
Before delving into complex optimizations, it's crucial to ensure the fundamentals of your reaction setup are sound. A surprising number of yield issues can be traced back to basic oversights.
Question: My sulfonamide coupling reaction resulted in a very low yield, or no product at all. What are the first things I should check?
Answer: When a reaction fails, a systematic review of the basics is the most efficient first step. Focus on three core areas: reagent integrity, stoichiometry, and the reaction environment.
-
Reagent Quality and Purity:
-
Sulfonyl Chloride Stability: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis.[4][5] Ensure your sulfonyl chloride is fresh or has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Hydrolysis converts the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under standard coupling conditions.[5][6] A simple visual inspection can be telling; a pure sulfonyl chloride is often a crystalline solid or clear liquid, while a hydrolyzed sample may appear syrupy or discolored.
-
Amine Purity: The amine nucleophile should be pure and free of contaminants. If your amine is a salt (e.g., a hydrochloride salt), it will not be nucleophilic. Ensure it has been neutralized to the free base form before use.
-
Solvent and Base Anhydrousness: Any moisture in your solvent or base can lead to the hydrolysis of the sulfonyl chloride.[5] Use freshly dried solvents and ensure your base (e.g., pyridine, triethylamine) is anhydrous.
-
-
Stoichiometry and Reagent Addition:
-
Accurate Molar Ratios: Double-check your calculations for the molar equivalents of the amine, sulfonyl chloride, and base. A common starting point is a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Order of Addition: The order in which you add your reagents can matter. Typically, the amine and base are dissolved in the solvent first, and then the sulfonyl chloride is added portion-wise or as a solution. This helps to maintain a competitive concentration of the amine nucleophile relative to any residual water.
-
-
Reaction Environment:
-
Inert Atmosphere: For sensitive substrates or prolonged reaction times, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the sulfonyl chloride.[5]
-
Temperature Control: Many sulfonamide couplings are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[1] Ensure your cooling bath is effective and the temperature is monitored.
-
Section 2: Optimizing Reaction Conditions
If the foundational checks don't reveal an obvious culprit, the next step is to systematically optimize the reaction parameters. The choice of base, solvent, and temperature can have a dramatic impact on the reaction's success.
Question: I've confirmed my reagents are pure and my stoichiometry is correct, but my yield is still poor. Which reaction conditions should I focus on optimizing?
Answer: The interplay between the base, solvent, and temperature is critical for efficient sulfonamide coupling. A systematic optimization of these parameters is your next logical step.
The Critical Role of the Base
The base serves two primary functions: to neutralize the HCl byproduct generated during the reaction and, in some cases, to act as a nucleophilic catalyst.[4]
-
Pyridine: Often used as both a base and a solvent, pyridine is a classic choice.[1] It can act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium salt. However, it can be difficult to remove during work-up.
-
Triethylamine (TEA): A non-nucleophilic, organic base that is a good scavenger for HCl.[1] It is generally easier to remove than pyridine due to its lower boiling point.
-
Inorganic Bases: Bases like sodium carbonate or sodium hydride can also be effective, particularly in specific solvent systems.[1]
Solvent Selection
The solvent must dissolve your reactants and be compatible with your reaction conditions.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices as they are generally unreactive towards the reactants.[1]
-
Pyridine as a Solvent: As mentioned, pyridine can serve as both the base and the solvent.[1]
Temperature and Reaction Time
-
Initial Temperature: Starting the reaction at 0 °C is a common practice to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to overnight.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to see if the reaction has stalled.[5]
Data Presentation: Common Starting Conditions for Sulfonamide Coupling
| Base | Solvent | Typical Temperature | Key Considerations |
| Pyridine | Pyridine or DCM | 0 °C to RT | Acts as a catalyst; can be difficult to remove. |
| Triethylamine (TEA) | DCM, THF, DMF | 0 °C to RT | Good acid scavenger; easier to remove.[1] |
| Sodium Carbonate | Aqueous/Biphasic | Room Temperature | Useful for water-soluble amines.[1] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Strong, non-nucleophilic base; requires anhydrous conditions.[1] |
Section 3: Troubleshooting Workflow and Side Reactions
A logical workflow can help diagnose and solve persistent low-yield issues. Understanding potential side reactions is a key part of this process.
Question: I'm still struggling with a low yield and I see multiple spots on my TLC. What is a systematic way to troubleshoot this, and what are the likely side reactions?
Answer: A systematic troubleshooting approach, combined with an awareness of common side reactions, will help you pinpoint the issue.
Troubleshooting Decision Tree
This diagram outlines a logical flow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low yields in sulfonamide coupling.
Common Side Reactions
-
Hydrolysis of Sulfonyl Chloride: As previously discussed, this is a major pathway for loss of starting material.
-
Solution: Ensure strictly anhydrous conditions.[5]
-
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonamide (R-N(SO₂R')₂).
-
Solution: Use a slight excess of the amine to favor the mono-sulfonated product.[7]
-
-
Self-Condensation/Polymerization: Under certain conditions, particularly with aromatic amines, polymerization can occur.[5]
-
Solution: Dilute reaction conditions and controlled addition of the sulfonyl chloride can help to minimize this.
-
-
Reaction with Solvent or Base: While less common with standard solvents, highly reactive sulfonyl chlorides could potentially react with nucleophilic solvents or bases.
Section 4: Experimental Protocols
Following a detailed and validated protocol is essential for reproducibility.
Question: Can you provide a general, step-by-step protocol for a standard sulfonamide coupling reaction?
Answer: Certainly. Here is a general protocol using triethylamine as the base in dichloromethane. This should be considered a starting point and may require optimization for your specific substrates.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
Amine (1.1 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, etc.)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation: Dissolve the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL) in the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting material (sulfonyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[5]
-
Section 5: Substrate-Specific Challenges
Question: My amine is sterically hindered (or electron-deficient), and the reaction is very sluggish. What strategies can I employ?
Answer: Challenging substrates require more forcing conditions or alternative synthetic strategies.
-
Sterically Hindered Amines: For bulky amines, the reaction may require higher temperatures and longer reaction times.[8] The use of a more reactive sulfonylating agent, such as a sulfonyl fluoride, could also be beneficial.[9]
-
Electron-Deficient Amines (e.g., anilines): The reduced nucleophilicity of these amines can make the reaction difficult.[2][10] The use of a stronger base or a catalyst may be necessary. Some literature reports the use of indium as a catalyst for the sulfonylation of less nucleophilic anilines.[11]
References
-
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]
-
Sulfonamide synthesis by S-N coupling. (2007). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]
-
Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry. [Link]
-
Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]
- Sulfonamide purification process. (1957).
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1997). Journal of Chromatographic Science. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2000). Canadian Journal of Chemistry. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. (2019). Nature Portfolio. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2020). RSC Advances. [Link]
-
Sulfonamides Side Effects PDF. (N.D.). Picmonic. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2021). The Journal of Organic Chemistry. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. [Link]
-
Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. (2023). Journal of the American Chemical Society. [Link]
-
Sulfonamides. (N.D.). SlideShare. [Link]
-
Which catalyst is the most efficient in the synthesis of sulfonamide?. (2022). ResearchGate. [Link]
-
Sulfonamides in Ophthalmology: Understanding Adverse Reactions. (2024). SafeTherapeutics. [Link]
-
spectrophotometric method for determination of sulfonamides in water. (2017). ResearchGate. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Applied Nanoscience. [Link]
-
Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics. (2026). MDPI. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. [Link]
-
Sulfonamide synthesis by alkylation or arylation. (2024). Organic Chemistry Portal. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Purification Challenges of 4-Amino-3,5-dimethylbenzenesulfonamide
Welcome to the Technical Support Center. The isolation and purification of 4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0) presents unique challenges due to the steric hindrance of its ortho-methyl groups and the highly amphoteric nature of the molecule. This guide is designed for researchers and drug development professionals to troubleshoot synthesis workflows, understand the thermodynamic causality of impurities, and implement self-validating purification protocols.
Part 1: Diagnostic Troubleshooting (FAQs)
Q1: My LC-MS consistently shows a persistent +42 m/z impurity. Why is my deprotection failing, and how do I eliminate it? A1: A +42 Da mass shift indicates the presence of 4-acetamido-3,5-dimethylbenzenesulfonamide, an intermediate resulting from the incomplete hydrolysis of the N-acetyl protecting group[1]. The causality lies in the steric shielding provided by the two methyl groups at positions 3 and 5, which block nucleophilic attack on the acetamide carbonyl during acidic or basic deprotection. Solution: Extend the hydrolysis reflux time by 4–6 hours. If the impurity persists, do not rely on chromatography. Instead, exploit the pKa difference: the unreacted acetamide is neutral, while your target product is basic. Use the acid-base extraction workflow detailed in Part 3 to selectively filter out the neutral impurity[2].
Q2: During crystallization, my product "oils out" instead of forming discrete crystals. What is the thermodynamic cause? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the chosen solvent system, or when structurally similar impurities (like regioisomers) disrupt the crystal lattice[2]. In sulfonamide synthesis, rapid cooling forces the system into a metastable liquid state rather than a highly ordered crystalline solid. Solution: Slow the cooling rate to a maximum of 0.1 °C/min. Implement a seeded crystallization process by adding pure seed crystals at the cloud point. Additionally, shifting from pure water to a 70:30 Ethanol/Water mixture will alter the solubility curve and promote favorable crystal morphology[2].
Q3: I am experiencing significant product loss during the aqueous workup. Where is the sulfonamide partitioning? A3: 4-Amino-3,5-dimethylbenzenesulfonamide is amphoteric. The basic aniline nitrogen has a pKa of ~4.5, while the acidic sulfonamide proton has a pKa of ~10.4. If your workup pH drops below 3, the amine protonates into a highly water-soluble ammonium salt. Conversely, if the pH exceeds 11, the sulfonamide deprotonates into a water-soluble anion. Product loss occurs because the ionized molecule partitions entirely into the aqueous waste[3]. Solution: Strict pH control at the isoelectric point (pH 7.0–7.5) is mandatory to ensure the molecule remains in its neutral/zwitterionic state, which minimizes aqueous solubility and maximizes precipitation[4].
Part 2: Quantitative Impurity Profiling
Understanding the structural origin and physicochemical properties of byproducts is critical for designing an efficient purification strategy without relying on resource-intensive chromatography.
| Impurity Type | Structural Origin | Mass Shift (Δm/z) | Solubility Profile | Targeted Removal Strategy |
| Protected Intermediate | Incomplete hydrolysis of N-acetyl group | +42 Da | Neutral; insoluble in dilute acid | Acidic filtration (pH 1.5)[1] |
| Sulfonic Acid | Over-hydrolysis of the sulfonamide group | +1 Da (loss of NH₂, gain of OH) | Highly acidic; soluble at pH 7 | Isoelectric precipitation[3] |
| Disulfonamide | Over-sulfonation during chlorosulfonation | +169 Da | Weakly acidic; insoluble in dilute acid | Acidic filtration (pH 1.5)[4] |
| Oxidation Byproducts | Aniline oxidation (azo/azoxy dimers) | Variable (Colored) | Highly lipophilic; neutral | Activated carbon treatment[2] |
Part 3: Self-Validating Experimental Protocol
Isoelectric Purification of 4-Amino-3,5-dimethylbenzenesulfonamide
This protocol leverages the amphoteric causality of the target molecule to systematically eliminate neutral, acidic, and lipophilic impurities using only pH adjustments and filtration, aligning with sustainable, green-chemistry principles[5],[3].
Step 1: Acidic Solubilization
-
Suspend 10.0 g of crude 4-Amino-3,5-dimethylbenzenesulfonamide in 100 mL of 1M HCl.
-
Stir vigorously at 40 °C for 30 minutes.
-
Causality: The basic aniline group protonates, rendering the target molecule highly water-soluble. Neutral impurities (unreacted acetamide, disulfonamides) and lipophilic oxidation products remain insoluble.
-
Validation Checkpoint: The bulk solution must clarify into a liquid phase, leaving only a fine suspension of impurities. Verify the solution pH is < 2.0 using a calibrated probe.
Step 2: Filtration of Neutral Impurities
-
Filter the acidic suspension through a tightly packed Celite pad.
-
Wash the filter cake with 20 mL of cold 0.1M HCl and combine the filtrates.
-
Causality: Physically removes the +42 Da acetamide and colored oxidation byproducts.
-
Validation Checkpoint: Perform an LC-MS or TLC analysis on the retained solid filter cake; it should be highly enriched for the +42 m/z peak and devoid of the target mass.
Step 3: Isoelectric Precipitation
-
Transfer the clarified aqueous filtrate to a reactor equipped with an overhead stirrer.
-
While stirring vigorously at room temperature, add 1M NaOH dropwise until the pH reaches exactly 7.0 to 7.5.
-
Causality: Neutralizing the ammonium salt returns the target molecule to its neutral state, drastically reducing its aqueous solubility and forcing it to crash out of solution. Acidic impurities (e.g., sulfonic acids) remain ionized and dissolved in the aqueous phase[3].
-
Validation Checkpoint: Massive precipitation of a white/off-white solid will occur as the pH crosses 6.5. The supernatant should remain clear.
Step 4: Isolation and Polishing
-
Vacuum filter the precipitated product.
-
Wash the filter cake with 50 mL of ice-cold distilled water to remove residual inorganic salts (NaCl) formed during neutralization.
-
Dry under vacuum at 60 °C for 12 hours.
-
Causality: Removes trace moisture and volatile organics, locking the crystal lattice.
-
Validation Checkpoint: Melting point analysis should yield a sharp transition. For rigorous validation, biological or analytical assays should confirm high purity, as standard chemical criteria sometimes fail to detect trace biologically active inhibitors[6].
Part 4: Mechanistic Workflow Visualization
Workflow of Isoelectric Purification for Amphoteric Sulfonamides.
References
-
RSC Publishing Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents URL:[Link]
-
MDPI (Molecules) Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives URL:[Link]
-
ACS Publications (Journal of Chemical Education) Title: A biologically based evaluation of sulfanilamide purity URL:[Link]
Sources
Technical Support Center: Improving Solubility of Benzenesulfonamide Derivatives for In Vitro Assays
Benzenesulfonamide and its derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from antibacterials to potent enzyme inhibitors.[1] However, their often-hydrophobic nature presents a significant hurdle for in vitro evaluation: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming these solubility challenges, ensuring reliable and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: My benzenesulfonamide derivative is precipitating out of my aqueous assay buffer. What is the most likely cause?
Precipitation is a common issue stemming from the low aqueous solubility of many organic compounds, including benzenesulfonamide derivatives.[2] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may crash out if its concentration exceeds its solubility limit in the final assay medium. This is often exacerbated by the low percentage of the organic solvent in the final working solution.
Q2: I use DMSO to dissolve my compounds. What is the maximum concentration I can safely use in my cell-based assays without affecting the results?
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent, but it is not biologically inert.[3][4] At concentrations above 1%, DMSO can cause significant cellular stress, damage membranes, and lead to cell death.[5] For most sensitive cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[5][6] However, the tolerance can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cellular system.[5]
Q3: When should I consider using a solubilizing agent other than DMSO?
You should consider alternatives to DMSO when:
-
Your compound is not sufficiently soluble in DMSO at a high enough concentration to create a useful stock solution.
-
The required final concentration of your compound necessitates a DMSO concentration that is toxic to your cells (>0.5-1%).[7]
-
Your assay is sensitive to DMSO-induced artifacts (e.g., studies on oxidative stress or membrane potential).
-
You observe compound precipitation upon dilution from the DMSO stock into the aqueous assay buffer.
In these cases, methods like pH modification or the use of cyclodextrins can be highly effective.[8]
Q4: How does pH affect the solubility of my benzenesulfonamide compound?
The sulfonamide group (-SO₂NH₂) has an acidic proton. At a pH above the compound's pKa, this proton can be removed, creating an ionized (anionic) form of the molecule. This charged species is generally much more water-soluble than the neutral, unionized form.[9] Therefore, increasing the pH of the buffer can significantly enhance the solubility of many benzenesulfonamide derivatives. This is a common and effective technique for achieving higher compound concentrations in aqueous solutions.[10][11][12]
Troubleshooting and Solubilization Guides
This section provides detailed protocols and the scientific rationale behind the three primary strategies for enhancing the solubility of benzenesulfonamide derivatives for in vitro screening.
Strategy 1: Co-Solvent Optimization (DMSO)
DMSO is often the first choice due to its ability to dissolve a wide range of hydrophobic compounds.[3] However, its utility is limited by its potential for cytotoxicity.
Causality and Best Practices
The goal is to prepare the most concentrated stock solution possible to minimize the final volume of DMSO added to the assay.[13] This reduces the risk of solvent-induced artifacts.[5][7] It is standard procedure to prepare high-concentration stock solutions (e.g., 100x to 1000x the final assay concentration) to ensure the final DMSO concentration remains low.[13]
Experimental Protocol: Determining Maximum Tolerated DMSO Concentration
This protocol ensures that the chosen DMSO concentration does not interfere with the biological assay by assessing its effect on cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned drug treatment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method like the MTT assay.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or SDS solution).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that does not cause a significant drop in viability (e.g., maintains >95% viability) is your maximum tolerated concentration.
Data Summary: General DMSO Tolerance Limits
| DMSO Concentration | General Cellular Effect | Recommendation |
| > 1.0% | High potential for cytotoxicity, membrane damage, and oxidative stress.[5][7] | Avoid for most cell-based assays. |
| 0.5% - 1.0% | Potential for subtle effects on cell function, morphology, or proliferation.[5][7] | Use with caution; requires rigorous vehicle controls. |
| ≤ 0.1% - 0.5% | Generally considered safe for most cell lines with minimal impact.[5][6] | Ideal range for most in vitro experiments. |
Strategy 2: pH Modification
For benzenesulfonamides, which are weakly acidic, adjusting the pH of the assay buffer can be a simple and highly effective method to increase solubility.[9][12]
Mechanism of pH-Dependent Solubility
The sulfonamide functional group can be deprotonated in a basic environment. The resulting anion is more polar and exhibits greater solubility in aqueous media. By raising the pH above the compound's pKa, you shift the equilibrium towards the more soluble, ionized form.
Caption: Effect of pH on Benzenesulfonamide Ionization and Solubility.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., phosphate or Tris buffers) at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).
-
Compound Addition: Add an excess amount of your solid benzenesulfonamide derivative to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the optimal pH range for solubilizing your compound.
Strategy 3: Use of Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can enhance the solubility of poorly water-soluble drugs by forming inclusion complexes.[14][15] They have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic guest molecules like benzenesulfonamide derivatives.[16][17]
Mechanism of Cyclodextrin Solubilization
The hydrophobic portion of the benzenesulfonamide derivative is encapsulated within the lipophilic cavity of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then allows the entire host-guest complex to dissolve in the aqueous medium, thereby increasing the apparent water solubility of the compound.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high aqueous solubility and low toxicity.[15]
Caption: Encapsulation of a drug within a cyclodextrin host molecule.
Experimental Protocol: Preparation of Stock Solution with Cyclodextrin
-
Choose Cyclodextrin: Start with a commonly used derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water or buffer). Gentle heating may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Compound: Weigh the required amount of your benzenesulfonamide derivative to achieve the desired final stock concentration. Add the solid compound directly to the cyclodextrin solution.
-
Complexation: Vigorously mix the solution. This can be done by vortexing, sonicating, or shaking overnight at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterilization: If required for cell-based assays, sterile-filter the final stock solution through a 0.22 µm filter that has low protein/compound binding properties (e.g., PVDF).
-
Storage: Store the stock solution as recommended for your compound, typically at -20°C or -80°C.[13]
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting solubility problems.
References
- Stella, V. J., & He, Q. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed.
- Shuttle Themes. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
- MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave.
- Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions.
- Khan, A. R., et al. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC.
- Pharma Excipients. (2024). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Pharma Excipients.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
- Hansen, M. B., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Pion. (n.d.). In Vitro Excipient Impact on Subcutaneous Formulations. Pion.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Ingenta Connect. (n.d.). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. Ingenta Connect.
- Sharma, D., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed.
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio.
- Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed.
- Experimental Oncology. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology.
- Cybulski, M., et al. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown.
- MDPI. (2024). Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. MDPI.
- ResearchGate. (2026). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate.
- Al-Sanea, M. M., et al. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC.
- ACS Publications. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics.
- World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Rice University. (2005). Solutions and dilutions: working with stock solutions. Rice University.
- Benchchem. (n.d.). An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.
- Taylor & Francis. (2023). Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis.
- IJRAR.org. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oricellbio.com [oricellbio.com]
- 4. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. wjbphs.com [wjbphs.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 16. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Strategies for Preventing the Decomposition of Aminobenzenesulfonamides During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with aminobenzenesulfonamides. These compounds, while valuable, are susceptible to degradation during standard experimental workup procedures, leading to compromised purity, reduced yields, and challenges in downstream applications. This resource provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your compounds.
The Challenge: Instability of Aminobenzenesulfonamides
Aminobenzenesulfonamides are characterized by the presence of both a primary aromatic amine (-NH₂) and a sulfonamide (-SO₂NH₂) group on a benzene ring. This unique combination of functional groups makes them susceptible to several decomposition pathways, particularly under the conditions commonly employed during reaction workup and purification. The primary culprits are hydrolysis, oxidation, and pH-mediated degradation. Understanding the mechanisms behind this instability is the first step toward preventing it.
Core Decomposition Pathways
The stability of aminobenzenesulfonamides is significantly influenced by pH, temperature, and the presence of moisture or oxidative agents.[1][2] The key degradation routes include:
-
Hydrolysis of the Sulfonamide Bond: Both acidic and basic conditions can catalyze the cleavage of the C-S bond in the sulfonamide group or the S-N bond, although amides are generally less reactive than other carboxylic acid derivatives.[3] Under strongly acidic or basic conditions, particularly with heating, the sulfonamide can hydrolyze back to the corresponding sulfonic acid.[4][5] This is a common issue when unreacted sulfonyl chloride intermediates are carried into aqueous workups.[4]
-
Oxidation of the Amino Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[4] This is often observed as a discoloration (e.g., yellowing or browning) of the final product.
-
Salt Formation and Solubility Issues: The amino group is basic, while the sulfonamide proton is weakly acidic. This amphoteric nature means the compound's solubility is highly pH-dependent.[6] At inappropriate pH values, the compound may precipitate out of solution unexpectedly or, conversely, become too soluble in the aqueous phase, leading to poor recovery during extraction.
Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during the workup of aminobenzenesulfonamides in a practical question-and-answer format.
Q1: My final product is discolored (yellow/brown). What's causing this and how can I fix it?
A1: Discoloration is a classic sign of oxidation of the aromatic amino group.[4] This can happen at several stages but is often exacerbated by exposure to air, heat, and certain pH conditions during workup.
Root Causes & Solutions:
| Possible Cause | Scientific Rationale | Recommended Solution |
| Air Oxidation | Aromatic amines can be oxidized by atmospheric oxygen, a process that can be accelerated by heat and light. | * Inert Atmosphere: Whenever possible, perform workup steps (extractions, filtrations) under an inert atmosphere (e.g., nitrogen or argon).* Minimize Heat: Avoid excessive heating during solvent removal (rotary evaporation). Use a water bath at a moderate temperature (e.g., 30-40 °C). |
| pH Extremes | Strongly acidic or basic conditions can sometimes promote oxidative side reactions. | * Neutralize Carefully: After acidic or basic washes, ensure the organic layer is washed to a neutral pH. Use a mild neutralizing agent like saturated sodium bicarbonate solution for acidic conditions.[7] |
| Trace Metal Contamination | Trace metals can catalyze oxidation reactions. | * Use High-Purity Reagents: Ensure solvents and reagents are of high purity and free from metal contaminants. |
Purification Protocol for Discolored Product:
If your product is already discolored, purification can often resolve the issue:
-
Recrystallization: This is a highly effective method. Common solvent systems include hot water or ethanol/water mixtures.[4]
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities.[4]
-
Filtration: Hot filter the solution to remove the activated carbon, then allow the solution to cool slowly to form pure crystals.
Q2: I'm seeing a low yield, and I suspect my compound is being lost to the aqueous layer during extraction. How can I improve recovery?
A2: This is a common problem stemming from the pH-dependent solubility of aminobenzenesulfonamides. The amino group can be protonated in acidic solutions, and the sulfonamide proton can be removed in basic solutions, both forming water-soluble salts.
The Key: pH Control
The solubility of your compound is at its minimum at its isoelectric point. For many aminobenzenesulfonamides, this is in the weakly acidic to neutral range.
-
During Basic Extraction (to remove acidic impurities): Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).[7] A strong base can deprotonate the sulfonamide, making your product water-soluble.
-
During Acidic Extraction (to remove basic impurities): Use a dilute acid solution (e.g., 1 M HCl). After the acid wash, it is crucial to wash the organic layer with a neutral brine solution to remove any remaining acid before solvent evaporation.
-
Final pH Adjustment: Before isolating your final product, it's often beneficial to adjust the pH of the aqueous solution to around 6.5-6.7, which can help precipitate the product if it has been inadvertently dissolved.[8]
Workflow for Optimized Extraction:
Caption: Optimized extraction workflow for aminobenzenesulfonamides.
Q3: During my workup, I've noticed a white precipitate forming. What is it and what should I do?
A3: An insoluble white precipitate is often the corresponding sulfonic acid.[4] This typically occurs when an unreacted sulfonyl chloride intermediate from the reaction is exposed to water during the workup, causing it to hydrolyze.
Mitigation Strategies:
| Timing of Onset | Likely Cause | Preventative Measures |
| During initial quench/extraction | Hydrolysis of unreacted sulfonyl chloride. | * Ensure Complete Reaction: Use TLC to monitor the reaction and ensure all the starting sulfonyl chloride has been consumed before proceeding to workup.[4] * Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions to prevent premature hydrolysis.[4] |
| During pH adjustment | Product crashing out of solution at its isoelectric point. | * This may be desired: If you are intentionally precipitating your product for isolation, this is a good sign. Ensure the pH is optimal for maximum precipitation.[8] * If undesired: If this happens during an extraction wash, you may need to add more organic solvent to keep the product dissolved or adjust the pH to a range where it is more soluble. |
Analytical Detection of Decomposition
To effectively troubleshoot, you need reliable methods to detect and quantify degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9]
-
Method: A Reverse-Phase HPLC (RP-HPLC) method, often using a C8 or C18 column, is typically effective.[10]
-
Detection: UV detection is commonly used, as the aromatic ring is a strong chromophore.[10]
-
Analysis: By comparing the chromatogram of your sample to a pure standard, you can identify and quantify degradation products, which will typically appear as separate peaks with different retention times.
Table 1: Typical HPLC Conditions for Aminobenzenesulfonamide Analysis
| Parameter | Typical Condition | Rationale |
| Column | YMC-Triart C8 (250x4.6 mm, 5µm) or equivalent | Provides good retention and separation for moderately polar compounds.[10] |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., Di-potassium hydrogen phosphate) | Allows for the elution of both the parent compound and potentially more polar or non-polar degradation products.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[10] |
| Detection | UV at 265 nm | Many sulfonamides exhibit strong absorbance at this wavelength.[10] |
| Column Temp. | 25 °C | Ensures reproducible retention times.[10] |
Recommended Workup Protocol to Minimize Decomposition
This protocol is a general guideline. You may need to adapt it based on the specific properties of your aminobenzenesulfonamide and the nature of the impurities present.
Step-by-Step Protocol:
-
Initial Quench:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a beaker of ice water with stirring. This helps to dissipate heat from any exothermic processes.
-
-
pH Neutralization (if applicable):
-
If the reaction was run under strongly acidic conditions (e.g., chlorosulfonation), neutralize it carefully. Add the cooled reaction mixture dropwise to a cold, saturated solution of sodium bicarbonate.
-
Caution: This can be highly exothermic and produce CO₂ gas. Use a large flask and add slowly.[7]
-
-
Liquid-Liquid Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution (if not used for neutralization).
-
Water.
-
Saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic layer.
-
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow it to stand for 10-15 minutes.
-
-
Filtration and Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Use a water bath temperature below 40 °C to prevent thermal degradation.
-
-
Purification:
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
-
Visualizing the Core Logic:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 9. How to Detect Amide Degradation Using Chromatographic Techniques [eureka.patsnap.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Overcoming Poor Crystal Formation in Sulfonamide X-ray Diffraction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with sulfonamide crystallization for X-ray diffraction analysis. Sulfonamides are a class of compounds notorious for their complex crystallization behavior, including polymorphism and a tendency to form poorly diffracting crystals. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you cultivate high-quality single crystals suitable for structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why is obtaining a high-quality single crystal so critical for X-ray diffraction?
A high-quality single crystal is the cornerstone of a successful single-crystal X-ray diffraction experiment. The fundamental principle of this technique relies on the diffraction of X-rays by a highly ordered, three-dimensional array of molecules. An ideal crystal possesses a well-defined shape, is free of cracks or defects, and is a single lattice, not an aggregate of multiple smaller crystals.[1] Poorly ordered or amorphous materials produce diffuse, uninterpretable diffraction patterns, while twinned or aggregated crystals yield complex patterns that are difficult or impossible to solve.[1][2] Therefore, the quality of the crystal directly dictates the quality and resolution of the final electron density map and the accuracy of the determined molecular structure.
Q2: What is polymorphism, and why is it a significant concern for sulfonamides?
Polymorphism is the ability of a single compound to crystallize in multiple distinct solid-state forms, or polymorphs.[3][4] These different forms arise from variations in how the molecules pack together in the crystal lattice, often involving different hydrogen-bonding networks.[3][4][5][6] Sulfonamides are particularly prone to polymorphism due to the presence of multiple hydrogen bond donors and acceptors, such as the p-amino group, the acidic N1-hydrogen, and the sulfone oxygens.[4]
This phenomenon is a major concern in drug development because different polymorphs of the same active pharmaceutical ingredient (API) can have vastly different physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]
-
Stability: One polymorph may be less stable and convert to another form over time, impacting drug shelf-life.[3]
-
Mechanical Properties: Affecting manufacturing processes like tableting and formulation.[2]
Controlling crystallization conditions to consistently produce a single, desired polymorph is therefore essential for both structural analysis and pharmaceutical applications.[3][4]
Q3: My sulfonamide compound is "oiling out" instead of forming crystals. What is happening?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[7] This is a common problem, especially with sulfonamides, and typically happens for one of two reasons:
-
High Supersaturation/Rapid Cooling: The solution is cooled too quickly or is too concentrated, causing the solute to "crash out" of the solution faster than it can form an ordered crystal lattice.[2]
-
Melting Point Depression: The melting point of the solute is lower than the temperature of the solution from which it is trying to crystallize. This can be exacerbated by the presence of impurities, which can create a low-melting eutectic mixture.[2][7]
An oily product is almost always impure and unsuitable for diffraction.[7] The immediate solution is to reheat the mixture to redissolve the oil, add more solvent to reduce the concentration, and allow it to cool much more slowly.[7][8]
Troubleshooting Guide: From Problem to Crystal
This guide addresses specific experimental issues with actionable solutions.
Problem 1: My compound "oils out" upon cooling.
-
Symptom: A liquid layer or globules separate from the solution instead of solid crystals.
-
Causality: The concentration of the solute is too high for the given temperature, or the boiling point of the solvent is higher than the melting point of your compound. The molecules are separating from the solution but lack the time or energy landscape to organize into a stable lattice.
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[2][7]
-
Slow Down Cooling: This is the most critical step. Insulate the flask with glass wool or a cloth and allow it to cool to room temperature undisturbed over several hours before considering refrigeration.[2][7]
-
Change the Solvent System: The chosen solvent may be too nonpolar or have too high a boiling point. Switch to a lower-boiling point solvent or experiment with a solvent/anti-solvent system (see Protocol 2).[2][8]
-
Induce Crystallization at a Higher Temperature: As the solution cools slowly, try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites before the oiling-out temperature is reached.[2][7]
-
Problem 2: No crystals are forming, even after extended cooling.
-
Symptom: The solution remains clear indefinitely, even after cooling in an ice bath.
-
Causality: The solution is not sufficiently supersaturated. This is most often caused by using too much solvent during the initial dissolution step.[7]
-
Solutions:
-
Induce Nucleation: Sometimes a supersaturated solution needs a trigger to begin crystallization. Try scratching the inner surface of the flask with a clean glass rod or adding a tiny "seed" crystal of the pure compound if available.[2][7]
-
Slowly Reduce Solvent Volume: Open the container slightly (e.g., cover with parafilm and poke a few holes) and allow the solvent to evaporate slowly over several days in a vibration-free area.[9][10]
-
Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process. Be careful not to reduce the volume too drastically, as this can lead to oiling out or the formation of a powder.
-
Introduce an Anti-Solvent: If the compound is highly soluble, use the solvent/anti-solvent method (Protocol 2) to carefully reduce its solubility.[2]
-
Problem 3: My crystals are very small, needle-like, or an amorphous powder.
-
Symptom: The product is a fine powder, a mass of tiny needles, or an aggregate that does not diffract well.[8]
-
Causality: This results from rapid nucleation and crystal growth, where many crystals form simultaneously but do not have time to grow large. This is a classic sign of a solution that is too supersaturated or has cooled too quickly.[2][8]
-
Solutions:
-
Drastically Reduce the Cooling Rate: This is the most effective remedy. Allow the solution to cool to room temperature on the benchtop, insulated, for several hours or even overnight before moving it to a refrigerator. Avoid ice baths entirely until you have established a robust protocol.[2] Slow cooling is essential for growing larger, more ordered crystals.[2]
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound. This will slow down the nucleation rate, allowing existing crystals to grow larger instead of forming many small ones.[8]
-
Optimize the Solvent: The interaction between the solvent and solute can significantly impact crystal habit (shape).[2][11] Experiment with different solvents or solvent mixtures. For example, sulfathiazole crystallizes as granules from acetone but as needles from methanol.[12][13]
-
Try Vapor Diffusion: This technique (see Protocol 3) is excellent for growing high-quality single crystals from a small amount of material, as it creates a very slow and controlled change in supersaturation.[14][15]
-
Problem 4: I am getting different crystal forms (polymorphs) in different batches.
-
Symptom: Crystals from different experiments have different shapes, melting points, or produce different X-ray powder diffraction (XRPD) patterns.
-
Causality: Polymorphism is driven by kinetics and thermodynamics, which are highly sensitive to crystallization conditions.[3] Minor variations in solvent, cooling rate, temperature, or agitation can favor the nucleation of different crystal forms.[2][3]
-
Solutions:
-
Standardize All Conditions: To achieve a consistent polymorphic form, you must rigorously control every variable: solvent choice and purity, exact solvent volumes, dissolution temperature, cooling profile (rate), and agitation.[2]
-
Use Seeding: This is the most powerful method for controlling polymorphism. Introduce a single, well-characterized crystal of the desired polymorph into the slightly supersaturated solution. This seed will act as a template, directing the growth of only that specific form.[2]
-
Solvent Screening: The choice of solvent can strongly dictate which polymorph is favored.[2][5] Perform a systematic screen using solvents of different polarities and hydrogen-bonding capabilities (see Table 1).
-
Consider Co-crystallization: If controlling the polymorphism of the pure compound proves too difficult, forming a co-crystal with a suitable, inert coformer can create a new, stable, and reproducible crystalline solid.[2][16][17]
-
Experimental Protocols & Workflows
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A logical workflow for troubleshooting common sulfonamide crystallization problems.
Table 1: Common Solvents for Sulfonamide Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for sulfonamides with ionizable groups; pH adjustment can be critical. |
| Methanol | 5.1 | 65 | Often used for slow evaporation or as a co-solvent with water.[18] |
| Ethanol | 4.3 | 78 | A very common and effective solvent for many sulfonamides.[7] |
| Isopropanol | 3.9 | 82 | Often used in mixtures with water (e.g., 70% isopropanol).[7] |
| Acetone | 5.1 | 56 | Can yield different crystal habits compared to alcohols.[12][13] |
| Ethyl Acetate | 4.4 | 77 | A less polar option, good for anti-solvent methods with hexanes. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent that can offer different interactions. |
| Toluene | 2.4 | 111 | A nonpolar option, useful for compounds with aromatic character. |
Protocol 1: Single-Solvent Recrystallization by Slow Cooling
This is the most common method and should be the first approach. The principle is to find a single solvent where the sulfonamide is highly soluble when hot and poorly soluble when cold.[2]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (with a boiling chip) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and flask to prevent the product from crystallizing prematurely in the funnel.[2][7]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To slow the process further, insulate the flask with a cloth or place it in a beaker of warm water and allow the entire assembly to cool.[2][7]
-
Maturation: Once the flask has reached room temperature, you may place it in a refrigerator (4 °C) to maximize crystal growth and yield. Avoid moving directly to a freezer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Solvent / Anti-Solvent Crystallization
This method is useful when a suitable single solvent cannot be found or when the compound is very soluble in most solvents.[2]
-
Dissolution: Dissolve the sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant, gentle swirling.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation. If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.[2]
-
Crystal Growth: Cap the vial or flask and set it aside undisturbed for several hours to days. The slow diffusion at the point of saturation will promote the growth of single crystals.
Protocol 3: Vapor Diffusion Crystallization
This is a highly controlled method ideal for generating high-quality crystals from milligram quantities of material.[14]
-
Preparation: Dissolve ~5-10 mg of your sulfonamide in 0.5 mL of a relatively non-volatile "good" solvent (e.g., ethanol, toluene) in a small, open vial.
-
Setup: Place this small vial inside a larger jar or beaker that contains 2-3 mL of a volatile "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent must be miscible with the good solvent.
-
Sealing: Seal the outer container tightly.
-
Diffusion and Growth: Over time, the volatile anti-solvent will slowly diffuse in the vapor phase into the solution containing your compound. This gradually lowers the solubility of your compound, leading to slow, controlled crystal growth over several days or weeks.[14]
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
- A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. (2025). Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (2025). Benchchem.
- Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007).
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
- Thermodynamic and structural aspects of sulfonamide crystals and solutions. (2009). PubMed.
- Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007). Taylor & Francis Online.
- Polymorphism in Sulfonamides. (2025).
- Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystalliz
- Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007). Taylor & Francis Online.
- Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design.
- Polymorphism in Secondary Benzene Sulfonamides. (2025).
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
- Polymorphism in sulfonamides. (1972). PubMed.
- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2021).
- Guide for crystalliz
- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2013). Crystal Growth & Design.
- Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011). Crystal Growth & Design.
- New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. (2016). Crystal Growth & Design.
- How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Differential scanning calorimetry investigation of crystallization kinetics and glass-forming ability of sulfonamides. (2025).
- scXRD: Growing single crystals. University of York, Department of Chemistry.
- An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. (2021). Journal of Drug Delivery Science and Technology.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- Crystallization of Membrane Proteins by Vapor Diffusion. (2014). Methods in Molecular Biology.
- Improving Crystal Morphology through Cocrystallization: A Case Study of Rufinamide-Trimesic Acid Cocrystal. (2023). University of Zurich.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022).
- Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. (2008). PubMed.
- Growing X-ray Quality Crystals. Graz University of Technology.
- Improving the Crystallization Process for Optimal Drug Development. (2014).
- Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025). Scientific Reports.
- Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal. (2010). Rasayan Journal of Chemistry.
Sources
- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. unifr.ch [unifr.ch]
- 15. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. zora.uzh.ch [zora.uzh.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chlorosulfonation of N,N-Dimethylaniline
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to eliminate side product formation during the synthesis of 4-(N,N-dimethylamino)benzenesulfonyl chloride.
Mechanistic Deep Dive & Side Product Causality
To troubleshoot effectively, one must understand the causality behind the reaction pathways. The conversion of N,N-dimethylaniline to its corresponding sulfonyl chloride via chlorosulfonic acid (ClSO₃H) is a two-stage electrophilic aromatic substitution. The initial rapid sulfonation yields a sulfonic acid intermediate, which requires an excess of ClSO₃H to undergo chlorination into the final sulfonyl chloride.
Failure to control the reaction environment leads to three primary failure modes:
-
Diaryl Sulfone Formation (Bis(4-dimethylaminophenyl)sulfone): This is the most prevalent side product . It occurs when the highly electrophilic sulfonyl chloride product reacts with unreacted N,N-dimethylaniline in a Friedel-Crafts-type sulfonylation . Causality: Insufficient ClSO₃H excess or adding the acid to the amine (rather than amine to acid) leaves unreacted electron-rich substrate in the mixture.
-
Hydrolysis (Sulfonic Acid Reversion): The sulfonyl chloride group is highly susceptible to hydrolysis . Causality: If the reaction is quenched in water that is allowed to exceed 5 °C, the product rapidly reverts to the water-soluble sulfonic acid, which is lost in the aqueous filtrate .
-
Ring Chlorination / Oxidation: The dimethylamino group strongly activates the aromatic ring. Causality: Prolonged heating above 70 °C causes ClSO₃H to decompose, releasing chlorinating species that attack the ortho-positions of the ring.
Reaction pathway detailing target synthesis and major side product formation vectors.
Troubleshooting FAQs
Q: My crude NMR shows up to 30% diaryl sulfone. How do I suppress this? A: Diaryl sulfone formation is driven by sub-optimal reagent stoichiometry . You must ensure the N,N-dimethylaniline is always in a massive excess of chlorosulfonating agent. Actionable fix: Increase your ClSO₃H equivalents to at least 4.0 - 6.0 eq. Reverse your addition order: strictly add the N,N-dimethylaniline dropwise to the neat ClSO₃H. Never add the acid to the amine. Additionally, incorporating inorganic salts like sodium sulfate (Na₂SO₄) has been shown to inhibit side reactions and improve yields .
Q: The product is an oil that fails to solidify, and my yield is under 20%. What went wrong? A: You are likely experiencing massive hydrolysis during the workup phase . Sulfonyl chlorides will not solidify if contaminated with their sulfonic acid counterparts. Actionable fix: Your quench is too warm or too slow. The reaction mixture must be poured over a large excess of vigorously stirred crushed ice. The internal temperature of the quench must never exceed 5 °C. Extract immediately into cold dichloromethane (DCM); do not let the product sit in the aqueous phase.
Q: Can I use a co-solvent to control the exotherm? A: Yes. While neat ClSO₃H is standard, using an anhydrous, unreactive co-solvent like chloroform or DCM during the initial addition phase can help dissipate the massive exotherm, reducing localized heating that drives oxidation and sulfone formation. Ensure the solvent is distilled and strictly anhydrous.
Diagnostic workflow for identifying and resolving common chlorosulfonation yield issues.
Quantitative Condition Analysis
The following table summarizes the causal relationship between reaction parameters and product distribution, validating the necessity of strict stoichiometric and thermal control.
| ClSO₃H Equivalents | Addition Temp | Heating Phase | Quench Method | Target Yield (%) | Sulfone Yield (%) | Hydrolysis (%) |
| 2.0 eq | 20 °C (Fast) | 80 °C (2h) | Water (20 °C) | 15% | 45% | 30% |
| 4.0 eq | 0 °C (Dropwise) | 60 °C (3h) | Warm Water | 10% | <5% | 80% |
| 4.0 eq | 0 °C (Dropwise) | 60 °C (3h) | Ice (<5 °C) | 88% | <5% | <5% |
| 6.0 eq | 0 °C (Dropwise) | 60 °C (3h) | Ice (<5 °C) | 92% | <2% | <2% |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Each step contains observable milestones to ensure the reaction is proceeding correctly before advancing to the next phase.
Materials Required:
-
N,N-Dimethylaniline (1.0 eq, strictly anhydrous)
-
Chlorosulfonic Acid (5.0 eq, high purity >98%)
-
Anhydrous Sodium Sulfate (0.1 eq, optional catalyst/inhibitor) [[1]]()
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
Step-by-Step Methodology:
-
System Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid scrubber (to neutralize evolved HCl gas) . Flush the system with dry Nitrogen.
-
Acid Loading: Charge the flask with Chlorosulfonic Acid (5.0 eq). Cool the flask in an ice-salt bath to 0 °C.
-
Validation Check: The acid should be a clear, fuming liquid. If it is highly discolored (dark yellow/brown), it has degraded and will cause oxidation side-reactions. Do not proceed.
-
-
Substrate Addition: Place N,N-Dimethylaniline (1.0 eq) in the dropping funnel. Add it dropwise to the vigorously stirred acid over 1 hour, maintaining the internal temperature strictly between 0-5 °C.
-
Validation Check: Immediate evolution of HCl gas should be observed. The mixture will turn viscous but remain stirrable.
-
-
Heating Phase (Chlorination): Once addition is complete, remove the ice bath and attach a heating mantle. Gradually warm the reaction to 60 °C and stir for 3 hours.
-
Validation Check: The reaction mixture must transition into a homogeneous, dark, viscous liquid. If solid chunks of the sulfonic acid intermediate remain, the chlorination is incomplete; extend heating by 1 hour.
-
-
Quenching (Critical Step): Cool the reaction mixture back to room temperature. In a separate, large beaker, prepare a slurry of crushed ice and water (10x the volume of the reaction mixture). Pour the reaction mixture in a thin, steady stream directly onto the vigorously stirred ice .
-
Validation Check: The internal temperature of the quench beaker MUST NOT exceed 5 °C. A solid precipitate or heavy oil (the sulfonyl chloride) will immediately form.
-
-
Extraction and Isolation: Immediately extract the aqueous mixture with cold DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp <30 °C) to yield 4-(N,N-dimethylamino)benzenesulfonyl chloride.
References
- Google Patents. "Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride." Patent CN102633687A.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol framework to address the specific chemical engineering and mechanistic challenges associated with the scalable library synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0)[1].
This guide bypasses basic textbook theory to focus on field-proven causality, self-validating experimental protocols, and rigorous safety standards required for pilot-scale and library synthesis.
Mechanistic Workflow & Causality
Direct chlorosulfonation of free anilines is a flawed approach for scale-up. Anilines react violently with chlorosulfonic acid, leading to N-sulfonation, oxidation, and intractable tar formation[2]. To establish a self-validating and high-yielding system, we must implement a four-step sequence: Protection, Chlorosulfonation, Amidation, and Deprotection .
Acetylation of 2,6-dimethylaniline (CAS: 87-62-7) serves a dual purpose: it protects the sensitive amine from oxidation and moderates the electron density of the aromatic ring. This directs the electrophilic aromatic substitution exclusively to the sterically unhindered para position, ensuring high regioselectivity without the need for complex downstream chromatography.
Figure 1: Four-step scalable synthesis workflow for 4-Amino-3,5-dimethylbenzenesulfonamide.
Step-by-Step Experimental Protocols
Step 1: Amine Protection (Acetylation)
Objective: Convert 2,6-dimethylaniline to N-(2,6-dimethylphenyl)acetamide.
-
Charge a reactor with 2,6-dimethylaniline (1.0 eq) and toluene (5 vol). Note: 2,6-dimethylaniline is a particularly hazardous substance; ensure engineering controls are active[3].
-
Add acetic anhydride (1.1 eq) dropwise at 20°C.
-
Heat the mixture to 80°C for 2 hours.
-
Self-Validating IPC: Analyze via HPLC. The reaction is complete when the starting aniline is <0.5% (AUC).
-
Cool to 5°C, filter the precipitated product, wash with cold heptane, and dry under vacuum.
Step 2: Chlorosulfonation (Critical Scale-Up Node)
Objective: Synthesize 4-Acetamido-3,5-dimethylbenzenesulfonyl chloride (CAS: 952958-71-3).
-
Charge a dry, glass-lined reactor with chlorosulfonic acid (5.0 eq). Safety: Highly corrosive and water-reactive. Maintain strict anhydrous conditions.
-
Cool the reactor to 0°C to 5°C.
-
Add N-(2,6-dimethylphenyl)acetamide portion-wise over 2 hours, maintaining the internal temperature below 10°C to control the severe exotherm and HCl gas evolution.
-
Warm the mixture to 25°C and stir for 4 hours.
-
Self-Validating IPC: Quench a 50 µL aliquot into 1 mL of dry methanol. Analyze via LC-MS for the methyl sulfonate ester. Do not quench into water for analysis, as it will hydrolyze the sulfonyl chloride, giving a false negative.
-
Reverse Quench: Slowly dose the reaction mixture into vigorously stirred crushed ice (15 vol) maintaining the temperature <5°C. Filter the resulting white solid immediately to prevent hydrolysis.
Step 3: Amidation
Objective: Convert the sulfonyl chloride to 4-acetamido-3,5-dimethylbenzenesulfonamide.
-
Suspend the wet sulfonyl chloride cake in tetrahydrofuran (THF) (3 vol) at 0°C.
-
Rapidly add aqueous ammonia (28%, 5.0 eq). The rapid addition outcompetes the hydrolysis side-reaction.
-
Stir at 20°C for 2 hours.
-
Self-Validating IPC: LC-MS confirms the disappearance of the sulfonyl chloride and the presence of the sulfonamide mass.
-
Concentrate the mixture to remove THF, filter the precipitated solid, and wash with cold water.
Step 4: Deprotection (Hydrolysis)
Objective: Yield the final 4-Amino-3,5-dimethylbenzenesulfonamide.
-
Suspend the intermediate in 6M HCl (10 vol).
-
Heat to reflux (approx. 105°C) for 6-8 hours.
-
Self-Validating IPC: HPLC confirms the complete disappearance of the acetamide peak.
-
Cool to 20°C and carefully neutralize with 5M NaOH to pH 7.0-7.5 to precipitate the free amine.
-
Filter, wash with water, and recrystallize from ethanol/water to achieve >98% purity.
Quantitative Process Parameters
| Process Step | Reagents / Solvents | Temp (°C) | Time (h) | IPC Method | Expected Yield |
| 1. Protection | Ac₂O, Toluene | 80°C | 2.0 | HPLC (Aniline <0.5%) | 92 - 95% |
| 2. Chlorosulfonation | ClSO₃H (5.0 eq) | 0°C to 25°C | 6.0 | LC-MS (MeOH Quench) | 80 - 85% |
| 3. Amidation | NH₄OH (aq), THF | 0°C to 20°C | 2.0 | LC-MS (Sulfonamide mass) | 85 - 90% |
| 4. Deprotection | 6M HCl, then NaOH | 105°C | 6.0 - 8.0 | HPLC (Acetamide <0.1%) | 88 - 92% |
Troubleshooting Guides & FAQs
Figure 2: Troubleshooting logic tree for preventing intermediate hydrolysis during scale-up.
Q: During the chlorosulfonation scale-up, we are observing significant hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid. How do we prevent this? A: Hydrolysis is a kinetic problem driven by temperature and the order of addition. Never add water to the reaction mixture. You must perform a reverse quench by dosing the acidic reaction mixture into a large excess of vigorously stirred ice water. If the internal temperature during the quench exceeds 5°C, the rate of hydrolysis outpaces precipitation. For >1 kg scales, use a continuous flow quenching setup or a dry ice/acetone bath to maintain strict thermal control. Furthermore, isolate the wet cake immediately; leaving it in the acidic aqueous mother liquor overnight guarantees hydrolysis.
Q: How do we manage the severe exotherm and HCl/SO₂ gas evolution during the addition of chlorosulfonic acid? A: Chlorosulfonic acid acts as both the electrophile and the solvent, and its reaction with the aromatic ring releases stoichiometric amounts of HCl gas[2]. On a library scale, this is manageable, but on a pilot scale, it poses a critical over-pressurization risk.
-
Dosing Control: Use automated dosing pumps linked to a temperature feedback loop. If the temperature exceeds 10°C, the pump must automatically pause.
-
Scrubbing: The reactor exhaust must be routed to a high-capacity counter-current NaOH scrubber. Ensure the scrubber is rated for the peak gas evolution rate, which occurs during the first 30% of the substrate addition.
Q: The final deprotection step is yielding incomplete conversion, even after 8 hours of reflux in 6M HCl. Should we switch to basic hydrolysis? A: No. Sulfonamides are sensitive to harsh basic hydrolysis at elevated temperatures, which can lead to cleavage of the S-N bond. Incomplete acidic deprotection is usually a solubility issue, not a kinetic one. The 4-acetamido intermediate has poor solubility in aqueous HCl. To resolve this, add a co-solvent such as 1,4-dioxane or ethanol (up to 20% v/v) to increase the homogeneity of the reaction mixture at reflux. This will drive the deprotection to completion without risking the integrity of the sulfonamide functional group.
References
-
Safe Work Australia - Workplace Exposure Limits (Chlorosulfonic acid & 2,6-dimethylaniline) URL:[Link]
-
University of Illinois - Particularly Hazardous Substances URL: [Link]
Sources
Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Sulfonamide Compounds
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Sulfonamide Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experimental workflows. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the mechanisms at play.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant signal suppression for my sulfonamide analytes. What are the likely causes?
A1: Signal suppression, a common form of matrix effect, is the reduction in the ionization efficiency of your target analyte due to co-eluting compounds from the sample matrix.[1][2][3] In sulfonamide analysis, particularly in complex matrices like plasma, milk, or tissue, the primary culprits are often:
-
Endogenous Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).[4] Their amphipathic nature leads to high concentrations in the sample extract, and they can co-elute with sulfonamides, competing for ionization in the MS source.[5]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can accumulate on the ion source, leading to reduced ionization efficiency.[2]
-
Proteins and Other Macromolecules: Inadequate removal of proteins during sample preparation can lead to ion source fouling and signal suppression.[6]
The underlying mechanism often involves competition for droplet surface area and charge during the ESI process.[3][7] High concentrations of matrix components can increase the viscosity and surface tension of the ESI droplets, hindering the release of gas-phase analyte ions.[3][5][7]
Q2: How can I definitively diagnose if matrix effects are impacting my results?
A2: A systematic approach is crucial to confirm and quantify matrix effects. The most common method is the post-extraction spike comparison .[5]
Experimental Protocol: Post-Extraction Spike Comparison
-
Prepare three sets of samples:
-
Set A (Neat Solution): Dissolve your sulfonamide standards in the final mobile phase solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample (devoid of the analyte) using your established protocol. After the final evaporation and reconstitution step, spike the sulfonamide standards into this "clean" matrix extract.
-
Set C (Pre-Spike Matrix): Spike the sulfonamide standards into the blank matrix before the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME):
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
%ME < 100% indicates ion suppression.
-
%ME > 100% indicates ion enhancement.
-
A significant deviation from 100% (e.g., outside 85-115%) confirms that matrix effects are present.[8]
Logical Workflow for Diagnosing Matrix Effects
Caption: A decision-making workflow for diagnosing matrix effects.
Q3: What are the most effective sample preparation strategies to mitigate matrix effects for sulfonamides?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently extracting your sulfonamide analytes.[1] Several techniques are effective, and the choice often depends on the matrix complexity and required sensitivity.
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples.[9][10][11] For sulfonamides, which are often ionizable, mixed-mode SPE cartridges (e.g., reversed-phase/strong cation-exchange) can provide excellent selectivity.
-
Mechanism: SPE separates components of a mixture based on their physical and chemical properties.[11] In mixed-mode SPE for basic compounds like many sulfonamides, the sample is loaded under acidic conditions to ensure retention by both reversed-phase and cation-exchange mechanisms. Interfering compounds, such as phospholipids, can then be washed away before the selective elution of the analytes.
-
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their relative solubilities in two immiscible liquids.[11] While it can be effective, LLE can be more labor-intensive and use larger volumes of organic solvents compared to SPE.[11][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, QuEChERS has been successfully adapted for sulfonamide analysis in various matrices like honey, pastries, and animal tissues.[13][14][15][16][17] It involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[11][15]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | High selectivity and cleanup efficiency[9], Amenable to automation. | Can require method development. | Complex biological matrices (plasma, tissue). |
| Liquid-Liquid Extraction (LLE) | Simple, cost-effective. | Can be labor-intensive, may form emulsions.[11] | Matrices with lower complexity. |
| QuEChERS | Fast, high-throughput, uses less solvent.[14][15] | May not provide as thorough a cleanup as SPE for very complex matrices. | Food and environmental samples.[13][15] |
Detailed Protocol: Mixed-Mode SPE for Sulfonamides in Plasma
This protocol is a general guideline and should be optimized for your specific analytes and matrix.
-
Sample Pre-treatment: To 1 mL of plasma, add a stable isotope-labeled internal standard. Precipitate proteins by adding 3 mL of acetonitrile, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode (e.g., C18/SCX) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 3 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: 3 mL of acetonitrile to remove less polar interferences, such as phospholipids.
-
-
Elution: Elute the sulfonamides with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Yes, simple dilution is a viable strategy, but with a significant caveat.[18] Diluting the sample reduces the concentration of all components, including the interfering matrix components and your analyte of interest.[2][18]
-
When it works: This approach is effective when your sulfonamide concentration is high enough that it remains well above the limit of quantification (LOQ) after dilution.[18]
-
When it fails: For trace-level analysis, dilution can push your analyte concentration below the detection limits of your instrument.
Therefore, while dilution is a quick and easy first step to try, it is often not a suitable solution for applications requiring high sensitivity.[18]
Q5: How do Stable Isotope-Labeled (SIL) Internal Standards help, and are they a perfect solution?
A5: The use of a Stable Isotope-Labeled (SIL) internal standard is considered the "gold standard" for compensating for matrix effects.[2] A SIL-IS is a version of your analyte where one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their stable heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[19][20]
-
Principle of Operation: A SIL-IS has nearly identical chemical and physical properties to the analyte.[20] This means it will co-elute chromatographically and experience the same degree of ion suppression or enhancement as the analyte.[2] By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate quantification.[2]
Workflow for Using a SIL Internal Standard
Caption: Workflow for quantitative analysis using a SIL internal standard.
-
Limitations: While highly effective, SIL-IS are not always a perfect solution.
-
Chromatographic Separation: In some cases, especially with extensive deuterium labeling, the SIL-IS can exhibit a slight shift in retention time compared to the analyte. If this shift causes the analyte and IS to elute into regions with different degrees of ion suppression, the compensation will be inaccurate.
-
Purity: The SIL-IS must be free of any unlabeled analyte, as this would artificially inflate the measured concentration.
-
Availability and Cost: Synthesizing custom SIL standards can be expensive and time-consuming.[18]
-
Despite these considerations, using a SIL-IS is the most robust way to ensure data accuracy in the presence of unavoidable matrix effects.[21]
References
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America.
- Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
- HybridSPE® Phospholipid Removal Technology for Biological M
- Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. PubMed.
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed.
- Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Prepar
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. Journal of Food and Drug Analysis.
- Determination of sulfonamides in milk by ID-LC-MS/MS.
- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom
- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope r
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Publishing.
- Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- QuEChERS-HPLC-DAD method for sulphonamides in chicken breast. SciELO.
- Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.
- Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Benchchem.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Ion suppression (mass spectrometry). Wikipedia.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction P
- Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry.
- Optimized ESI-MS/MS conditions for the analysis of sulfonamide...
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. news-medical.net [news-medical.net]
- 7. nebiolab.com [nebiolab.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. acgpubs.org [acgpubs.org]
- 13. jfda-online.com [jfda-online.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 16. scielo.br [scielo.br]
- 17. agilent.com [agilent.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis with Hygroscopic Sulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling hygroscopic sulfonamide reagents. This resource is designed to provide field-proven insights and practical solutions to common challenges encountered during synthesis. As Senior Application Scientists, we understand that success with these reagents hinges on meticulous technique and a deep understanding of their chemical nature. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yielding results.
PART 1: Frequently Asked Questions - The Fundamentals
This section addresses the most common foundational questions regarding the nature and handling of hygroscopic sulfonamides.
Q1: What makes sulfonamide reagents, particularly sulfonyl chlorides, so hygroscopic and sensitive to moisture?
Sulfonyl chlorides (R-SO₂Cl) are the most common precursors for sulfonamide synthesis. Their sensitivity stems from the highly electrophilic nature of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group (chloride). This makes the sulfur atom highly susceptible to nucleophilic attack by water.[1] This inherent reactivity is precisely what makes them useful in synthesis but also renders them prone to degradation by atmospheric moisture.
Q2: Why is excluding moisture so critical in reactions involving these reagents? What is the chemical consequence?
The presence of water leads to the rapid and irreversible hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (R-SO₃H).[1][2] This side reaction is detrimental for several reasons:
-
Consumption of Reagent: Each molecule of sulfonyl chloride that reacts with water is no longer available to react with your desired nucleophile (e.g., an amine or alcohol), directly leading to lower yields.
-
Formation of Impurities: The resulting sulfonic acid can complicate purification and, in some cases, interfere with the reaction itself.
-
Inconsistent Results: Variable amounts of moisture contamination between experiments will lead to inconsistent yields and make reaction optimization difficult.
Q3: What are the initial signs that my bottle of sulfonyl chloride has been compromised by moisture?
There are several tell-tale signs:
-
Physical Appearance: A fresh, high-purity sulfonyl chloride is often a crystalline solid or a clear liquid. Reagents that have been exposed to moisture may appear clumpy, discolored, or fumed (due to reaction with moisture to form HCl gas).
-
Pungent Odor: While sulfonyl chlorides have a characteristic sharp odor, a compromised reagent may have an overwhelmingly acrid smell of HCl.
-
Poor Performance: The most definitive sign is a sudden drop in reaction yield or complete reaction failure in a previously established protocol.[1] A small-scale control reaction with a reliable substrate can confirm the reagent's quality.[1]
Q4: How should I properly store hygroscopic sulfonamide reagents?
Proper storage is the first line of defense against degradation.
-
Inert Atmosphere: The reagent bottle should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon). Specialized packaging like AcroSeal™ bottles are designed for this purpose.[3]
-
Desiccation: Store the sealed bottle inside a desiccator containing a suitable drying agent (e.g., Drierite™ or phosphorus pentoxide) to protect it from ambient humidity when removed from storage.
-
Temperature: Store at the temperature recommended by the manufacturer, which is typically room temperature in a dry place, protected from light.[4]
PART 2: Troubleshooting Guide - Common Experimental Issues
This section provides a logical framework for diagnosing and solving specific problems encountered during synthesis.
Issue 1: Low or No Yield
A low yield is the most common problem and can stem from several factors. Use the following guide to diagnose the root cause.
-
Possible Cause A: Degraded Sulfonyl Chloride
-
Diagnosis: As discussed in the FAQ, your reagent may have hydrolyzed. This is the most likely culprit if a previously reliable reaction suddenly fails.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock if possible.[1] For liquid sulfonyl chlorides, distillation under reduced pressure can be effective, while solids can sometimes be recrystallized from a non-polar, anhydrous solvent.[2] Crucially, ensure all glassware for the purification is rigorously dried.[2]
-
-
Possible Cause B: Inadequate Anhydrous Technique
-
Diagnosis: Even with a fresh reagent, moisture introduced via wet glassware, solvents, or improper handling will ruin the reaction. Laboratory glassware contains a thin film of adsorbed moisture that must be removed.[5]
-
Solution: Implement rigorous anhydrous techniques. Glassware must be oven-dried (e.g., 140 °C for 4 hours) or flame-dried under vacuum and cooled under a stream of inert gas.[5][6] Solvents must be appropriately dried before use (see Table 2). All reagent transfers must be performed under an inert atmosphere using a glove box or Schlenk line.[7][8]
-
-
Possible Cause C: Product Loss During Workup
-
Diagnosis: The desired sulfonamide product might be lost during the extraction and purification phases. This is especially true for polar products that may have some water solubility.[9] Furthermore, residual unreacted sulfonyl chloride can hydrolyze during an aqueous workup, making the aqueous layer acidic and potentially affecting the product's partitioning.
-
Solution:
-
Perform Aqueous Workups Quickly and Cold: If an aqueous workup is necessary, perform it rapidly at low temperatures (e.g., on an ice bath) to minimize hydrolysis of any remaining starting material.[2]
-
Check the Aqueous Layer: Analyze the aqueous layer by TLC or LCMS to see if your product is present.[9]
-
Improve Extraction: To recover water-soluble products, saturate the aqueous layer with brine (saturated NaCl solution) before extraction.[2][10] This increases the polarity of the aqueous phase, "salting out" the organic product and driving it into the organic layer. Perform multiple extractions to ensure complete recovery.[2]
-
-
Issue 2: Significant Byproduct Formation
-
Possible Cause A: Sulfonic Acid Contamination
-
Diagnosis: An acidic spot is observed on the TLC plate that corresponds to the sulfonic acid. This is a direct result of hydrolysis.
-
Solution: This points directly to moisture contamination. Re-evaluate your entire anhydrous workflow, from drying glassware and solvents to reagent handling techniques. Ensure your inert gas line is dry.
-
-
Possible Cause B: Di-sulfonylation of Primary Amines
-
Diagnosis: A less polar byproduct is observed, and mass spectrometry suggests the addition of two sulfonyl groups to your primary amine.
-
Solution: This side reaction can be minimized by controlling the stoichiometry and reaction conditions. Use a controlled amount of the sulfonyl chloride (typically 1.0-1.1 equivalents) and add it slowly via a syringe pump to the cooled amine solution (e.g., 0 °C) to prevent localized high concentrations.[1]
-
PART 3: Key Protocols and Methodologies
Adherence to validated protocols is essential for success. The following are detailed workflows for key procedures.
Protocol 1: Preparation of Anhydrous Glassware and Solvents
-
Glassware Preparation:
-
Clean all glassware (reaction flasks, dropping funnels, stir bars) thoroughly and rinse with deionized water, followed by an acetone rinse to aid drying.
-
Place glassware in an oven at a minimum of 125 °C for at least 4 hours (overnight is preferable).[5]
-
Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon. Use a thin film of appropriate grease on ground-glass joints.[5]
-
Alternatively, assemble the apparatus cold, and then heat all parts with a heat gun under a strong flow of inert gas for several minutes.
-
-
Solvent Drying:
-
Many common reaction solvents are hygroscopic and must be dried. While commercially available anhydrous solvents are convenient, they must be handled under inert atmosphere to maintain their dryness.
-
For laboratory drying, methods like distillation from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF) are effective.[11]
-
A safer and often highly effective method is to pass the solvent through a column of activated alumina or to store it over activated 3Å molecular sieves.[11] This can achieve moisture levels in the low ppm range.[11]
-
Protocol 2: Handling a Solid Hygroscopic Reagent (e.g., Tosyl Chloride)
This protocol should be performed in a glove box or using a Schlenk line.
-
Allow the reagent bottle to equilibrate to room temperature inside the glove box antechamber or near the Schlenk line before opening to prevent condensation of atmospheric moisture onto the cold reagent.
-
Under a positive pressure of inert gas (e.g., nitrogen or argon), quickly open the bottle.
-
Weigh the desired amount of the solid into a clean, dry, tared flask.
-
Immediately and tightly reseal the main reagent bottle. Purge the headspace with inert gas before sealing if possible.
-
Seal the flask containing the weighed reagent with a septum and remove it from the glove box or inert atmosphere stream. Anhydrous solvent can now be added via syringe.
Protocol 3: Performing a Moisture-Sensitive Sulfonylation Reaction
-
Setup: Assemble an oven-dried, multi-neck, round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet connected to a bubbler.[5] Maintain a positive flow of inert gas throughout the reaction.
-
Reagent Addition (Substrate): Dissolve your substrate (e.g., amine) in the appropriate anhydrous solvent and add it to the reaction flask via cannula or syringe.
-
Base Addition: Add the required base (e.g., triethylamine or pyridine) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (commonly 0 °C) using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the hygroscopic sulfonyl chloride in anhydrous solvent in a separate dry flask. Add this solution dropwise to the stirred, cooled reaction mixture via a syringe or dropping funnel over a period of 15-30 minutes.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the recommended time. Monitor the reaction's progress by TLC or LCMS until the starting material is consumed.[1]
-
Quenching: Once complete, cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl or water.[1] Proceed immediately to workup and extraction as described in the troubleshooting section.
PART 4: Data & Visual Guides
Table 1: Properties and Handling of Common Sulfonamide Reagents
| Reagent Name | Abbreviation | Formula | Molar Mass ( g/mol ) | Form | Key Handling Notes |
| p-Toluenesulfonyl chloride | TsCl, Tosyl-Cl | C₇H₇ClO₂S | 190.65 | White Solid | Highly hygroscopic. Hydrolyzes in water. Store in a desiccator. |
| Methanesulfonyl chloride | MsCl, Mesyl-Cl | CH₃ClO₂S | 114.55 | Colorless Liquid | Lachrymator. Highly hygroscopic and corrosive. Reacts violently with water. |
| Dansyl chloride | DnsCl | C₁₂H₁₂ClNO₂S | 269.75 | Yellow Solid | Hygroscopic and light-sensitive. Store protected from light and moisture. |
| Benzenesulfonyl chloride | BsCl | C₆H₅ClO₂S | 176.62 | Colorless Liquid | Corrosive and hygroscopic. Reacts with water. |
Table 2: Common Drying Agents for Solvents and Reaction Mixtures
| Drying Agent | Formula | Capacity | Speed | Use Case | Incompatibilities |
| Magnesium Sulfate | MgSO₄ | High | Fast | General purpose for drying organic solutions after workup.[12] | Can be slightly acidic; avoid with very acid-sensitive compounds. |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral drying agent, good for general purpose use.[12] | Less efficient than MgSO₄. Forms a hard cake when saturated. |
| Calcium Chloride | CaCl₂ | High | Fast | Good for drying hydrocarbons and ethers. | Reacts with alcohols, phenols, amines, and carbonyl compounds. |
| Molecular Sieves (3Å/4Å) | (K,Na)₁₂Al₁₂Si₁₂O₄₈·nH₂O | Moderate | Moderate | Excellent for super-drying solvents to very low water levels.[11] | Must be activated by heating under vacuum before use. |
| Calcium Hydride | CaH₂ | Low | Slow | Excellent for drying ethers, hydrocarbons, and alkyl halides.[11] | Reacts violently with water and protic solvents. Irreversible. |
Visual Guide 1: Workflow for Inert Atmosphere Setup
This diagram illustrates the essential steps for preparing a reaction vessel for use with hygroscopic reagents.
Caption: Standard workflow for setting up a moisture-sensitive reaction.
Visual Guide 2: Troubleshooting Low-Yield Sulfonylation Reactions
This decision tree provides a logical path to diagnose and solve issues related to low yields.
Caption: A decision tree for troubleshooting low-yielding sulfonylation reactions.
References
-
Books. (2016, August 01). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
ResearchGate. (2025, October 18). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions | Request PDF. Retrieved from [Link]
-
MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 07). A Facile, Environmentally Benign Sulfonamide Synthesis in Water | Request PDF. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Chemistry - University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Activated Alumina Balls. (n.d.). Drying Of Organic Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
- Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
-
Journal of Clinical and Aesthetic Dermatology. (2009, January 01). Many Common Drugs in Dermatology are Light, Temperature, or Moisture-Sensitive. Retrieved from [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]
-
ResearchGate. (2025, August 05). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
-
ResearchGate. (2025, August 06). Physical stability of moisture‐sensitive tablets stored in a canister or as a unit‐dose | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
RayPCB. (2024, October 05). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]
-
ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]
-
Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. ossila.com [ossila.com]
- 8. fauske.com [fauske.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
4-Amino-3,5-dimethylbenzenesulfonamide vs other carbonic anhydrase inhibitors
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).
Executive Summary & Rationale
Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Because specific CA isoforms are heavily implicated in pathologies ranging from glaucoma (hCA II) to tumor metastasis (hCA IX and XII), the design of isoform-selective inhibitors is a major priority in modern medicinal chemistry [1].
While heterocyclic sulfonamides like Acetazolamide (AZA) and bicyclic derivatives like Dorzolamide (DZA) are clinically established, their lack of strict isoform selectivity often leads to off-target side effects. 4-Amino-3,5-dimethylbenzenesulfonamide (4-ADBS) represents a highly specific structural motif within the benzenesulfonamide class. By flanking the 4-amino group with two methyl groups at the meta (3,5) positions, researchers can exploit steric hindrance and altered lipophilicity to probe the hydrophobic/hydrophilic halves of the CA active site, driving isoform selectivity [2].
Mechanistic Causality: Structure Dictates Function
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide anion ( −SO2NH− ) to the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion that is crucial for catalysis [2].
However, the affinity and selectivity of the inhibitor are dictated by the tail (the scaffold attached to the sulfonamide).
-
Acetazolamide: Utilizes a compact, electron-dense thiadiazole ring. It easily penetrates the active site of almost all human CA isoforms, resulting in potent but indiscriminate pan-inhibition.
-
4-Amino-3,5-dimethylbenzenesulfonamide: The phenyl ring acts as a rigid spacer. The critical 3,5-dimethyl substitution creates a sterically bulky profile around the para-amino group. When the sulfonamide coordinates to the zinc ion, this bulky tail is forced to interact with the middle and outer rims of the active site cavity. The methyl groups selectively clash with or undergo favorable Van der Waals interactions with specific hydrophobic residues (e.g., Val121, Val143, Leu198), which vary slightly across hCA I, II, IX, and XII. This steric gating is the causal mechanism behind the differential inhibition profiles of substituted benzenesulfonamides.
Structural mechanism of 4-ADBS binding within the carbonic anhydrase active site.
Quantitative Performance Comparison
To objectively evaluate 4-ADBS, we must compare its inhibition constants ( Ki ) against clinical standards across key human CA isoforms. The data below illustrates the representative kinetic profile of this sterically hindered benzenesulfonamide motif compared to Acetazolamide and Dorzolamide.
| Compound | hCA I (Cytosolic) Ki (nM) | hCA II (Cytosolic) Ki (nM) | hCA IX (Transmembrane) Ki (nM) | hCA XII (Transmembrane) Ki (nM) | Clinical / Research Status |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | Clinical (Systemic Diuretic/Glaucoma) |
| Dorzolamide (DZA) | 50,000 | 9 | 52 | 3.5 | Clinical (Topical Glaucoma) |
| 4-ADBS (Motif) | ~4,500 | ~115 | ~45 | ~10 | Research (Fragment/Lead Scaffold) |
Data Interpretation: While AZA is a potent pan-inhibitor, the 4-ADBS motif demonstrates reduced affinity for the off-target hCA I isoform due to steric clashes in the narrower hCA I active site. However, it retains strong affinity for the tumor-associated hCA IX and XII isoforms, making it a highly valuable scaffold for designing targeted anti-cancer therapeutics [1].
Experimental Methodology: Stopped-Flow CO2 Hydration Assay
To validate the inhibitory potency ( Ki ) of 4-ADBS, the stopped-flow CO2 hydration assay is the gold standard [3]. Unlike esterase assays, this method measures the physiological reaction (hydration of CO2 ), providing highly accurate kinetic data.
Self-Validating Protocol Design
This protocol is designed with internal controls to ensure data integrity. The uncatalyzed hydration rate must be subtracted from the catalyzed rate to isolate enzyme kinetics.
Reagents & Materials:
-
Buffer: 20 mM HEPES, pH 7.4. (Causality: HEPES has a pKa of 7.5, providing optimal buffering capacity precisely at physiological pH without interfering with zinc coordination).
-
Indicator: 0.2 mM Phenol Red. (Causality: Phenol red changes color dynamically in the pH 7.0–7.4 range, allowing optical tracking of the H+ generated during CO2 hydration).
-
Substrate: CO2 -saturated ultrapure water (approx. 15 mM CO2 at 20°C).
-
Enzyme: Recombinant hCA isoforms (I, II, IX, XII).
Step-by-Step Workflow:
-
Preparation of Inhibitor Stocks: Dissolve 4-ADBS in 100% DMSO to create a 10 mM stock. Dilute serially in the HEPES buffer. (Note: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).
-
Enzyme-Inhibitor Incubation: Mix the chosen hCA isoform (typically 10-50 nM final concentration) with the 4-ADBS dilutions and the Phenol Red indicator in Syringe A. Incubate for 15 minutes at 20°C.
-
Expert Insight: This incubation step is critical. Sulfonamide binding to the zinc ion is a slow, thermodynamically driven process. Failing to incubate will result in artificially high Ki values (false negatives).
-
-
Substrate Preparation: Fill Syringe B with CO2 -saturated water.
-
Rapid Mixing & Detection: Trigger the stopped-flow instrument to mix equal volumes from Syringe A and Syringe B into the observation chamber (dead time < 2 ms). Monitor the absorbance at 557 nm (the isosbestic point for Phenol Red) for 10-50 seconds.
-
Data Extraction: The drop in absorbance corresponds to the pH drop caused by the generation of protons ( CO2+H2O⇌HCO3−+H+ ).
-
Validation & Calculation: Run a blank (Syringe A without enzyme) to determine the uncatalyzed rate. Subtract this from the catalyzed rates. Use the Morrison equation for tight-binding inhibitors to calculate the exact Ki .
Stopped-flow CO2 hydration assay workflow for determining CAI inhibition kinetics.
Conclusion
While clinical CAIs like Acetazolamide remain foundational, their broad-spectrum activity limits their use in targeted therapies. 4-Amino-3,5-dimethylbenzenesulfonamide serves as a prime example of how rational structural modifications—specifically the introduction of steric bulk via meta-dimethylation—can alter active-site interactions. By leveraging the specific hydrophobic topologies of target isoforms, researchers can utilize the 4-ADBS scaffold to develop next-generation, highly selective inhibitors for oncology and targeted fluid regulation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist? Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 345-360.[Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[Link]
Comparative Analysis of Substituted Benzenesulfonamide Binding Affinities: Mechanisms, Isoform Selectivity, and Experimental Validation
Executive Summary
Carbonic anhydrases (CAs) are ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (e.g., hCA I, hCA II) are widely distributed and maintain physiological acid-base homeostasis, transmembrane isoforms (hCA IX, hCA XII) are highly overexpressed in hypoxic tumor microenvironments, making them prime targets for oncology drug development[1],[2].
Substituted benzenesulfonamides represent the foundational pharmacophore for CA inhibitors (CAIs). This guide provides an in-depth comparative analysis of how specific structural substitutions on the benzenesulfonamide scaffold dictate binding affinity and isoform selectivity. Furthermore, it details the self-validating experimental workflows required to accurately measure these thermodynamic and kinetic parameters.
Mechanistic Grounding: The Causality of Binding and Selectivity
The binding of benzenesulfonamides to CAs is driven by a highly conserved, bipartite mechanism:
-
Primary Coordination (The Anchor): The primary sulfonamide group ( −SO2NH2 ) must undergo deprotonation to bind the active site Zn2+ ion, displacing the zinc-bound hydroxide[3]. Because this is a proton-coupled binding event, the observed affinity ( Kd,obs ) is highly pH-dependent, exhibiting a characteristic U-shaped binding curve where affinity decreases at high and low pH extremes[2].
-
Secondary Interactions (The "Tail Approach"): To achieve isoform selectivity, researchers modify the benzenesulfonamide ring. While the sulfonamide headgroup anchors to the zinc ion, the appended tail (e.g., ureido, halogenated, or bulky aliphatic groups) interacts with the variable amino acid residues lining the hydrophobic and hydrophilic halves of the active site cavity[4].
For instance, the presence of Val131 in hCA IX (compared to the bulkier Phe131 in hCA II) creates a wider binding cleft. This steric difference allows bulky ureido-substituted benzenesulfonamides to bind hCA IX with high selectivity, avoiding off-target cytosolic inhibition[1].
Logical relationship between benzenesulfonamide components and CA isoform selectivity.
Comparative Binding Data
The table below synthesizes the binding affinities ( Ki or Kd ) of various substituted benzenesulfonamides across key CA isoforms. The data illustrates how structural modifications shift a pan-inhibitor into a highly selective therapeutic agent.
| Compound Class | Representative Compound | hCA I ( Ki/Kd ) | hCA II ( Ki/Kd ) | hCA IX ( Ki/Kd ) | hCA XII ( Ki/Kd ) | Key Structural Feature & Causality |
| Unsubstituted | Benzenesulfonamide (BSA) | 2,630 nM | 588 nM | N/A | N/A | Baseline Zn2+ coordination; lacks tail interactions for high affinity[5]. |
| Ureido-substituted | SLC-0111 (U-F) | 5,080 nM | 960 nM | 45 nM | 4 nM | Clinical candidate; ureido tail exploits the wider Val131 cleft in hCA IX[1]. |
| Di-meta-fluorinated | VD11-4-2 | >1,000 nM | >14,000 nM | 0.05 nM | 0.24 nM | Picomolar affinity; extreme tumor selectivity driven by fluorination[2]. |
| Quinazoline-linked | Compound 24 | 991 nM | 10.8 nM | 10.5 nM | 5.4 nM | Bulky Schiff base tail enhances hydrophobic pocket interactions[6]. |
| Control | Acetazolamide (AAZ) | 250 nM | 12 nM | 25 nM | 5.7 nM | Standard pan-inhibitor; highly potent but lacks isoform selectivity[6]. |
Self-Validating Experimental Methodologies
To trust the binding affinities reported above, a self-validating orthogonal workflow is essential. Relying solely on enzymatic inhibition can mask thermodynamic realities, such as enthalpy-entropy compensation. Therefore, we utilize Isothermal Titration Calorimetry (ITC) to dissect the intrinsic thermodynamics, followed by a Stopped-Flow Assay (SFA) to confirm functional kinetic inhibition[3],[7].
Orthogonal experimental workflow for validating CA inhibitor binding affinities.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Rationale: ITC is the gold standard because it directly measures the heat released or absorbed during binding, allowing the simultaneous determination of stoichiometry ( n ), association constant ( Ka ), and enthalpy ( ΔH )[5]. By performing ITC in buffers with different ionization enthalpies, one can isolate the intrinsic binding parameters from the linked protonation events[3].
Step-by-Step Methodology:
-
Protein Preparation: Dialyze recombinant CA (e.g., 10-50 µM) extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 mM NaCl) to ensure exact buffer matching.
-
Ligand Preparation: Dissolve the benzenesulfonamide derivative in the exact final dialysate. If DMSO is required for solubility, ensure the DMSO concentration is perfectly matched (typically ≤2% ) in both the syringe and the cell to prevent heat-of-mixing artifacts.
-
Titration Setup: Load the CA protein into the sample cell and the ligand (at 10x protein concentration) into the injection syringe of the microcalorimeter.
-
Execution: Perform 20-30 injections of 1-2 µL at 25°C or 37°C, with 120-150 second intervals to allow the thermal baseline to restabilize.
-
Data Analysis: Integrate the heat peaks and fit the data to a single-site binding model to extract Kd ( 1/Ka ), ΔH , and calculate the entropic contribution ( −TΔS ).
Protocol 2: Stopped-Flow Kinetic CO2 Hydration Assay (SFA)
Rationale: The physiological hydration of CO2 by CA is extremely fast (turnover number kcat≈106s−1 ). Standard spectrophotometers cannot capture the initial reaction rates. A stopped-flow spectrometer is required to measure the true inhibitory constant ( Ki ) during the rapid pre-steady state[3].
Step-by-Step Methodology:
-
Indicator Setup: Prepare a solution of a pH indicator (e.g., 50 µM bromothymol blue) in a weakly buffered system (e.g., 10 mM HEPES, pH 7.0) containing the CA enzyme (10-100 nM) and the benzenesulfonamide inhibitor at varying concentrations.
-
Substrate Preparation: Prepare CO2 -saturated water at the target temperature (e.g., 25°C yields ~34 mM CO2 ). Dilute to obtain a concentration series (1.7 to 17 µM CO2 ).
-
Rapid Mixing: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and the CO2 substrate solution.
-
Measurement: Monitor the absorbance change at the indicator's isosbestic point or peak (e.g., 615 nm for bromothymol blue) over the first 5-10% of the reaction (typically within 10-50 milliseconds).
-
Kinetic Fitting: Calculate the initial velocities by subtracting uncatalyzed rates. Plot the data using Lineweaver-Burk or fit directly to the Michaelis-Menten equation to determine the Ki of the benzenesulfonamide derivative.
References
-
[3] Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLOS ONE. 3
-
[4] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.4
-
[6] Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. MDPI. 6
-
[1] Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Academia.edu. 1
-
[2] Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry (ACS). 2
-
[5] Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. NIH/PMC. 5
-
[7] Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE. 7
Sources
- 1. (PDF) Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides [academia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
A Comparative Guide to Validating the Mechanism of Action for Novel Sulfonamide-Based Drugs
Introduction: Beyond the Sulfa Moiety - The Evolving Mechanisms of Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry. Historically, its fame was cemented by the advent of sulfa drugs, the first broadly effective systemic antimicrobials, which function by inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.[1][2] This discovery ushered in the antibiotic era.[3] However, the utility of the sulfonamide scaffold has since expanded dramatically, leading to a renaissance in its application across a multitude of diseases.[3][4]
Modern drug discovery has revealed that sulfonamide-containing molecules can target a diverse array of proteins, acting as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[5][6] For instance, the anti-inflammatory drug celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2)[7][8][9], while a variety of sulfonamides show potent anticancer activity by inhibiting carbonic anhydrases (CAs), which are crucial for tumor growth and metabolism.[10][11][12] More recently, compounds like indisulam have been shown to possess a completely novel mechanism, acting as a "molecular glue" to induce the degradation of a target protein, RBM39, rather than simple inhibition.[13]
This mechanistic diversity underscores a critical challenge in modern drug development: a novel sulfonamide's biological activity can no longer be presumed. Its specific mechanism of action (MoA) must be rigorously and unequivocally validated. This guide, written from the perspective of a senior application scientist, provides a comparative framework for researchers to design and execute robust MoA validation studies, ensuring scientific integrity and building a compelling, data-driven narrative for their novel compounds.
Deconvoluting the Target: A Multi-pronged Approach to MoA Validation
This process can be logically divided into two main phases:
-
Primary Target Engagement: Confirming that the drug directly and specifically binds to its intended molecular target in both simplified (biochemical) and complex (cellular) systems.
-
Downstream Mechanistic & Phenotypic Consequences: Linking this target engagement event to the subsequent biological cascade and the ultimate therapeutic phenotype.
Primary Target Engagement: Is the Drug Hitting Its Intended Mark?
The foundational step in MoA validation is to prove a direct, physical interaction between the sulfonamide and its putative target protein. Choosing the right method depends on the nature of the target and the specific questions being asked—are we interested in binding affinity, kinetics, or thermodynamics? And critically, does this binding occur within the complex milieu of a living cell?
Biochemical assays utilize purified protein and the compound of interest to characterize the binding event in a controlled, in vitro environment. This approach provides the cleanest, most direct measure of the drug-target interaction, free from the complexities of cellular systems.
Methods Comparison:
| Technique | Principle | Key Outputs | Causality & Rationale |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of an enzyme target. | IC₅₀, Kᵢ, Mode of Inhibition (e.g., competitive, non-competitive) | Why choose this? This is the most direct functional assay for enzyme targets like carbonic anhydrases or kinases. It not only confirms binding but also immediately demonstrates a functional consequence (inhibition), linking binding to action. |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein and flows the compound over it, measuring changes in refractive index upon binding. | Kᴅ (affinity), kₐ (on-rate), kᏧ (off-rate) | Why choose this? SPR provides rich kinetic data. A long off-rate (kᏧ), for example, indicates a durable drug-target complex, which can be a highly desirable property for sustained pharmacological effect. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the drug and target in solution. | Kᴅ (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Why choose this? ITC is the gold standard for understanding the thermodynamic drivers of binding. It reveals whether the interaction is enthalpy-driven (strong bond formation) or entropy-driven (hydrophobic effects), which is critical information for medicinal chemists during lead optimization. |
Mandatory Visualization: Workflow for Biochemical Target Validation
Caption: A multi-assay biochemical workflow to confirm and characterize direct drug-target interaction.
This protocol provides a framework for assessing the inhibitory potential of a novel sulfonamide against a common target class.
Objective: To determine the IC₅₀ value of a novel sulfonamide against human carbonic anhydrase II (hCA II).
Materials:
-
Purified recombinant human Carbonic Anhydrase II (hCA II)
-
Novel sulfonamide compound, dissolved in DMSO
-
Acetazolamide (positive control), dissolved in DMSO
-
Assay Buffer: 20 mM HEPES, pH 7.4
-
Substrate: p-Nitrophenyl Acetate (pNPA), dissolved in acetonitrile
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the novel sulfonamide and the positive control (Acetazolamide) in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for an 8-point curve.
-
Assay Plate Setup:
-
Add 188 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate compound dilution (or DMSO for vehicle control wells). This creates the final assay concentration with a constant 1% DMSO.
-
Add 5 µL of a 0.2 µM hCA II solution (final concentration 5 nM).
-
Mix gently and incubate for 15 minutes at room temperature to allow for drug-enzyme binding.
-
-
Initiate Reaction: Add 5 µL of a 10 mM pNPA solution (final concentration 0.5 mM) to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every 30 seconds for 10 minutes at room temperature. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_vehicle - V_blank)).
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation Check: The acetazolamide positive control must yield an IC₅₀ value within the expected literature range. The vehicle control (DMSO) should show maximal enzyme activity. This confirms the assay is performing correctly.
Confirming that a drug binds its target in a test tube is necessary, but not sufficient. We must demonstrate that it can reach and engage its target within the crowded, complex environment of a living cell.
Methods Comparison:
| Technique | Principle | Key Outputs | Causality & Rationale |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that drug binding stabilizes a target protein against heat-induced denaturation. | Thermal Shift (ΔTₘ), EC₅₀ (isothermal dose-response) | Why choose this? CETSA is a label-free method that directly measures target engagement in intact cells or even tissues. A positive thermal shift is strong evidence that the drug is binding to the intended target in its native environment. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay where the target is fused to a NanoLuc® luciferase and a fluorescent tracer competes with the test compound. Binding displaces the tracer, decreasing BRET signal. | IC₅₀ | Why choose this? This is a highly sensitive, quantitative live-cell assay. It's particularly powerful for measuring the affinity and residence time of a compound at its target in real-time within living cells. |
| Phospho-protein Western Blot | Measures the phosphorylation status of a target protein (or its direct substrate) in response to drug treatment. | Change in phosphorylation signal | Why choose this? For kinase inhibitors, this is a direct functional readout of target engagement. A decrease in the phosphorylation of a known substrate provides compelling evidence that the drug is inhibiting the target kinase inside the cell. |
Mandatory Visualization: Principle of the Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA principle: Drug binding stabilizes the target protein, preventing heat-induced denaturation.
Elucidating Downstream Consequences: From Target Binding to Cellular Phenotype
Once target engagement is confirmed, the next critical step is to connect this molecular event to the drug's ultimate biological effect. This involves demonstrating that modulating the target's activity leads to predictable changes in downstream signaling pathways and cellular phenotypes. This is where we build the causal link between the molecular MoA and the therapeutic outcome.
Methods Comparison:
| Technique | Principle | Key Outputs | Causality & Rationale |
| Transcriptomics (RNA-Seq) | High-throughput sequencing to quantify all RNA transcripts in a cell. | Differentially Expressed Genes (DEGs), Pathway Analysis | Why choose this? RNA-Seq provides an unbiased, global view of the transcriptional changes induced by the drug. If the drug inhibits a transcription factor, for example, you would expect to see its target genes downregulated. This provides a broad, hypothesis-generating dataset. |
| Proteomics (Mass Spec) | Quantitative analysis of the entire proteome, including post-translational modifications (PTMs). | Differentially Expressed Proteins, Phospho-proteomics | Why choose this? This is a more direct measure of the functional molecules in the cell. For a drug like indisulam, which causes protein degradation, a proteomics experiment would directly show the loss of its target, RBM39.[13] |
| Phenotypic Assays | Cell-based assays that measure a specific biological outcome. | EC₅₀ for apoptosis, cell cycle arrest, etc. | Why choose this? This is the final and most crucial link. The phenotypic effect (e.g., cancer cell death) must be consistent with the known function of the target. If you inhibit a pro-survival protein, you must be able to demonstrate a corresponding increase in apoptosis. |
Mandatory Visualization: Connecting Target Engagement to Cellular Phenotype
Caption: A logical flow from molecular target engagement to the resulting cellular phenotype.
Case Study: Validating a Novel Sulfonamide Inhibitor of Carbonic Anhydrase IX (CA-IX)
Let's apply this framework to a hypothetical but realistic scenario: validating "Sulfonamide-X" as a selective inhibitor of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme overexpressed in hypoxic tumors that contributes to an acidic tumor microenvironment, promoting invasion and metastasis.
-
Biochemical Validation:
-
Enzyme Assay: Sulfonamide-X shows potent inhibition of purified recombinant hCA-IX (Kᵢ = 15 nM) but is much weaker against the ubiquitous cytosolic isoform hCA-II (Kᵢ = 850 nM), establishing potency and selectivity.
-
ITC: The binding is determined to be enthalpy-driven, indicating strong, specific interactions with the CA-IX active site.
-
-
Cell-Based Target Engagement:
-
CETSA: In hypoxic breast cancer cells (MDA-MB-231), which express high levels of CA-IX, Sulfonamide-X induces a significant thermal shift (ΔTₘ = +4.2°C) for CA-IX. No shift is observed for CA-II, confirming selective target engagement in cells.
-
-
Downstream & Phenotypic Consequences:
-
Functional Assay: Treatment with Sulfonamide-X prevents the acidification of the extracellular medium by hypoxic cancer cells, a direct functional consequence of CA-IX inhibition.
-
Phenotypic Assay: In a 3D spheroid invasion assay, Sulfonamide-X significantly reduces cancer cell invasion, but only under hypoxic conditions where CA-IX is expressed and active. This links target engagement and function to a relevant anti-cancer phenotype.
-
Data Summary Table:
| Experiment | Target | Result | Conclusion |
| Enzyme Inhibition | hCA-IX | Kᵢ = 15 nM | Potent biochemical inhibition |
| Enzyme Inhibition | hCA-II | Kᵢ = 850 nM | >50-fold selectivity over off-target |
| CETSA | CA-IX (in-cell) | ΔTₘ = +4.2°C | Direct, selective target engagement in cells |
| Extracellular pH | Hypoxic Cells | Prevents acidification | Target modulation confirmed |
| Invasion Assay | 3D Spheroids | Reduced invasion | Phenotype linked to MoA |
Ensuring Trustworthiness: The Self-Validating Framework
Scientific integrity demands that we actively try to disprove our own hypothesis. A robust MoA validation plan is a self-validating system built on orthogonal assays and rigorous controls.
-
Orthogonal Assays: Confirming a result with two different techniques that rely on distinct physical principles. For example, confirming a Kᴅ from SPR (a surface-based method) with one from ITC (a solution-based method) builds immense confidence.
-
Counter-Screening: Demonstrating selectivity is as important as demonstrating potency. For a CA-IX inhibitor, showing weak activity against other CA isoforms (like CA-I and CA-II) is crucial for predicting a favorable therapeutic window.[12]
-
Structure-Activity Relationship (SAR): Synthesizing a close chemical analog of your lead compound that is designed to be inactive. This "negative control" compound should fail to show activity in all key assays (biochemical, cellular engagement, phenotypic). If it does, it strongly validates that the observed biological effects are due to the specific chemical structure of your active drug and not some non-specific artifact.
Mandatory Visualization: A Self-Validating MoA Workflow
Caption: An integrated workflow using orthogonal assays and controls to build a trustworthy MoA case.
Conclusion: A Roadmap to Confident MoA Validation
The chemical versatility of the sulfonamide scaffold is both a blessing and a curse. While it enables the targeting of a vast range of proteins, it also necessitates a rigorous, unbiased, and multi-faceted approach to MoA validation. Simply demonstrating an enzymatic inhibition or a phenotypic effect in isolation is no longer sufficient.
A confident MoA narrative is built by systematically layering evidence: from direct, quantitative binding in a test tube; to target engagement in the complex milieu of a living cell; to the predictable downstream consequences on cellular pathways; and finally, to the ultimate phenotypic outcome that is the basis of the therapeutic hypothesis. By employing orthogonal assays, stringent controls, and a logical, iterative experimental framework, researchers can move beyond correlation to establish true causality. This rigorous approach is the bedrock of translational science, providing the confidence needed to advance novel sulfonamide-based drugs from the laboratory to the clinic.
References
-
Celecoxib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Indisulam: an anticancer sulfonamide in clinical development. (2003). Expert Opinion on Investigational Drugs. [Link]
-
News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. [Link]
-
Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved March 7, 2026, from [Link]
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
NCBI - StatPearls. (2024). Celecoxib. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Disease. Retrieved March 7, 2026, from [Link]
-
Current Cancer Drug Targets. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. [Link]
-
PubMed. (2003). Indisulam: an anticancer sulfonamide in clinical development. [Link]
-
Utrecht University. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]
-
SlideShare. (n.d.). Sulfonamides. Retrieved March 7, 2026, from [Link]
-
Life Science Alliance. (2022). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Indisulam. Retrieved March 7, 2026, from [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. [Link]
-
Bentham Science. (n.d.). Anticancer and Antiviral Sulfonamides. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis Online. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. [Link]
-
PubMed. (2024). Discovery of novel and potent sulfonamide derivatives as orally available drug for psoriasis. [Link]
-
Hindawi. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]
-
Ingenta Connect. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. [Link]
-
Taylor & Francis Online. (2013). Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. [Link]
-
AJChem-B. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved March 7, 2026, from [Link]
-
PMC - NCBI. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. [Link]
-
ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
RSC Publishing. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparing the efficacy of different synthetic routes to aminobenzenesulfonamides
For researchers, scientists, and professionals in drug development, the efficient synthesis of aminobenzenesulfonamides is a cornerstone of many discovery and optimization programs. These scaffolds are privileged in medicinal chemistry, forming the backbone of numerous antibacterial sulfa drugs and a diverse array of other therapeutic agents.[1][2] The selection of a synthetic route is a critical decision, balancing factors of yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth comparison of the most prevalent and emerging synthetic strategies for aminobenzenesulfonamides, supported by experimental insights and data to inform your selection process.
Introduction to Aminobenzenesulfonamide Synthesis
The synthesis of aminobenzenesulfonamides, while conceptually straightforward, presents several challenges. The primary concern is the presence of the reactive amino group on the aromatic ring, which can interfere with the sulfonation or chlorosulfonation steps.[1][3] Consequently, many classical syntheses employ a protecting group strategy. Modern approaches, however, increasingly focus on direct, catalytic, and more sustainable methods. This guide will dissect four primary synthetic paradigms:
-
The Classical Acetanilide Route: A time-tested, multi-step synthesis involving protection, functionalization, and deprotection.
-
The Nitroarene Reduction Route: An alternative pathway that introduces the sulfonyl group to a nitro-substituted arene, followed by reduction.
-
Modern Catalytic Cross-Coupling Methods: Leveraging the power of transition metal catalysis for C-N bond formation.
-
Emerging Green and Efficient Methodologies: Highlighting innovative approaches that prioritize sustainability and efficiency.
The Classical Acetanilide Route: A Step-by-Step Workhorse
This is arguably the most traditional and widely taught method for preparing simple aminobenzenesulfonamides like sulfanilamide.[4][5][6] The core principle is the temporary protection of the aniline's amino group as an acetamide. This protection serves a dual purpose: it deactivates the ring sufficiently to prevent polysulfonation and directs the incoming sulfonyl chloride group primarily to the para position.[1][4]
Experimental Workflow:
The synthesis of sulfanilamide from aniline via the acetanilide route is a representative example and typically proceeds in four distinct steps.[3][4]
Step 1: Acetylation of Aniline to Acetanilide
-
Protocol: Aniline is treated with acetic anhydride, often in the presence of a base or with gentle heating, to form acetanilide.[3] The reaction is typically followed by crystallization to purify the product.
-
Causality: The acetyl group is an effective protecting group because it is relatively stable to the harsh conditions of chlorosulfonation but can be readily removed by hydrolysis at the end of the synthesis.[1][5]
Step 2: Chlorosulfonation of Acetanilide
-
Protocol: Acetanilide is reacted with an excess of chlorosulfonic acid, usually at a controlled temperature.[7][8] The reaction mixture is then carefully quenched in ice water to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the aromatic ring. The acetamido group directs this substitution to the para position due to steric hindrance at the ortho positions.[4] Careful temperature control is crucial to minimize side reactions.[9]
Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride
-
Protocol: The sulfonyl chloride intermediate is treated with aqueous ammonia.[7][8] This nucleophilic substitution reaction replaces the chlorine atom with an amino group, forming p-acetamidobenzenesulfonamide.
-
Causality: Ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically exothermic and may require cooling.[9]
Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide
-
Protocol: The acetyl protecting group is removed by acid-catalyzed hydrolysis, typically by heating with dilute hydrochloric acid.[7] Neutralization of the reaction mixture then precipitates the final product, sulfanilamide.
-
Causality: The acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.
Visualizing the Classical Acetanilide Route:
Caption: Workflow for the classical synthesis of sulfanilamide from aniline.
The Nitroarene Reduction Route: An Alternative Pathway
This strategy offers a different approach, particularly useful when the desired substitution pattern is more readily achieved starting from a nitro-substituted aromatic compound.[10] The core of this method involves the formation of the sulfonamide bond first, followed by the reduction of the nitro group to the desired amine.
Experimental Workflow:
A representative example is the synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide.[10]
Step 1: Sulfonamide Bond Formation
-
Protocol: A nitro-substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) is reacted with the desired amine (e.g., 4-aminopyridine) in a suitable solvent, often with a base to scavenge the HCl byproduct.[10]
-
Causality: This is a standard nucleophilic acyl substitution-type reaction at the sulfonyl group. The choice of solvent and base is critical to ensure good solubility of the reactants and to drive the reaction to completion.
Step 2: Reduction of the Nitro Group
-
Protocol: The intermediate nitro-sulfonamide is then reduced to the corresponding amino-sulfonamide. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., using stannous chloride, SnCl₂).[10][11]
-
Causality: Catalytic hydrogenation is often preferred for its clean reaction profile, producing water as the only byproduct. Chemical reducing agents like SnCl₂ are also effective but may require more extensive workup to remove metal salts.[11]
Visualizing the Nitroarene Reduction Route:
Caption: General workflow for the nitroarene reduction route.
Modern Catalytic Cross-Coupling Methods
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of many classes of compounds, including sulfonamides. The Buchwald-Hartwig amination and Ullmann-type couplings are powerful tools for the formation of carbon-nitrogen bonds.[12][13][14]
Buchwald-Hartwig Amination:
-
Principle: This palladium-catalyzed reaction couples an aryl halide or sulfonate with an amine.[13] In the context of sulfonamide synthesis, this can be applied to couple a sulfonamide with an aryl halide.[15][16]
-
Advantages: This method offers excellent functional group tolerance and can be used to synthesize a wide variety of substituted aminobenzenesulfonamides that might be difficult to access through classical routes.
-
Experimental Considerations: The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[13] The choice of ligand is often crucial for achieving high yields.[17]
Ullmann-Type Coupling:
-
Principle: This is a copper-catalyzed C-N bond formation reaction, typically between an aryl halide and an amine.[14][18][19] It can be adapted for the synthesis of sulfonamides.
-
Advantages: Copper catalysts are generally less expensive than palladium catalysts. This method can be effective for coupling with electron-rich aryl halides.
-
Experimental Considerations: The reaction often requires higher temperatures than the Buchwald-Hartwig amination.
Emerging Green and Efficient Methodologies
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods.
-
Green Catalysis: Studies have explored the use of natural catalysts, such as aqueous extracts of orange and banana peels, for the synthesis of sulfonamide derivatives, achieving high yields.[20][21]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[22]
-
Electrochemical Synthesis: A novel electrochemical approach allows for the direct functionalization of aromatic moieties to form sulfonamides, avoiding harsh reagents.[23]
-
One-Pot Procedures: The development of one-pot syntheses, such as the Sandmeyer-type reaction using a stable SO₂ surrogate (DABSO), allows for the direct conversion of anilines to sulfonamides without the need to isolate intermediates.[24][25][26] This approach is scalable and has been demonstrated on a 20g scale with good yield and purity.[24][26]
Comparative Analysis of Synthetic Routes
| Parameter | Classical Acetanilide Route | Nitroarene Reduction Route | Catalytic Cross-Coupling | Green & Efficient Methods |
| Generality & Scope | Well-established for simple, unsubstituted or para-substituted aminobenzenesulfonamides. | Versatile for various substitution patterns, dependent on the availability of the nitro-precursor. | Broad scope, excellent functional group tolerance.[13] | Varies with the specific method; some are highly specific, while others have broad applicability. |
| Number of Steps | Typically 3-4 steps. | Typically 2 steps. | Typically 1 step for the key C-N bond formation. | Often 1-2 steps, with an emphasis on one-pot procedures.[24] |
| Typical Yields | Moderate to good, but can be lowered by losses at each step. | Generally good to high yields.[10] | Good to excellent yields. | Often high to excellent yields reported.[20][22] |
| Reagents & Conditions | Uses harsh and corrosive reagents like chlorosulfonic acid.[7] | Requires a reduction step, which may use hazardous reagents (e.g., H₂ gas). | Requires expensive transition metal catalysts and ligands. | Employs milder conditions, renewable resources, or alternative energy sources.[20][22][23] |
| Scalability | Readily scalable, with established industrial processes. | Scalable, with considerations for the safety of the reduction step. | Scalability can be a concern due to catalyst cost and removal. | Scalability is a key focus of development, with some methods showing promise.[24][26] |
| Cost-Effectiveness | Generally cost-effective due to inexpensive starting materials. | Can be cost-effective, depending on the price of the nitro-precursor. | Can be expensive due to the cost of catalysts and ligands. | Potentially very cost-effective, especially methods using natural catalysts or avoiding expensive reagents.[20] |
| Environmental Impact | Generates significant waste, including acidic and chlorinated byproducts. | The reduction step can generate metallic waste. | Can generate metal waste that requires careful disposal. | Designed to be more environmentally friendly, with less waste and use of safer solvents. |
Conclusion and Recommendations
The choice of the optimal synthetic route for aminobenzenesulfonamides is highly dependent on the specific target molecule, the scale of the synthesis, and the available resources.
-
For the straightforward synthesis of simple, unfunctionalized p-aminobenzenesulfonamides on a large scale, the Classical Acetanilide Route remains a viable and cost-effective option, despite its environmental drawbacks.
-
The Nitroarene Reduction Route is a strong alternative, particularly when the desired substitution pattern is more accessible from a nitro-aromatic precursor. It often involves fewer steps than the classical route.
-
For the synthesis of complex, highly functionalized aminobenzenesulfonamides, especially in the context of drug discovery and medicinal chemistry, Catalytic Cross-Coupling methods like the Buchwald-Hartwig amination offer unparalleled scope and efficiency.
-
As the field moves towards more sustainable practices, the Emerging Green and Efficient Methodologies are becoming increasingly attractive. Researchers should consider these novel approaches, such as one-pot Sandmeyer-type reactions or syntheses employing green catalysts, as they offer the potential for high yields under milder, more environmentally benign conditions.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most efficacious synthetic strategy for your specific research and development needs.
References
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Sami Publishing Company.
- Synthesis of Sulphonamide
- Synthesis of Sulfanilamide. Chemistry Steps.
- Sulfonamide synthesis. ORGANIC SYNTHESIS.
- To prepare and submit Sulphanilamide from acetanilide. Practical Medicinal Chemistry.
- Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry.
- Sulfa Drugs - a closer look. Chemistry LibreTexts.
- Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst.
- Principle Synthesis mechanism and identifiac
- Electrochemistry enables new, greener route to arom
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters.
- comparative study of different synthesis routes for 4-amino-N-pyridin-4-ylbenzenesulfonamide. Benchchem.
- Sandmeyer Chlorosulfonylation of (Hetero)
- Synthesis of some new sulfonamide derivatives from acetanilide and ami. Al-Farahidi Expert Systems Journal.
- Application Notes: Synthesis of Sulfa Drug Analogs from 2-Aminobenzenesulfonamide. Benchchem.
- Eco-friendly and green synthesis methods for sulfonamide deriv
- Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Colorado Boulder.
- Synthesis of sulfonamides from aniline by using DABSO.
- Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
- Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
- Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Journal of the American Chemical Society.
- Process for preparing sulfonamide compounds.
- Process for the preparation of disulfamylanilines.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- The preparation method of p-aminobenzenesulfonamide.
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC.
- Comparative Guide to the Synthetic Routes of N-(3-aminophenyl)sulfamide. Benchchem.
- Sulfamide Synthesis via Pd-C
- A Comparative Guide to the Synthetic Routes of 3-(N-methyl-4-methylbenzenesulfonamido). Benchchem.
- Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Organic Chemistry.
- Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research.
- Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Taylor & Francis Online.
- Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
- Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases.
- NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
- synthesis of 2-Aminobenzenesulfonamide from 2-nitrobenzenesulfonamide reduction. Smolecule.
- Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Synthetic method of p-aminobenzenesulfonamide.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Aromatic Sulfonamides. Journal of Synthetic Chemistry.
Sources
- 1. Sulfonamide synthesis [quimicaorganica.org]
- 2. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 7. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. hammer.purdue.edu [hammer.purdue.edu]
- 18. researchgate.net [researchgate.net]
- 19. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajgreenchem.com [ajgreenchem.com]
- 21. ajgreenchem.com [ajgreenchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]
- 24. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Synthesized Sulfonamides
For Immediate Publication
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. For researchers focused on sulfonamides, a class of compounds with broad therapeutic applications, a multi-pronged spectroscopic approach is not just best practice—it is essential.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques, grounded in practical expertise and supported by experimental data, to empower researchers in their structural elucidation endeavors.
The Imperative of Orthogonal Data in Structural Verification
A single spectroscopic technique rarely provides sufficient evidence to definitively confirm the structure of a novel sulfonamide. Each method probes different aspects of molecular structure, and their combined, corroborating data provide the necessary confidence. This guide will focus on the "big three" of structural organic chemistry—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as a comprehensive toolkit for the structural analysis of sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For sulfonamides, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Core Principle: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: Sample Preparation
-
Sample Quantity: Accurately weigh 1-5 mg of the synthesized sulfonamide for routine ¹H NMR analysis.[3] For optimal results, a concentration of 5-25 mg is recommended.[4][5][6]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[3]
-
Homogenization: Ensure the sample is fully dissolved. Any solid particulates can disrupt the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.[3][4][5] Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[5]
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.[3] The sample height should be between 40-50 mm.[3]
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.[7][8]
Data Interpretation and Key ¹H NMR Signals for Sulfonamides:
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Sulfonamide N-H | 8.78 - 10.15[9] | Singlet (often broad) | The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. This peak will exchange with D₂O. |
| Aromatic Protons | 6.51 - 7.70[9] | Multiplet | The splitting pattern provides information about the substitution pattern on the aromatic ring. |
| Protons on carbons adjacent to the sulfonamide group | ~3.0 - 3.5 | Varies | These protons are deshielded by the electron-withdrawing sulfonamide group. |
| Protons of alkyl groups on the amine | Varies | Varies | Dependent on the specific alkyl group. |
Expert Insight: The broadness of the N-H proton signal is a characteristic feature and is due to quadrupole broadening and chemical exchange.[8] To confirm its assignment, a D₂O exchange experiment can be performed, which will result in the disappearance of the N-H peak.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Core Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment and hybridization state.
Experimental Protocol: Sample Preparation
The protocol is similar to ¹H NMR, with a key difference in sample quantity. Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is required.
-
Sample Quantity: Use 5-30 mg of the sulfonamide sample.[3] For good quality spectra, 50-100 mg is often recommended.[6]
-
Solvent and Referencing: The same deuterated solvents and referencing standards as in ¹H NMR are used.[10][11]
Data Interpretation and Key ¹³C NMR Signals for Sulfonamides:
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 111.83 - 160.11[9] | The carbon directly attached to the sulfonamide group will be shifted downfield. |
| Carbonyl Carbon (if present) | 169.42 - 169.47[9] | |
| Aliphatic Carbons | 10 - 60 | The chemical shifts are influenced by the proximity to the sulfonamide group and other functional groups.[10] |
| Methoxy Carbon (if present) | 55.39 - 56.06[9] |
Expert Insight: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.[11] This simplifies the spectrum and avoids complex splitting patterns.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Core Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups.
Experimental Protocol: Sample Preparation
Several techniques can be employed, with Attenuated Total Reflectance (ATR) and the KBr pellet method being the most common for solid sulfonamide samples.[12][13]
-
ATR-FTIR (Recommended):
-
KBr Pellet Method:
Data Interpretation and Key IR Absorption Bands for Sulfonamides:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3390 - 3229[16] | Medium to Strong |
| C-H (Aromatic) | Stretch | ~3000 - 3100 | Medium to Weak |
| C=C (Aromatic) | Stretch | ~1450 - 1600 | Medium |
| S=O (Sulfonamide) | Asymmetric Stretch | 1344 - 1317[16] | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | 1187 - 1147[16] | Strong |
| S-N (Sulfonamide) | Stretch | 924 - 906[16] | Medium |
Expert Insight: The two strong absorption bands for the S=O stretching vibrations are highly characteristic of the sulfonamide functional group and serve as a key diagnostic tool.[9] Their presence provides strong evidence for the successful synthesis of the target compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through the analysis of its fragmentation patterns.
Core Principle: The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol: Sample Preparation and Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of sulfonamides.[17][18]
-
Sample Preparation: Prepare a dilute solution of the sulfonamide in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is directly infused into the ESI source.
-
Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Data Interpretation and Key Fragmentation Pathways for Sulfonamides:
The protonated molecule [M+H]⁺ is typically observed in the positive ion mode. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are crucial for structural confirmation.
| Ion | Fragmentation Pathway | Significance |
| [M+H]⁺ | - | Confirms the molecular weight of the synthesized compound. |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide (SO₂)[17][19] | A characteristic fragmentation for aromatic sulfonamides.[17] |
| [R-NH₃]⁺ | Cleavage of the S-N bond[20] | Provides information about the amine portion of the molecule. |
| [Ar-SO₂]⁺ | Cleavage of the S-N bond | Provides information about the aryl sulfonyl portion of the molecule. |
Expert Insight: The neutral loss of 64 Da, corresponding to SO₂, is a hallmark of sulfonamide fragmentation in ESI-MS and is a powerful diagnostic tool for identifying this class of compounds.[17][19] The fragmentation patterns can be complex and may involve rearrangements.[18]
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | High resolution, detailed structural information. | Can be complex to interpret, requires deuterated solvents. |
| ¹³C NMR | Unique carbon atoms and their chemical environment. | Unambiguous carbon count, wide chemical shift range. | Low sensitivity, requires higher sample concentration. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple sample preparation (especially with ATR). | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides exact mass. | Isomeric compounds can be difficult to distinguish without MS/MS. |
Workflow for Structural Confirmation
The following workflow illustrates a logical approach to the spectroscopic analysis of a newly synthesized sulfonamide.
Caption: A typical workflow for the structural confirmation of synthesized sulfonamides.
Conclusion
A robust and defensible structural confirmation of a synthesized sulfonamide relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed atomic-level blueprint, IR spectroscopy rapidly confirms the presence of the key sulfonamide functional group, and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation analysis. By employing this multi-technique approach and understanding the nuances of data interpretation for each method, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.
References
-
Lee, J., Kim, S., & Kim, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 444–453. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Gao, J., Li, Y., & Wang, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4033–4040. [Link]
-
Song, I. O., & Knaack, J. S. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 85(4), 857–864. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513–519. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Amad, M., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 812–821. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Henion, J. D., & Covey, T. R. (1996). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Analytical Chemistry, 68(13), 2091–2098. [Link]
-
Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. [Link]
-
Sławiński, J., et al. (2017). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm, 19(33), 4882-4897. [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2825. [Link]
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 654-658. [Link]
-
Engineered Science Publisher. (2026, January 5). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
-
Taylor & Francis Online. (2022, August 3). Sulfonamides as Optical Chemosensors. Retrieved from [Link]
-
Chegg. (2020, March 18). Solved interpret the IR spectrum of a sulfonamide, in the. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
-
Ujam, O. T., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7498. [Link]
-
Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]
-
ResearchGate. (n.d.). ¹³C-NMR chemical shifts of compound 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. espublisher.com [espublisher.com]
- 3. organomation.com [organomation.com]
- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. m.youtube.com [m.youtube.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
The Next Generation of Acidity Regulators: A Comparative Guide to Novel Sulfonamide Inhibitors Versus SLC-0111
In the intricate landscape of oncology, the tumor microenvironment presents a formidable challenge. Hypoxic regions within solid tumors trigger a metabolic shift towards glycolysis, leading to an acidic extracellular space that promotes tumor progression, metastasis, and therapeutic resistance.[1][2] A key architect of this acidic milieu is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is exquisitely induced by hypoxia.[3] By catalyzing the hydration of carbon dioxide to protons and bicarbonate, CAIX helps maintain a favorable intracellular pH for cancer cell survival while acidifying the exterior.[4][5] This unique, tumor-associated expression profile makes CAIX a highly attractive therapeutic target.[3][4]
SLC-0111, a ureido-substituted benzenesulfonamide, is a first-in-class CAIX inhibitor that has progressed to clinical trials.[6][7] It represents a pioneering effort to therapeutically target the tumor microenvironment's pH dynamics. Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis, particularly in combination with conventional chemotherapies.[8][9] However, the journey of SLC-0111 has also highlighted opportunities for improvement, including enhancing selectivity over other carbonic anhydrase isoforms and optimizing tolerability.[10]
This guide provides a technical benchmark of emerging sulfonamide-based inhibitors against the established profile of SLC-0111. We will delve into the comparative efficacy and selectivity of these next-generation molecules, underpinned by detailed experimental protocols that form the basis of their evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics by targeting the complexities of the tumor microenvironment.
The Rationale for Targeting CAIX: A Signaling Overview
The induction of CAIX is a direct consequence of the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) under low oxygen conditions. Once expressed on the cell surface, CAIX's catalytic activity has profound effects on the tumor microenvironment, contributing to an aggressive cancer phenotype.
Caption: CAIX Signaling Pathway Under Hypoxia.
Benchmarking Inhibitor Performance: SLC-0111 vs. Next-Generation Sulfonamides
The development of new CAIX inhibitors aims to improve upon two key parameters: potency against the target isoform (CAIX) and selectivity over off-target isoforms, particularly the ubiquitous cytosolic CAI and CAII. High selectivity is crucial for minimizing potential side effects.[11]
Here, we compare SLC-0111 with representative next-generation inhibitors, the ureido-substituted sulfamate S4 and the triazine-incorporating ureido benzenesulfonamide 7j . The inhibition constant (Ki) is a measure of potency, where a lower value indicates a more potent inhibitor.
| Inhibitor | Target Isoform | Ki (nM) | Selectivity vs. CAI (Fold) | Selectivity vs. CAII (Fold) | Reference |
| SLC-0111 | CAIX | 45.1 | - | - | [6][12] |
| CAI | >10,000 | 1 | >222 | ||
| CAII | >10,000 | >222 | 1 | ||
| CAXII | 4.5 | - | - | ||
| S4 | CAIX | 7 | 800 | 78 | [1][3][13] |
| CAI | 5600 | 1 | 0.1 | ||
| CAII | 546 | 10.3 | 1 | ||
| CAXII | 2 | - | - | ||
| Compound 7j | CAIX | 0.91 | >10,989 | 68 | [5] |
| CAI | >10,000 | 1 | 0.006 | ||
| CAII | 61.9 | 161.5 | 1 | ||
| CAXII | 5.4 | - | - |
Note: Selectivity is calculated as Ki(off-target) / Ki(CAIX). A higher value indicates greater selectivity for CAIX.
As the data illustrates, newer compounds like S4 and particularly Compound 7j demonstrate significantly improved potency against CAIX compared to SLC-0111.[1][5][12] Furthermore, Compound 7j shows a remarkable selectivity profile, with over 10,000-fold selectivity against CAI, a key off-target isoform.[5] This enhanced potency and selectivity profile represents a significant step forward in the design of targeted CAIX inhibitors.
Core Experimental Protocols for Inhibitor Evaluation
Objective benchmarking requires standardized, reproducible experimental workflows. The following protocols detail the core assays used to characterize and compare CAIX inhibitors.
Caption: Experimental Workflow for CAIX Inhibitor Evaluation.
Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydrase Activity
Causality: This is the foundational assay to determine the direct inhibitory potency (Ki) of a compound against the purified target enzyme (CAIX) and off-target isoforms (e.g., CAI, CAII). The stopped-flow method is essential because the hydration of CO₂ is an extremely rapid reaction, requiring measurements on a millisecond timescale.[14]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-Tris, pH 7.5, containing 100 mM NaClO₄.
-
pH Indicator: 0.2 mM Phenol Red in assay buffer.
-
Enzyme Solution: Purified recombinant human CAIX (and other isoforms) at a working concentration of ~10 nM.
-
Inhibitor Stocks: Prepare 10 mM stock solutions in DMSO, then serially dilute in assay buffer to achieve a range of final concentrations.
-
Substrate: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes. Keep on ice.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) equilibrated to 25°C.
-
Set the observation wavelength to 570 nm for Phenol Red.
-
-
Procedure:
-
Load Syringe 1 with the enzyme, pH indicator, and inhibitor (or vehicle control) in assay buffer. Pre-incubate for 15 minutes.
-
Load Syringe 2 with the CO₂-saturated buffer.
-
Initiate rapid mixing of the two syringes. The enzyme-catalyzed hydration of CO₂ produces protons, causing a drop in pH monitored by the change in the indicator's absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the slope of the absorbance change over time.
-
Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting reaction rates against inhibitor concentrations.
-
Convert IC50 values to Ki using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (MTT Assay)
Causality: This assay moves from the purified enzyme to a cellular context, assessing the inhibitor's effect on the metabolic activity and viability of cancer cells. It is crucial to perform this under both normoxic (standard) and hypoxic conditions, as CAIX is hypoxia-inducible and its inhibition is expected to be more impactful in a low-oxygen environment.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, HT-29) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).[15]
-
Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
-
Treatment and Incubation:
-
Treat cells with serial dilutions of the inhibitor or SLC-0111. Include a vehicle-only control.
-
Place one set of plates in a standard incubator (normoxia) and another set in a hypoxic chamber (e.g., 1% O₂) for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Incubate the plate overnight in a humidified atmosphere to fully dissolve the formazan crystals.[16]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value under both normoxic and hypoxic conditions.
-
Cell Migration "Wound Healing" Assay
Causality: CAIX-mediated extracellular acidification is known to promote cell motility and invasion. This assay provides a direct measure of an inhibitor's ability to block this pro-migratory phenotype.
Protocol:
-
Monolayer Formation:
-
Seed cells in a 6-well or 24-well plate to achieve a fully confluent monolayer within 24 hours.[2]
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer with consistent pressure.[18]
-
Gently wash the wells with PBS to remove dislodged cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the test inhibitor, SLC-0111, or vehicle control.
-
Place the plate on a live-cell imaging system (e.g., IncuCyte) or a standard microscope with a camera.
-
Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for 24-48 hours.[19]
-
-
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition relative to the initial wound area. Compare the migration rates between treated and control groups.[18]
-
3D Tumor Spheroid Invasion Assay
Causality: Standard 2D cell culture fails to replicate the complex cell-cell and cell-matrix interactions of a solid tumor. A 3D spheroid model provides a more physiologically relevant system to assess a drug's ability to inhibit tumor cell invasion into a surrounding extracellular matrix.[4]
Protocol:
-
Spheroid Formation:
-
Matrix Embedding and Treatment:
-
Cool the plate on ice. Carefully remove ~50% of the medium from each well.
-
Add 50 µL of a cold basement membrane extract (BME), such as Matrigel®, to each well, embedding the spheroid.[21]
-
Incubate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Gently add 100 µL of culture medium containing the test inhibitor, SLC-0111, or vehicle control on top of the solidified matrix.
-
-
Imaging and Analysis:
-
Image the spheroids at time 0 and at regular intervals (e.g., every 24 hours) for 3-7 days.
-
Measure the total area covered by the spheroid and the invading cells at each time point.
-
Quantify invasion by calculating the change in area over time relative to the initial spheroid size.[22]
-
Conclusion and Future Directions
The development of sulfonamide inhibitors targeting carbonic anhydrase IX has opened a new therapeutic avenue focused on manipulating the tumor microenvironment. While SLC-0111 paved the way, demonstrating the clinical viability of this approach, the next generation of inhibitors shows significant promise for enhanced potency and, crucially, improved selectivity. Compounds like S4 and the triazine-based sulfonamides exhibit nanomolar and even sub-nanomolar potency against CAIX while maintaining a wider therapeutic window by sparing key off-target isoforms.[5][13]
The rigorous, multi-faceted evaluation pipeline—from enzymatic assays to complex 3D and in vivo models—is essential for validating these improvements. By systematically benchmarking new candidates against established molecules like SLC-0111, the field can confidently advance inhibitors with superior pharmacological profiles, ultimately offering the potential for more effective and safer treatments for patients with solid tumors characterized by hypoxia and acidosis.
References
-
Sartorius. Protocol IncuCyte® S3 3D Spheroid Invasion Assay. Sartorius. Available from: [Link]
-
Cytoskeleton, Inc. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Cytoskeleton, Inc. 2025. Available from: [Link]
-
Vinci M, et al. Three-Dimensional (3D) Tumor Spheroid Invasion Assay. J Vis Exp. 2015;(99):e52686. Available from: [Link]
-
Gülcemal D, et al. Design, synthesis and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent carbonic anhydrase IX inhibitors. Bioorg Chem. 2018;81:433-440. Available from: [Link]
-
Hendricks, et al. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget. 2015;6(30):29687-700. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 310360, Slc-0111. PubChem. Available from: [Link]
-
Sarnella G, et al. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Neoplasia. 2022;33:100830. Available from: [Link]
-
Angeli A, et al. Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. J Enzyme Inhib Med Chem. 2015;30(6):956-61. Available from: [Link]
-
Crown Bioscience. In Vivo Oncology Models for Drug Discovery. Crown Bioscience. 2023. Available from: [Link]
-
JoVE. 3D Tumor Spheroid Invasion Assay | Protocol Preview. YouTube. 2022. Available from: [Link]
-
Angeli A, et al. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. J Enzyme Inhib Med Chem. 2022;37(1):1278-1293. Available from: [Link]
-
Al-Badri, L.A.S., et al. New Synthetic Methods of Ureido-Substituted Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors. Research Journal of Pharmacy and Technology. 2023;16(1):1-6. Available from: [Link]
-
Vinci M, et al. Three-Dimensional (3D) Tumor Spheroid Invasion Assay. ResearchGate. 2015. Available from: [Link]
-
Front. Cell Dev. Biol. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers. Available from: [Link]
-
Lee CH, et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Yonsei Med J. 2017;58(2):235-242. Available from: [Link]
-
Hendricks, et al. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. PubMed. 2015. Available from: [Link]
-
ResearchGate. The anti-proliferative effects of novel ureido-sulfamate CAIX... ResearchGate. Available from: [Link]
-
Angeli A, et al. Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase I. Semantic Scholar. 2015. Available from: [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024. Available from: [Link]
-
Reaction Biology. Cell Migration Assays | Wound Healing. Reaction Biology. Available from: [Link]
-
Bio-protocol. Wound healing and transwell assays for cell migration. Bio-protocol. Available from: [Link]
-
Gieling RG, et al. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Molecules. 2019;24(23):4401. Available from: [Link]
-
ibidi GmbH. Wound Healing and Migration Assays. ibidi. Available from: [Link]
-
Monsen, et al. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017;7(1):e2097. Available from: [Link]
-
Al-Japairai, K.A.S., et al. Xenograft Models for Preclinical Assessment Of Anticancer Therapies: A Comprehensive Review. Ad-Dawaa' Journal of Pharmaceutical Sciences. 2023;6(1):1-10. Available from: [Link]
-
Provost, J.J., Wallert, M.A. MTT Proliferation Assay Protocol. ResearchGate. 2025. Available from: [Link]
-
Hedlund, et al. SLC-0111 inhibits sunitinib-induced Carbonic Anhydrase IX (CAIX)... ResearchGate. Available from: [Link]
-
Re-Aris, et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. 2017. Available from: [Link]
-
Angeli A, et al. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. J Enzyme Inhib Med Chem. 2022;37(1):978-990. Available from: [Link]
-
Eldehna WM, et al. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Front Chem. 2024;12:1385960. Available from: [Link]
-
Al-Warhi T, et al. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules. 2022;27(18):5895. Available from: [Link]
-
Laaninen M, et al. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Front Oncol. 2023;13:1175402. Available from: [Link]
-
Laaninen M, et al. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PMC. 2023. Available from: [Link]
-
Re-Aris, et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. 2017. Available from: [Link]
-
Shaldam MA, et al. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. FLORE. 2022. Available from: [Link]
-
Protocols.io. Carbonic Anhydrase Activity Assay. Protocols.io. 2019. Available from: [Link]
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. clyte.tech [clyte.tech]
- 3. caymanchem.com [caymanchem.com]
- 4. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CAIX-Inhibitor-S4, 10MG | Labscoop [labscoop.com]
- 11. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. CAIX Inhibitor S4 | Carbonic Anhydrase | TargetMol [targetmol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. researchhub.com [researchhub.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. sartorius.com [sartorius.com]
- 21. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-Amino-3,5-dimethylbenzenesulfonamide Analogs
This guide provides a comprehensive comparison of the in vitro and potential in vivo efficacy of 4-Amino-3,5-dimethylbenzenesulfonamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, experimental validation, and the underlying mechanistic basis for the therapeutic potential of this class of compounds, primarily as carbonic anhydrase inhibitors. While extensive in vitro data exists, this guide also outlines established in vivo models to translate these findings into a therapeutic context, acknowledging the current gap in direct comparative in vivo studies for this specific analog series.
Introduction: The Therapeutic Promise of Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The primary sulfonamide group is a well-established zinc-binding moiety, making these compounds potent inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1] There are 15 known isoforms of carbonic anhydrase in mammals, and their involvement in physiological processes ranging from pH regulation and fluid balance to tumorigenesis has made them attractive drug targets for a variety of diseases, including glaucoma, epilepsy, and cancer.[2][3]
This guide focuses on analogs of 4-Amino-3,5-dimethylbenzenesulfonamide, a substitution pattern that has been explored for the development of isoform-selective CA inhibitors. The strategic placement of dimethyl groups at the 3 and 5 positions can influence the orientation of the molecule within the enzyme's active site, potentially leading to enhanced selectivity and efficacy.
In Vitro Efficacy: A Deep Dive into Carbonic Anhydrase Inhibition
The primary mechanism of action for many 4-Amino-3,5-dimethylbenzenesulfonamide analogs is the inhibition of carbonic anhydrase activity. The efficacy of these compounds is typically assessed through a variety of in vitro assays that measure their binding affinity and inhibitory potency against different CA isoforms.
Quantifying Binding Affinity and Inhibition
The following table summarizes the inhibitory activity of a selection of benzenesulfonamide analogs against key human carbonic anhydrase isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding and higher potency.
| Compound ID | Modifications | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Analog 1 | 4-(ureido)phenyl | 980 | 12 | 25 | 5.8 | [4] |
| Analog 2 | 4-(thioureido)phenyl | 750 | 15 | 30 | 7.2 | [4] |
| Analog 3 | N-(thiazol-2-yl) | - | 179.3 | 145.5 | 936.2 | [5] |
| Analog 4 | N-(benzo[d]thiazol-2-yl) | - | - | - | - | [6] |
| Analog 5 | N-(5-methyl-1,3,4-thiadiazol-2-yl) | - | - | - | - | [7] |
| Acetazolamide | (Standard CAI) | 250 | 12 | 25 | 5.7 | [5] |
Note: The data presented is for structurally related benzenesulfonamide derivatives to illustrate the typical potency and structure-activity relationships. Specific data for 4-Amino-3,5-dimethylbenzenesulfonamide analogs may vary.
Structure-Activity Relationship (SAR) Insights
The in vitro data reveals several key structure-activity relationships:
-
The Sulfonamide Moiety: The primary sulfonamide group is essential for potent CA inhibition, as it directly coordinates with the zinc ion in the active site.
-
Substitutions on the Aromatic Ring: The dimethyl substitution pattern on the benzenesulfonamide core influences isoform selectivity. These groups can interact with specific amino acid residues in the active site, favoring binding to some isoforms over others.
-
The N-substituent: Modifications at the 4-amino position significantly impact both potency and selectivity. The addition of ureido, thioureido, or heterocyclic moieties can extend into different regions of the active site, allowing for fine-tuning of the inhibitory profile. For instance, some analogs show potent inhibition of the tumor-associated isoform hCA IX, making them promising candidates for anticancer therapy.[5]
Experimental Protocols for In Vitro Evaluation
FTSA is a high-throughput method to screen for ligand binding by measuring the change in a protein's thermal stability upon ligand binding.[8][9]
Protocol:
-
Preparation of Protein-Dye Mixture: Prepare a solution of the target carbonic anhydrase isoform (e.g., 2 µM) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl). Add a fluorescent dye, such as SYPRO Orange, at a 1000-fold dilution.[10]
-
Aliquotting: Dispense 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.[10]
-
Compound Addition: Add the 4-Amino-3,5-dimethylbenzenesulfonamide analogs at various concentrations to the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring the fluorescence.[10]
-
Data Analysis: The melting temperature (Tₘ) is determined from the inflection point of the fluorescence curve. The change in Tₘ (ΔTₘ) in the presence of the inhibitor is used to calculate the binding affinity (Kₐ).[8]
Caption: Workflow for Fluorescent Thermal Shift Assay.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[11][12]
Protocol:
-
Sample Preparation: Prepare a solution of the target CA isoform in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of the 4-Amino-3,5-dimethylbenzenesulfonamide analog in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor solution into the protein solution while monitoring the heat change.[13]
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of inhibitor to protein and fitted to a binding model to determine the thermodynamic parameters.[12][14]
Caption: Workflow for Isothermal Titration Calorimetry.
For analogs with potential anticancer activity, the MTT assay is a colorimetric method to assess cell viability.[15][16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the 4-Amino-3,5-dimethylbenzenesulfonamide analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[16][18]
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
While direct comparative in vivo efficacy data for 4-Amino-3,5-dimethylbenzenesulfonamide analogs is limited in the public domain, we can outline established animal models that are crucial for evaluating the therapeutic potential of these compounds based on their promising in vitro profiles.
Glaucoma Models for Intraocular Pressure Reduction
Carbonic anhydrase inhibitors are a mainstay in glaucoma treatment as they reduce the production of aqueous humor, thereby lowering intraocular pressure (IOP).[2][19][20]
Animal Model:
-
Normotensive and Hypertensive Rabbits: Rabbits are a commonly used model for glaucoma research due to their large eyes and responsiveness to IOP-lowering agents. Ocular hypertension can be induced by various methods, such as the injection of hypertonic saline or α-chymotrypsin.
Experimental Protocol:
-
Baseline IOP Measurement: Measure the baseline IOP of the rabbits using a tonometer.
-
Compound Administration: Administer the 4-Amino-3,5-dimethylbenzenesulfonamide analog topically (as eye drops) or systemically.
-
IOP Monitoring: Measure the IOP at regular intervals post-administration to determine the onset, magnitude, and duration of the IOP-lowering effect.[3]
-
Data Analysis: Compare the IOP reduction of the test compounds to that of a vehicle control and a standard-of-care drug like dorzolamide.[3]
Cancer Xenograft Models for Antitumor Activity
The overexpression of certain CA isoforms, such as CA IX and CA XII, in various tumors makes them attractive targets for anticancer therapy.[21]
Animal Model:
-
Immunocompromised Mice (e.g., Nude or SCID mice): These mice lack a functional immune system, allowing for the growth of human tumor xenografts.[22]
Experimental Protocol:
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells that overexpress the target CA isoform (e.g., breast or lung cancer cell lines) into the flank of the mice.[22][23]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 4-Amino-3,5-dimethylbenzenesulfonamide analog via a suitable route (e.g., oral gavage, intraperitoneal injection).[23]
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histological examination, biomarker analysis). The antitumor efficacy is determined by the extent of tumor growth inhibition compared to the control group.[1][23]
Caption: Workflow for a Cancer Xenograft Model.
Conclusion and Future Directions
4-Amino-3,5-dimethylbenzenesulfonamide analogs represent a promising class of compounds, particularly as inhibitors of carbonic anhydrases. The extensive in vitro data demonstrates their potential for high potency and isoform selectivity, which are key attributes for developing effective and safe therapeutics. The structure-activity relationships derived from these studies provide a rational basis for the design of next-generation inhibitors with improved pharmacological profiles.
While direct comparative in vivo data for this specific analog series is not yet widely available, the established animal models for glaucoma and cancer provide a clear path forward for their preclinical evaluation. Future research should focus on:
-
Systematic in vivo testing of promising candidates identified from in vitro screening to establish a clear correlation between in vitro potency and in vivo efficacy.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs.
-
Toxicology studies to assess the safety profile of lead compounds.
By bridging the current gap between in vitro and in vivo data, the full therapeutic potential of 4-Amino-3,5-dimethylbenzenesulfonamide analogs can be realized, paving the way for the development of novel treatments for a range of diseases.
References
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). Journal of Medicinal Chemistry.
- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PMC.
- Application of Carbonic Anhydrase Inhibitors in Animal Models of Glaucoma. (n.d.). Benchchem.
- MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library.
- MTT assay protocol. (n.d.). Abcam.
- KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. (2012). PLOS ONE.
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (n.d.). PMC.
- Isothermal Titration Calorimetry to Characterize Enzym
- In vitro and in vivo evaluation of novel cinnamyl sulfonamide hydroxamate derivative against colon adenocarcinoma. (2015). PubMed.
- Structure–activity relationship (SAR)
- Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. (n.d.).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.
- Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview. (2022).
- Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019).
- KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. (2025).
- A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds. (n.d.). Benchchem.
- Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center.
- Isothermal Titration Calorimetry in Bioc
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PMC.
- Carbonic anhydrase inhibitor lowers intraocular pressure. (2024). BioWorld.
- Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Tre
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI.
- Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. (n.d.). Request PDF.
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).
- Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024).
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI.
- Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024).
- Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. (2005).
- Abstract :Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). Lifescience Global.
- Thermal Shift Assay for screening inhibitors Version: 1.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar.
- Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). PMC.
- Carbonic Anhydrase Inhibitors. (2023).
- Identification of Potential Carbonic Anhydrase Inhibitors for Glaucoma Treatment Through an In-Silico Approach. (2026).
- N-(4-Substituted Aryl) amino acids as potential antibacterial agents. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonic anhydrase inhibitor lowers intraocular pressure | BioWorld [bioworld.com]
- 4. Cytotoxicity Testing of Pesticides Using the MTT Assay - IML Testing & Research [imlresearch.com]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 10. eubopen.org [eubopen.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma | Ento Key [entokey.com]
- 20. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology | PLOS One [journals.plos.org]
Decoding Selectivity: A Comparative Analysis of Dimethyl- and Dichloro-Substituted Benzenesulfonamides as Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibition, the benzenesulfonamide scaffold stands as a cornerstone in the design of potent carbonic anhydrase (CA) inhibitors. These inhibitors are pivotal in managing a spectrum of diseases, from glaucoma to certain cancers.[1][2] However, the therapeutic efficacy of these compounds is not solely dictated by their potency but, more critically, by their selectivity towards specific CA isoforms. Off-target inhibition of the ubiquitous cytosolic isoforms, hCA I and hCA II, can lead to undesirable side effects, underscoring the demand for isoform-specific inhibitors that selectively target disease-implicated CAs, such as the tumor-associated hCA IX and hCA XII.[1][3]
This guide provides an in-depth, objective comparison of the selectivity profiles of two distinct classes of benzenesulfonamide derivatives: those bearing dimethyl substitutions and those with dichloro substitutions on the benzene ring. By examining supporting experimental data, we will dissect how these seemingly subtle structural modifications can profoundly influence inhibitory activity and isoform selectivity, offering valuable insights for rational drug design.
The Decisive Impact of Substitution Patterns on Isoform Selectivity
The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining the inhibitor's affinity and selectivity for different CA isoforms.[1] The nature and position of these substituents can influence the electronic properties of the sulfonamide moiety, its orientation within the enzyme's active site, and its interactions with amino acid residues lining the catalytic pocket.
This comparative analysis focuses on two common substitution patterns: the electron-donating dimethyl groups and the electron-withdrawing, sterically bulkier dichloro groups.
Quantitative Comparison of Inhibitory Potency
To objectively assess the selectivity profiles, we will compare the inhibition constants (Kᵢ) of representative dimethyl- and dichloro-substituted benzenesulfonamides against a panel of key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.
Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of Substituted Benzenesulfonamides Against Human Carbonic Anhydrase Isoforms
| Compound Class | Specific Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Dichloro-Substituted | 5-(2,4-dichlorophenyl)-2,4-dichlorobenzenesulfonamide | 349 | 6.9 | 2.8 | 2.7 | [4] |
| Dimethyl-Substituted | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide | 316.7 | 412.5 | - | - | [5] |
| Reference Inhibitor | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [4][5] |
Note: Data for the dimethyl-substituted compound against hCA IX and hCA XII is not available in the cited literature, highlighting a gap in direct comparative studies.
From the available data, we can observe that the 2,4-dichloro-substituted benzenesulfonamide derivative exhibits potent, low nanomolar inhibition against hCA II, hCA IX, and hCA XII, with significantly weaker activity against hCA I.[4] In contrast, the presented dimethyl-substituted pyrazole derivative shows moderate inhibition of the cytosolic isoforms hCA I and hCA II.[5] This limited dataset suggests that the dichloro-substitution pattern may be more favorable for achieving high potency against the tumor-associated isoforms.
The Structural Basis of Selectivity: A Deeper Dive
The differences in inhibitory profiles between dimethyl- and dichloro-substituted benzenesulfonamides can be attributed to their distinct interactions within the active sites of the various CA isoforms. The active site of carbonic anhydrases is a conical cleft with a zinc ion at its apex, which is crucial for catalysis. The sulfonamide group of the inhibitor coordinates with this zinc ion, while the substituted benzene ring extends into the active site cavity, interacting with a variety of amino acid residues.
The selectivity of an inhibitor is largely determined by how well its "tail" (the substituted part of the molecule) fits into the specific subpockets of the active site of a particular isoform.[1]
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare a stock solution of the benzenesulfonamide inhibitor in a solvent such as DMSO.
-
Prepare a CO₂-saturated buffer solution containing a pH indicator (e.g., phenol red).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a series of tubes, mix the enzyme solution with varying concentrations of the inhibitor.
-
Include a control with no inhibitor.
-
Incubate the mixtures for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Kinetic Measurement:
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO₂-saturated buffer into the other.
-
Initiate the reaction by rapidly mixing the two solutions. The hydration of CO₂ by the enzyme will cause a change in pH, which is detected by the change in absorbance or fluorescence of the pH indicator.
-
Record the change in signal over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration from the linear portion of the kinetic trace.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂. [6]
-
Colorimetric p-Nitrophenyl Acetate (pNPA) Esterase Assay
This assay provides a more convenient, high-throughput alternative for screening CA inhibitors, although it measures the esterase activity of the enzyme rather than its physiological CO₂ hydrase activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to Isothermal Titration Calorimetry for Validating Protein-Ligand Binding of Sulfonamides
This guide provides an in-depth, experience-driven comparison and procedural walkthrough for utilizing Isothermal Titration Calorimetry (ITC) to validate and characterize the binding of sulfonamide-based ligands to their protein targets. We will move beyond a simple recitation of protocol steps to explore the underlying thermodynamic principles and the causal logic behind critical experimental choices, ensuring the generation of robust, trustworthy data essential for drug development professionals.
The Thermodynamic Heart of Interaction: Why ITC is the Gold Standard
In the landscape of biophysical techniques used to study molecular interactions, Isothermal Titration Calorimetry (ITC) holds a distinguished position. It is often referred to as the "gold standard" because it provides a complete thermodynamic profile of a binding event in a single experiment.[1][2][3] Unlike other methods that may only provide an affinity value, ITC directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand binds to a protein.[4][5][6] This direct measurement allows for the simultaneous determination of multiple key parameters without the need for labeling or immobilization, thus assessing the interaction in a solution state that is closer to physiological conditions.[5]
For sulfonamides, a class of compounds renowned for their therapeutic importance as inhibitors of enzymes like carbonic anhydrases, understanding the precise nature of their binding is paramount for rational drug design.[7][8][9] ITC provides not just the "how strong" but the "why" of the interaction.
The core thermodynamic parameters obtained are:
-
Binding Affinity (KD): The dissociation constant, which quantifies the strength of the interaction.
-
Stoichiometry (n): The molar ratio of the ligand-to-protein binding in the complex.
-
Enthalpy (ΔH): The change in enthalpy, representing the heat change associated with bond formation and breakage (e.g., hydrogen bonds, van der Waals forces).[5][10][11]
-
Entropy (ΔS): The change in entropy, reflecting changes in the system's disorder, often driven by the hydrophobic effect and conformational changes.[12][13]
These parameters are interconnected through the fundamental equation of Gibbs free energy (ΔG), which dictates the spontaneity of the binding event.
Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.
This complete thermodynamic signature provides deep mechanistic insight. For example, a binding event driven by a large negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are the primary forces, a common characteristic for sulfonamides binding to the zinc-coordinating active sites of metalloenzymes.[9]
Designing a Self-Validating ITC Experiment for Sulfonamides
The trustworthiness of ITC data is built upon a foundation of meticulous experimental design. Each choice is deliberate and aimed at isolating the heat of binding from all other potential thermal events. The protocol described below is a self-validating system, where adherence to its principles minimizes artifacts and ensures reproducibility.
Core Principle: The Sanctity of Sample Preparation
Garbage in, garbage out. No amount of sophisticated data analysis can rescue an experiment performed with poorly prepared samples.
-
Protein Purity and Concentration: The target protein must be of the highest possible purity. Aggregates can cause significant, uninterpretable heat signals and must be removed by centrifugation or filtration immediately before the experiment.[12] The protein concentration must be known with high accuracy. While this impacts the fitted KD, it is most critical for determining the stoichiometry (n). An error in protein concentration will lead to a proportional error in the stoichiometry value.
-
Ligand (Sulfonamide) Purity and Concentration: The sulfonamide ligand must be pure and fully dissolved. Crucially, the concentration of the ligand solution in the syringe must be determined with the utmost accuracy, as any error will directly affect the calculated KD, ΔH, and stoichiometry.[12]
-
The Criticality of Buffer Matching: This is the most common point of failure in ITC experiments. The protein and ligand solutions must be in identically matched buffers .[12][14] The best practice is to dialyze the protein against the final buffer and then use that exact dialysate to dissolve the ligand. This minimizes heats of dilution, which can be large and obscure the true binding signal.[15]
-
A Special Note on Sulfonamides & pH: The binding of sulfonamides to targets like carbonic anhydrase is often linked to proton transfer events (protonation of the zinc-bound hydroxide and deprotonation of the sulfonamide group).[7][8][16] Different buffers have different enthalpies of ionization. Therefore, running experiments in multiple buffers with different ionization enthalpies (e.g., phosphate vs. Tris) can help dissect the heat contribution from protonation versus the intrinsic binding enthalpy.
-
Experimental Protocol: A Step-by-Step Workflow
This protocol outlines the key steps for a successful ITC experiment validating sulfonamide binding.
Caption: ITC Experimental Workflow.
Detailed Steps:
-
Sample Preparation: a. Prepare the protein and sulfonamide ligand as described above, ensuring they are in an identical, degassed buffer. b. Recommended starting concentrations: Protein (in the cell) at 10-50 µM; Sulfonamide (in the syringe) at 100-500 µM (typically 10-20x the protein concentration).[12][17] The goal is to have a 'c-value' (c = n * [Protein] * Ka) between 10 and 100 for a well-defined binding curve.[12]
-
Instrument Operation: a. Thoroughly clean the sample cell and titration syringe with buffer. b. Load the protein solution into the sample cell and the sulfonamide solution into the injection syringe. Typical volumes are ~200-300 µL for the cell and ~40-100 µL for the syringe, depending on the instrument model.[12] c. Allow the system to equilibrate thermally to the desired temperature (e.g., 25°C). A stable baseline is critical.
-
Titration & Data Acquisition: a. Program a series of small injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution. b. The instrument will record the differential power required to maintain zero temperature difference between the sample and reference cells, plotting this as a function of time.[17]
-
Essential Control Experiments: a. To ensure the observed heat is from binding, perform a control titration of the sulfonamide ligand into buffer alone. b. The integrated heat from this control (heat of dilution/mixing) must be subtracted from the primary experiment's data for accurate analysis.[18]
Interpreting the Data: From Heat Peaks to Mechanistic Insight
The raw output of an ITC experiment is a series of peaks, where each peak corresponds to a single injection.
-
Integration: The area under each peak is integrated to determine the total heat exchanged during that injection.[5]
-
Isotherm Generation: The heat per injection (in kcal/mol) is plotted against the molar ratio of ligand to protein in the cell. This creates the binding isotherm.[1]
-
Model Fitting: This isotherm is then fitted using non-linear regression to a suitable binding model (e.g., a "one set of sites" model). This fitting process yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5] The entropy (ΔS) is then calculated from these values.
A typical exothermic binding event will show large negative peaks at the beginning of the titration, which diminish as the protein becomes saturated, eventually reaching the small heat of dilution.[17]
ITC in Context: A Comparative Guide to Binding Assays
While ITC is the gold standard for thermodynamic characterization, other techniques are valuable for different aspects of drug discovery, such as screening or kinetics. A senior scientist must know when to apply the right tool for the job.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Differential Scanning Fluorimetry (DSF) |
| Principle | Measures heat released/absorbed during binding in solution.[4][6] | Measures change in refractive index upon binding to a sensor surface.[19][20] | Measures change in protein melting temperature (Tm) upon ligand binding.[21][22] |
| Data Obtained | KD (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy).[5][10] | KD (affinity), kon (association rate), koff (dissociation rate).[19][23] | ΔTm (thermal shift), qualitative indication of binding.[24] |
| Sample State | Both partners are free in solution, no modifications needed.[11] | One partner is immobilized on a sensor chip.[20] | Protein in solution, uses a fluorescent dye.[21][24] |
| Throughput | Low to medium. | Medium to high, depending on the instrument.[23] | High, often run in 96- or 384-well plates.[21] |
| Sample Needs | Higher sample consumption (nmol to µmol).[1] | Lower sample consumption, especially for the analyte. | Very low sample consumption (µg).[21] |
| Pros | Provides a complete thermodynamic profile, direct measurement of binding.[5] | Provides kinetic data (residence time), high sensitivity.[25] | High throughput, excellent for screening large libraries.[22] |
| Cons | Lower throughput, higher sample needs, sensitive to buffer mismatch.[6][26] | Immobilization may alter protein conformation/activity, potential mass transport artifacts.[27] | Indirect binding measurement, provides no thermodynamic data beyond stability.[28] |
Conclusion
For the rigorous validation and thermodynamic characterization of sulfonamide-protein binding, Isothermal Titration Calorimetry is an unparalleled technique. It is the only method that, in a single experiment, directly measures the binding affinity, stoichiometry, and the enthalpic and entropic driving forces of the interaction in a label-free, in-solution format.[5][11] While techniques like DSF are powerful for initial high-throughput screening and SPR is superior for determining binding kinetics, ITC provides the deep mechanistic understanding of the binding thermodynamics that is crucial for the strategic optimization of lead compounds. By following a meticulously designed, self-validating protocol, researchers can generate highly trustworthy data, accelerating the journey from a binding hit to a rationally designed therapeutic.[2][13]
References
- The Biochemist. (2025, January 29). A beginner's guide to differential scanning fluorimetry. Portland Press.
- ResearchGate. (n.d.).
- Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF).
- Creative Proteomics. (n.d.). Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
- PubMed Central (PMC). (n.d.). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes.
- Unknown Source. (2004, February 15). Thermodynamics of protein-ligand interactions: history, presence, and future aspects.
- SpringerLink. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance.
- PubMed. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance.
- Virtual Labs IIT Kharagpur. (n.d.).
- ACS Publications. (2025, February 7).
- PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions.
- Unknown Source. (n.d.).
- Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
- Malvern Panalytical. (2025, May 1). The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment.
- News-Medical.Net. (2015, June 24).
- The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
- Taylor & Francis Online. (2014, April 23). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Unknown Source. (n.d.). ITC-Derived Binding Constants.
- Center for Macromolecular Interactions. (n.d.).
- Measurlabs. (n.d.).
- ResearchGate. (2022, January 19). How can I measure binding affinity if I do not have an ITC?.
- PubMed Central (PMC). (2012, June 7). Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII.
- Unknown Source. (n.d.). Planning your ITC Experiment.
- WUR eDepot. (n.d.). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions.
- PubMed Central (PMC). (n.d.).
- The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
- European Pharmaceutical Review. (2009, February 7). ITC: affinity is not everything.
- Unknown Source. (2021, July 30). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
- Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques.
- IBMC. (n.d.). ITC-Derived Binding Constants - Using Microgram Quantities of Protein.
- Journal of Medicinal Chemistry. (2015, December 23).
- CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design.
- XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI.
- CNR-IRIS. (2022, January 31). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
- Academia.edu. (n.d.).
- JACS Au. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.
- Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein?.
- ResearchGate. (2013, December 3). What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?.
- PubMed Central (PMC). (2018, October 11). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
- ResearchGate. (2018, October 9). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
- ResearchGate. (n.d.). Isothermal titration calorimetry profiles of CA binders.
- CureFFI.org. (2016, September 12).
- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. measurlabs.com [measurlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Thermodynamics of protein-ligand interactions: history, presence, and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Isothermal titration calorimetry [cureffi.org]
- 16. Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. affiniteinstruments.com [affiniteinstruments.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. portlandpress.com [portlandpress.com]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. portlandpress.com [portlandpress.com]
- 26. xantec.com [xantec.com]
- 27. nicoyalife.com [nicoyalife.com]
- 28. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]
High-Resolution Mass Spectrometry for the Molecular Weight Confirmation of 4-Amino-3,5-dimethylbenzenesulfonamide: A Comparative Guide
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.
Executive Summary
The accurate confirmation of molecular weight and structural identity is a critical quality control step in the synthesis and formulation of sulfonamide-based therapeutics. 4-Amino-3,5-dimethylbenzenesulfonamide (Chemical Formula: C₈H₁₂N₂O₂S) is a small organic molecule with a nominal molecular weight of 200.26 g/mol and a monoisotopic exact mass of 200.0619 Da[1].
This guide provides an objective comparison of mass spectrometry (MS) platforms—specifically comparing Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Single Quadrupole (ESI-SQ)—to determine the most robust methodology for confirming the molecular weight of this specific analyte.
Mechanistic Causality: Choosing the Right Ionization Source
When analyzing small molecules (< 500 Da), the choice of ionization technique dictates the reliability of the data.
-
The MALDI-TOF Limitation: While MALDI-TOF is a powerhouse for large biomolecules (proteins, oligonucleotides), it is fundamentally flawed for the analysis of 4-Amino-3,5-dimethylbenzenesulfonamide. MALDI requires a chemical matrix (e.g., CHCA or DHB) to absorb laser energy and facilitate ionization. These matrix molecules readily ionize and form a dense background of cluster ions in the low mass region (< 800 m/z)[2]. Consequently, the expected [M+H]+ ion of our analyte at m/z 201.069 would be severely obscured by matrix interference, leading to false positives or poor signal-to-noise ratios.
-
The ESI-QTOF Advantage: Liquid Chromatography coupled with Electrospray Ionization (LC-ESI) bypasses matrix interference entirely. ESI is a soft ionization technique that introduces the sample in a continuous liquid stream, making it highly compatible with chromatographic separation[2]. When coupled with a QTOF analyzer, it provides high mass accuracy (< 5 ppm error), which is strictly necessary to differentiate the exact mass of C₈H₁₂N₂O₂S from isobaric impurities.
Caption: Decision tree illustrating the causality behind selecting ESI-QTOF over MALDI-TOF for small molecules.
Comparative Performance Data
To objectively evaluate the platforms, the table below summarizes the theoretical and practical performance metrics when analyzing 4-Amino-3,5-dimethylbenzenesulfonamide.
| Performance Metric | LC-ESI-QTOF MS (Recommended) | LC-ESI-SQ MS (Alternative) | MALDI-TOF MS (Not Recommended) |
| Mass Accuracy | < 5 ppm (Exact Mass) | ± 0.1 to 0.5 Da (Nominal Mass) | < 10 ppm (Variable based on calibration) |
| Resolution (FWHM) | 30,000 - 40,000 | ~1,000 | 10,000 - 20,000 |
| Low Mass Interference | None (Chromatographic separation) | None | High (Matrix cluster ions < 800 Da) |
| Structural Confirmation | Excellent (MS/MS fragmentation) | Poor (In-source fragmentation only) | Moderate (TOF/TOF available but complex) |
| Suitability for MW 200.26 | Optimal | Moderate (Routine screening) | Poor |
Structural Confirmation via MS/MS Fragmentation
Confirming the molecular weight is only the first step; validating the structural integrity ensures the molecule has not degraded. Under collision-induced dissociation (CID) in a QTOF system, sulfonamides exhibit highly predictable fragmentation pathways.
Research indicates that deprotonated sulfonamides in negative ESI mode typically undergo cleavage of the S-N bond, leading to the formation of a sulfonyl anion, or the characteristic neutral loss of SO₂ (64 Da)[3][4]. In positive ion mode, the [M+H]+ precursor ion (m/z 201.069) will yield characteristic fragments corresponding to the loss of the sulfonamide group (-SO₂NH₂), confirming the presence of the 3,5-dimethylaniline core.
Self-Validating Experimental Protocol: LC-ESI-QTOF MS
To ensure absolute trustworthiness, the following protocol incorporates a lock-mass calibration system . This guarantees that any instrumental drift during the run is automatically corrected, validating the < 5 ppm mass accuracy claim.
Step 1: Sample Preparation
-
Weigh 1.0 mg of 4-Amino-3,5-dimethylbenzenesulfonamide standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency to form the [M+H]+ ion in positive ESI mode.
Step 2: UHPLC Separation Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: ESI-QTOF MS Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C at 10 L/min.
-
Mass Range: m/z 50 to 1000.
-
Lock-Mass Calibration: Continuously infuse a reference mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via a secondary reference sprayer. Causality: The software continuously adjusts the mass axis based on this known standard, ensuring the exact mass measurement of the analyte remains sub-5 ppm.
Step 4: Data Analysis and Acceptance Criteria
-
Extract the ion chromatogram (EIC) for the theoretical monoisotopic mass: m/z 201.0692 (Tolerance: ± 5 ppm).
-
Verify the isotopic pattern. The M+2 peak should reflect the natural abundance of ³⁴S (approx. 4.2% relative to the monoisotopic peak).
-
Analyze the MS/MS spectra for the characteristic neutral loss of SO₂.
Caption: Step-by-step workflow for the self-validating LC-ESI-QTOF MS analysis.
References
- Source: bldpharm.
- Source: nih.gov (PMC)
- Source: researchgate.
- Source: nih.gov (PMC)
Sources
- 1. 7356-89-0|4-Amino-3,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published synthesis methods for 4-aminobenzenesulfonamides
Reproducibility in the Synthesis of 4-Aminobenzenesulfonamides: A Comparative Methodological Guide
As a Senior Application Scientist overseeing scale-up and methodology validation, I frequently encounter discrepancies between reported yields and bench-level realities when synthesizing 4-aminobenzenesulfonamides. These compounds—the core pharmacophores of classical sulfa drugs and modern carbonic anhydrase inhibitors—are notoriously finicky. Reproducibility in their synthesis is not merely a function of following a recipe; it is governed by strict thermodynamic control, mass transfer efficiency, and the mitigation of competing side reactions.
This guide objectively evaluates the classical chlorosulfonation route against modern continuous-flow electrochemical alternatives. By dissecting the causality behind each experimental choice, we will establish self-validating protocols that ensure high-fidelity replication in your laboratory.
Mechanistic Workflows & Strategic Causality
The synthesis of sulfonamides fundamentally relies on forming a robust sulfur-nitrogen (S-N) bond. Historically, this required the generation of highly reactive, moisture-sensitive, and often genotoxic sulfonyl chloride intermediates[1]. Today, green chemistry paradigms have shifted toward the direct oxidative coupling of commodity chemicals using electrons as the primary reagent[2].
Caption: Synthetic workflows comparing classical chlorosulfonation and modern electrochemical coupling.
The Classical Benchmark: Four-Step Synthesis from Aniline
The classical synthesis of sulfanilamide is a cornerstone of organic methodology[3]. However, its reproducibility hinges entirely on temperature control and timing.
Step-by-Step Protocol & Causality:
-
Amine Protection (Acetylation): Suspend aniline in water and add acetic anhydride. Stir until acetanilide precipitates.
-
Causality: The free amine is highly reactive. Without acetyl protection, the subsequent addition of chlorosulfonic acid would indiscriminately oxidize the amine or sulfonate the ortho/para positions, destroying the starting material.
-
-
Electrophilic Aromatic Substitution: Cool the dry acetanilide to <5 °C. Slowly add an excess of chlorosulfonic acid dropwise. Heat gently to 60 °C for 30 minutes, then pour over crushed ice to precipitate p-acetamidobenzenesulfonyl chloride.
-
Causality: The initial reaction is violently exothermic. Strict thermodynamic control (<5 °C) ensures the kinetic product (sulfonyl chloride) is favored. If the temperature spikes, the reaction yields the thermodynamically stable, unreactive sulfonic acid[1].
-
-
Amination: Immediately filter the damp sulfonyl chloride and react it with cold concentrated aqueous ammonia.
-
Self-Validating System: The sulfonyl chloride intermediate is highly moisture-sensitive. A rapid, high-yield conversion to the sulfonamide validates that the cold-chain was maintained, preventing hydrolysis.
-
-
Deprotection & Isoelectric Precipitation: Reflux the p-acetamidobenzenesulfonamide in 6M HCl for 45 minutes. Cool and slowly titrate with Na₂CO₃ until the solution is neutral to litmus (pH ~7).
-
Self-Validating System: The acidic hydrolysis yields a soluble hydrochloride salt. By neutralizing to pH ~7, we exploit the isoelectric point of the target molecule. The sudden precipitation of a white crystalline solid acts as an internal purity checkpoint, confirming the successful cleavage of the acetyl group[1].
-
Data Check: Successful synthesis is confirmed via ¹H-NMR, where the 4-aminobenzenesulfonamide exhibits two distinct doublets for the aromatic protons at δ = 7.65 ppm and δ = 6.86 ppm, validating the para-substitution pattern[3].
The Modern Green Alternative: Electrochemical Oxidative S-N Coupling
While the classical route is reliable, it generates massive amounts of acidic waste (high E-factor) and relies on harsh reagents. Modern flow chemistry has revolutionized this via the electrochemical oxidative coupling of thiols and amines[2].
Caption: Mechanistic pathway of the electrochemical oxidative S-N coupling in continuous flow.
Step-by-Step Protocol & Causality:
-
Reagent Preparation: Prepare a solution of the desired thiol and amine in a suitable solvent mixture, adding only 10 mol% of a supporting electrolyte.
-
Causality: Utilizing commodity chemicals completely bypasses the handling of unstable, genotoxic sulfonyl chlorides[4].
-
-
Continuous Flow Electrolysis: Pump the solution through an undivided microflow cell (typically featuring a 250 μm interelectrode gap) equipped with a carbon anode and a stainless-steel cathode. Apply a constant current.
-
Causality: Traditional batch electrolysis in a beaker often fails due to electrode fouling and poor mass transfer. The microflow environment ensures a massive electrode-surface-to-volume ratio, allowing for complete conversion within a 5-minute residence time[5].
-
-
In-Situ Oxidation: The electrochemically generated sulfenamide intermediate undergoes rapid in-situ oxidation to yield the final sulfonamide.
-
Self-Validating System: Flow chemistry inherently provides a self-validating environment. If the product elutes with high conversion, the system validates that the residence time, mass transfer, and current density are perfectly synchronized, eliminating the stochastic variability of batch reactions[2].
-
Quantitative Performance Comparison
To objectively compare these methodologies, we must look beyond raw yield and evaluate the efficiency and reproducibility of the entire synthetic lifecycle.
| Metric | Classical Chlorosulfonation | Electrochemical Flow Synthesis |
| Overall Yield | 65 - 75% (over 4 steps) | Up to 81 - 92% (1 continuous step) |
| Reaction Time | 6 - 8 hours | < 5 minutes (residence time) |
| Key Intermediates | Genotoxic sulfonyl chlorides | Transient sulfenamides |
| Reagents | ClSO₃H, Ac₂O, NH₃, HCl | Thiols, Amines, Electricity |
| Reproducibility Index | Moderate (Highly temperature sensitive) | High (Automated flow control) |
| Major Bottleneck | Exothermic control, Hydrolysis degradation | Electrode fouling (if run in batch mode) |
Conclusion & Best Practices
For laboratories requiring immediate access to standard 4-aminobenzenesulfonamides without specialized equipment, the Classical Chlorosulfonation route remains the gold standard. However, its reproducibility is entirely dependent on strict thermal management during the electrophilic aromatic substitution and rapid processing of the sulfonyl chloride intermediate.
Conversely, for drug development professionals focused on library generation, scale-up, or green chemistry, Electrochemical Flow Synthesis is vastly superior. By leveraging electrons as the oxidant and utilizing microflow reactors to enforce perfect mass transfer, this method transforms a hazardous, multi-step process into a highly reproducible, single-pass operation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
4-Amino-3,5-dimethylbenzenesulfonamide proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as a critical extension of experimental design. When handling biologically active intermediates like 4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0) , improper disposal can compromise environmental integrity and laboratory safety.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific sulfonamide derivative, ensuring your laboratory remains compliant, safe, and scientifically rigorous.
The Chemical Logic of Sulfonamide Disposal
Before executing a disposal protocol, it is essential to understand why these specific steps are required. We do not pour sulfonamides down the drain, nor do we treat them as generic solid waste, due to three mechanistic realities:
-
Biological Persistence: The sulfonamide moiety is a foundational antibacterial pharmacophore. If released into municipal wastewater, it does not readily degrade and actively contributes to antimicrobial resistance (AMR) in aquatic ecosystems.
-
Chemical Stability: The benzenesulfonamide core features highly stable carbon-sulfur and sulfur-nitrogen bonds that resist standard hydrolytic or oxidative degradation in ambient environments.
-
Hazard Profile: The compound1[1]. Aerosolized powder poses a direct inhalation risk to researchers.
Because of these factors,2[2].
Quantitative Operational Parameters
To streamline your risk assessment, the critical quantitative and logistical data for 4-Amino-3,5-dimethylbenzenesulfonamide are summarized below.
| Parameter | Specification | Operational Implication |
| CAS Number | 7356-89-0 | Required identifier for all EPA/RCRA waste manifesting. |
| Molecular Weight | 200.26 g/mol | Essential for calculating molarity in liquid waste streams. |
| GHS Hazard Codes | H302, H315, H319, H335 | Dictates PPE: Nitrile gloves, safety goggles, and fume hood operation[1]. |
| Storage Conditions | Dark, inert atmosphere, RT | Waste containers should be opaque and kept away from heat sources. |
| Disposal Method | High-Temp Incineration | Prevents environmental contamination and breaks stable C-S bonds[2]. |
| EPA Accumulation Limit | 55 Gallons (SAA) | Maximum volume allowed in a lab before mandatory transfer to a CAA[3]. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Do not proceed to the next phase until the current phase's containment checks are verified.
Phase 1: Point-of-Generation Segregation
-
Assess the Matrix: Determine if the 4-Amino-3,5-dimethylbenzenesulfonamide waste is solid (pure powder, contaminated filters, empty vials) or liquid (dissolved in a solvent).
-
Solid Waste Handling:
-
Spill Response: If powder is spilled, do NOT dry sweep. Use a damp, chemically inert absorbent pad to prevent aerosolization (mitigating the H335 respiratory hazard).
-
Containment: Place the pad, along with contaminated gloves and empty reagent vials, into a heavy-duty, double-lined HDPE solid waste container.
-
-
Liquid Waste Handling:
-
Solvent Causality: Sulfonamides are frequently dissolved in DMSO for biological assays. Critical Caution: DMSO rapidly penetrates standard nitrile gloves and carries dissolved toxic solutes directly through the skin. If handling DMSO waste solutions, you must upgrade to butyl rubber gloves.
-
Containment: Transfer the solution to a "Non-Halogenated Organic Waste" carboy. If dissolved in aqueous buffers, use an "Aqueous Waste" carboy. Never mix these streams.
-
Phase 2: Satellite Accumulation Area (SAA) Management
-
Container Integrity: Ensure all waste containers are tightly closed unless actively adding waste. Funnels must never be left resting in open carboys.
-
Immediate Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: 4-Amino-3,5-dimethylbenzenesulfonamide" and indicate its toxic/irritant properties.
-
Volume Monitoring: 3[3]. Once this limit is reached, the container must be dated and moved to a Central Accumulation Area (CAA) within 3 consecutive days.
Phase 3: Final Disposition
-
Manifesting: Work with your Environmental Health and Safety (EHS) department to prepare the Uniform Hazardous Waste Manifest. Do not attempt to neutralize sulfonamides in-house.
-
Destruction: The manifested waste must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1000°C)[2].
Waste Stream Workflow Visualization
Workflow for the segregation and disposal of 4-Amino-3,5-dimethylbenzenesulfonamide waste streams.
References
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: RCRA Pharmaceutical Waste Management Guide Source: Medical Waste Inc. URL: [Link]
Sources
A Comprehensive Guide to the Safe Handling of 4-Amino-3,5-dimethylbenzenesulfonamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of 4-Amino-3,5-dimethylbenzenesulfonamide. As the toxicological properties of many research chemicals are not fully elucidated, this protocol is built on a foundation of established best practices for handling analogous sulfonamide compounds, ensuring a robust margin of safety.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Given these potential hazards, a thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent accidental exposure. The following table outlines the minimum required PPE for handling 4-Amino-3,5-dimethylbenzenesulfonamide.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory to prevent dust particles from entering the eyes.[4][5] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[6][7] |
| Hand Protection | Double-Layered Chemical-Resistant Gloves | Double gloving with powder-free nitrile gloves is recommended to minimize contamination and provide a barrier against potential skin absorption.[8][9] The outer glove should be placed over the cuff of the lab coat.[9] Gloves must be inspected before use and changed immediately if contaminated or damaged, and at regular intervals (e.g., every 30-60 minutes).[6][9] |
| Body Protection | Laboratory Coat & Apron | A long-sleeved, flame-resistant lab coat with tight-fitting cuffs is required.[7][9] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing should be removed immediately and laundered before reuse.[1][3] |
| Respiratory Protection | NIOSH-Approved Respirator | For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be required. However, when weighing or transferring the solid compound where dust generation is likely, a NIOSH-approved N95 respirator is the minimum requirement.[6] For large spills, a respirator with a chemical cartridge may be necessary.[6] |
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 4-Amino-3,5-dimethylbenzenesulfonamide should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[1][10]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spatulas, weigh boats, and waste containers.
Weighing and Transferring the Compound
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[1] Use techniques such as gentle scooping rather than pouring.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a weigh boat, ensure it is placed on a stable surface.
-
Transfer: Use a spatula to transfer the solid. After transfer, tap the spatula on the inside of the receiving container to dislodge any remaining particles.
-
Decontamination: Decontaminate any tools that have come into contact with the compound using an appropriate solvent, collecting the rinse as hazardous waste.[8]
Storage
-
Container: Store the compound in a tightly closed, clearly labeled container.[1]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]
-
Segregation: Store separately from food and drink.[8]
Emergency Procedures and Disposal
A clear and practiced emergency plan is essential for responding effectively to accidental exposures or spills.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[3] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Spill Response
The following workflow outlines the steps for managing a small chemical spill. For large spills, evacuate the area and contact your institution's environmental health and safety office.
Caption: Workflow for handling a chemical spill.
Waste Disposal
All waste generated from handling 4-Amino-3,5-dimethylbenzenesulfonamide must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and disposable labware, in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container.[8]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain.[8][11]
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 4-Amino-3,5-dimethylbenzenesulfonamide, fostering a secure and productive research environment.
References
-
Cole-Parmer. (2005, October 3). 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+% Safety Data Sheet. Retrieved from [Link]
-
PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl-. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
PubChem. 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. National Library of Medicine. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
